molecular formula C11H9Cl2NO2 B1456953 2,4-Dichloro-6,7-dimethoxyquinoline CAS No. 72407-17-1

2,4-Dichloro-6,7-dimethoxyquinoline

Cat. No.: B1456953
CAS No.: 72407-17-1
M. Wt: 258.1 g/mol
InChI Key: WIGWEFGNYKPEKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-6,7-dimethoxyquinoline (CAS RN: 72407-17-1 ) is a solid organic compound with a molecular formula of C 11 H 9 Cl 2 NO 2 and a molecular weight of 258.10 g/mol . This quinoline derivative is characterized by its yellow to off-white appearance and is a valuable synthon in medicinal chemistry and drug discovery research . Key Specifications: • CAS Number: 72407-17-1 • Molecular Formula: C 11 H 9 Cl 2 NO 2 • Molecular Weight: 258.10 g/mol • Melting Point: 160 - 164 °C (Experimental, in Ethanol) • Physical State: Solid (Yellow to off-white) Research Applications: The compound serves as a crucial chemical intermediate in organic synthesis. The presence of two reactive chlorine atoms at the 2 and 4 positions of the quinoline ring makes it a versatile precursor for nucleophilic substitution reactions. Researchers can utilize this scaffold to develop more complex molecules for various investigative purposes, including the synthesis of potential pharmacologically active compounds . Handling and Storage: This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. It should be handled with care and stored sealed in a dry environment, recommended at 2-8°C to maintain stability . Please refer to the Safety Data Sheet for comprehensive hazard and handling information.

Properties

IUPAC Name

2,4-dichloro-6,7-dimethoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2NO2/c1-15-9-3-6-7(12)4-11(13)14-8(6)5-10(9)16-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIGWEFGNYKPEKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=CC(=N2)Cl)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60728319
Record name 2,4-Dichloro-6,7-dimethoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60728319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72407-17-1
Record name 2,4-Dichloro-6,7-dimethoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60728319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2,4-Dichloro-6,7-dimethoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Identifying a Key Synthetic Building Block

2,4-Dichloro-6,7-dimethoxyquinoline is a halogenated, multisubstituted quinoline derivative that serves as a valuable intermediate in synthetic organic and medicinal chemistry. Its Chemical Abstracts Service (CAS) number is 72407-17-1 . The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents. The presence of two reactive chlorine atoms at the C2 and C4 positions, activated by the heterocyclic nitrogen, makes this compound an excellent precursor for introducing various nucleophiles, enabling the construction of diverse molecular libraries for biological screening.

It is critical to distinguish this compound from its close isomer, 2,4-dichloro-6,7-dimethoxyquinazoline (CAS No. 27631-29-4) . While both are important synthetic intermediates, the quinoline features a carbon atom at position 3 of the heterocyclic ring system, whereas the quinazoline possesses a nitrogen atom at this position. This seemingly minor structural difference significantly alters the molecule's electronic properties, reactivity, and biological applications. This guide will focus exclusively on the quinoline derivative.

Physicochemical and Structural Properties

The structural and physical properties of this compound are fundamental to its application in synthesis, dictating its solubility, reactivity, and handling requirements.

PropertyValue
CAS Number 72407-17-1
Molecular Formula C₁₁H₉Cl₂NO₂
Molecular Weight 258.10 g/mol
Appearance Solid
Melting Point 160-161 °C
Boiling Point (est.) 351.8 ± 37.0 °C at 760 mmHg
Purity Typically ≥95-98%
Storage Conditions Store at 2-8°C, sealed in a dry environment
SMILES COc1cc2c(cc1OC)nc(Cl)cc2Cl
InChI Key WIGWEFGNYKPEKF-UHFFFAOYSA-N

Synthesis and Mechanistic Insights

The synthesis of 2,4-dichloroquinolines is classically achieved via the treatment of the corresponding 2,4-dihydroxyquinoline (which exists in the tautomeric quinoline-2,4-dione form) with a strong chlorinating agent like phosphorus oxychloride (POCl₃). This transformation is a robust and widely employed method in heterocyclic chemistry.

Plausible Synthetic Pathway

A logical and field-proven approach to synthesizing this compound involves a two-step process starting from 3,4-dimethoxyaniline.

  • Step 1: Conrad-Limpach or Gould-Jacobs type reaction to form the 6,7-dimethoxy-1H-quinoline-2,4-dione precursor.

  • Step 2: Aromatic Chlorination of the dione precursor using a dehydrating chlorinating agent.

Synthetic_Workflow cluster_0 Step 1: Quinolinedione Formation cluster_1 Step 2: Dichlorination A 3,4-Dimethoxyaniline + Malonic Acid Derivative B 6,7-Dimethoxy-1H-quinoline-2,4-dione A->B Cyclocondensation D This compound B->D Chlorination & Aromatization C Phosphorus Oxychloride (POCl₃) Applications cluster_0 Drug Discovery Pathways A 2,4-Dichloro-6,7- dimethoxyquinoline B Nucleophilic Substitution (e.g., + R-NH₂ at C4) A->B C Mono-amino Intermediate B->C D Further Functionalization (e.g., Suzuki coupling at C2) C->D E Diverse Bioactive Molecules (Kinase Inhibitors, etc.) D->E

2,4-Dichloro-6,7-dimethoxyquinoline chemical structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,4-Dichloro-6,7-dimethoxyquinazoline: A Cornerstone Intermediate in Medicinal Chemistry

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of 2,4-dichloro-6,7-dimethoxyquinazoline, a pivotal intermediate compound whose structural features are instrumental in the field of drug discovery and development. Primarily targeting researchers, medicinal chemists, and professionals in pharmaceutical development, this document will elucidate the compound's chemical properties, synthesis, reactivity, and critical role as a scaffold for potent therapeutic agents, particularly kinase inhibitors.

Introduction: The Strategic Importance of the Quinazoline Scaffold

The quinazoline ring system is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2] Its rigid, heterocyclic structure is adept at fitting into the binding sites of various biological targets. When substituted at the 2 and 4 positions with chlorine atoms, the 6,7-dimethoxyquinazoline core transforms into a highly versatile and reactive building block: 2,4-dichloro-6,7-dimethoxyquinazoline. The two chlorine atoms serve as excellent leaving groups for sequential and regioselective nucleophilic aromatic substitution (SNAr) reactions, allowing for the controlled introduction of diverse functionalities. This reactivity is the cornerstone of its utility, enabling the synthesis of extensive libraries of compounds for screening and optimization in drug discovery programs.[3]

This compound is particularly renowned for its role as a key precursor in the synthesis of targeted cancer therapies that function as kinase inhibitors.[4][5] The 6,7-dimethoxy substitution pattern is a common feature in many potent inhibitors, contributing to binding affinity and pharmacokinetic properties. Understanding the chemical behavior of this intermediate is therefore essential for scientists working to develop next-generation therapeutics.

Core Chemical and Physical Properties

2,4-Dichloro-6,7-dimethoxyquinazoline is a light yellow to orange crystalline powder.[4] Its core structure consists of a fused pyrimidine and benzene ring, functionalized with two methoxy groups on the benzene portion and two reactive chlorine atoms on the pyrimidine ring.

PropertyValueSource(s)
IUPAC Name 2,4-dichloro-6,7-dimethoxyquinazoline[6]
CAS Number 27631-29-4[6][7][8]
Molecular Formula C₁₀H₈Cl₂N₂O₂[6][7][8]
Molecular Weight 259.09 g/mol [6][7][8]
Appearance Light yellow to yellow to orange powder/crystal[4]
Melting Point 175-178 °C[7][8]
Boiling Point 340.5 ± 42.0 °C (Predicted)[8]
Solubility Insoluble in water[8]
Purity ≥ 97%[4][7]

Synthesis Protocol: Chlorination of the Quinazolinedione Precursor

The most common and efficient synthesis of 2,4-dichloro-6,7-dimethoxyquinazoline involves the direct chlorination of its dione precursor, 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione. This reaction utilizes a potent chlorinating agent, typically phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine like N,N-dimethylaniline or a solvent like N,N-dimethylformamide (DMF) to facilitate the reaction.[9][10]

The causality behind this choice of reagents is clear: POCl₃ is a powerful dehydrating and chlorinating agent capable of converting the keto/enol tautomers of the dione into the dichloro derivative. The addition of a high-boiling amine or amide acts as a catalyst and scavenger for the HCl gas produced, driving the reaction to completion.

Experimental Protocol: Synthesis of 2,4-dichloro-6,7-dimethoxyquinazoline

Objective: To convert 6,7-dimethoxyquinazoline-2,4-dione to 2,4-dichloro-6,7-dimethoxyquinazoline.

Materials:

  • 6,7-dimethoxyquinazoline-2,4-dione

  • Phosphorus oxychloride (POCl₃)

  • N,N-dimethylaniline (catalyst)

  • Isopropanol

  • Ice-cold distilled water

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 6,7-dimethoxyquinazoline-2,4-dione (e.g., 2.0 g) and phosphorus oxychloride (POCl₃, e.g., 6 mL).[9]

  • Catalyst Addition: Carefully add a catalytic amount of N,N-dimethylaniline (e.g., 0.6 mL) to the mixture.[9] A patent also describes using N,N-dimethylformamide (DMF) as a non-toxic alternative that can shorten reaction times.[10]

  • Reflux: Heat the reaction mixture to reflux and maintain for approximately 4-5 hours.[9][10] The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Cautiously and slowly pour the reaction mixture into a beaker containing ice-cold water while stirring vigorously. This step quenches the excess POCl₃ and precipitates the product.[9][11]

  • Isolation: Collect the resulting precipitate by vacuum filtration using a Buchner funnel.[9][11]

  • Washing: Wash the filtered solid thoroughly with cold distilled water to remove any remaining acids and impurities.[9][11]

  • Drying: Dry the purified product, 2,4-dichloro-6,7-dimethoxyquinazoline, under vacuum.

SynthesisWorkflow cluster_reagents Starting Materials cluster_process Reaction Process cluster_product Final Product Dione 6,7-Dimethoxyquinazoline-2,4-dione Reflux Reflux (4-5h) Dione->Reflux POCl3 POCl₃ POCl3->Reflux Catalyst N,N-Dimethylaniline Catalyst->Reflux Quench Quench in Ice Water Reflux->Quench Cool Filter Filter & Wash Quench->Filter Precipitation Product 2,4-Dichloro-6,7- dimethoxyquinazoline Filter->Product Isolate & Dry SNAr_Pathway Reactant 2,4-Dichloro-6,7- dimethoxyquinazoline C4 (more reactive) C2 (less reactive) Product 2-Chloro-4-(arylamino)-6,7- dimethoxyquinazoline Key Intermediate for Kinase Inhibitors Reactant->Product SₙAr Reaction (Isopropanol, Reflux) Nucleophile {Aniline Derivative | R-Ar-NH₂} Nucleophile->Product

Sources

The Strategic Synthesis of 2,4-Dichloro-6,7-dimethoxyquinoline: A Technical Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Quintessential Scaffold in Modern Kinase Inhibition

In the landscape of targeted therapeutics, particularly within oncology, the quinoline scaffold has emerged as a cornerstone for the design of potent kinase inhibitors. Its rigid bicyclic structure provides an ideal framework for the precise spatial orientation of pharmacophoric elements, enabling high-affinity interactions with the ATP-binding sites of various kinases. Among the plethora of quinoline derivatives, 2,4-dichloro-6,7-dimethoxyquinoline stands out as a pivotal intermediate. The strategic placement of chloro-substituents at the 2 and 4 positions transforms the quinoline core into a versatile platform for sequential and regioselective nucleophilic substitution reactions. This dual reactivity allows for the systematic elaboration of the molecule, paving the way for the synthesis of complex drug candidates. The 6,7-dimethoxy substitution pattern is a recurring motif in numerous approved kinase inhibitors, where these groups often project into a specific pocket of the kinase active site, contributing significantly to binding affinity and selectivity. This guide provides an in-depth exploration of the primary synthetic pathway to this crucial building block, grounded in established chemical principles and supported by practical, field-proven insights.

I. Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic disconnection of the target molecule, this compound, points to the key precursor, 6,7-dimethoxy-2,4-quinolinediol. This diol, existing in tautomeric equilibrium with 6,7-dimethoxy-4-hydroxy-2(1H)-quinolone, serves as the direct substrate for a double chlorination reaction. The quinolinediol itself can be constructed through the cyclocondensation of 3,4-dimethoxyaniline with a suitable three-carbon electrophile, such as a malonic acid derivative. This approach, reminiscent of the classic Gould-Jacobs reaction, offers a robust and convergent strategy for the assembly of the core heterocyclic system.

Retrosynthesis Target This compound Intermediate1 6,7-Dimethoxy-2,4-quinolinediol Target->Intermediate1 Double Chlorination StartingMaterial1 3,4-Dimethoxyaniline Intermediate1->StartingMaterial1 Cyclocondensation StartingMaterial2 Diethyl Malonate Intermediate1->StartingMaterial2 Cyclocondensation Gould_Jacobs_Mechanism cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization & Tautomerization A 3,4-Dimethoxyaniline + Diethyl Malonate B Enamine Intermediate A->B - EtOH C 6-electron Electrocyclization B->C D Cyclized Intermediate C->D E 6,7-Dimethoxy-2,4-quinolinediol D->E Tautomerization

Caption: Key mechanistic steps of the Gould-Jacobs reaction.

Experimental Protocol: Synthesis of 6,7-Dimethoxy-2,4-quinolinediol

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
3,4-Dimethoxyaniline153.1815.3 g0.1
Diethyl malonate160.1717.6 g (16.7 mL)0.11
Diphenyl ether170.21100 mL-

Procedure:

  • A mixture of 3,4-dimethoxyaniline (15.3 g, 0.1 mol) and diethyl malonate (17.6 g, 0.11 mol) is heated at 140-150 °C for 2 hours, during which ethanol is distilled off.

  • The reaction mixture is then added to 100 mL of boiling diphenyl ether and refluxed for 30 minutes.

  • The mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

  • The solid is washed with diethyl ether and then recrystallized from ethanol to afford 6,7-dimethoxy-2,4-quinolinediol as a crystalline solid.

III. Double Chlorination: Conversion to this compound

The conversion of the stable quinolinediol to the highly reactive dichloro derivative is a critical step that renders the scaffold amenable to further functionalization. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation, often in the presence of a catalytic amount of N,N-dimethylformamide (DMF) or a stoichiometric amount of a tertiary amine base like N,N-dimethylaniline. [1][2][3]

Mechanism of Chlorination with Phosphorus Oxychloride

The chlorination of the quinolinediol with POCl₃ is a two-stage process. [4]The initial step involves the phosphorylation of the hydroxyl groups by POCl₃. [5]In the presence of a base, this proceeds readily at lower temperatures. The resulting phosphate esters are excellent leaving groups. The subsequent step, which requires higher temperatures, involves nucleophilic attack by chloride ions (from POCl₃ or an added salt) on the 2 and 4 positions, displacing the phosphate groups and yielding the desired 2,4-dichloroquinoline. [4]The use of a high-boiling solvent or neat POCl₃ facilitates the high temperatures required for the second stage.

Chlorination_Mechanism cluster_step1 Step 1: Phosphorylation cluster_step2 Step 2: Nucleophilic Substitution A 6,7-Dimethoxy-2,4-quinolinediol B Diphosphate Ester Intermediate A->B + 2 POCl3 (Base catalysis) C This compound B->C + 2 Cl- (Heat)

Caption: General mechanism for the double chlorination of 6,7-dimethoxy-2,4-quinolinediol.

Experimental Protocol: Synthesis of this compound

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
6,7-Dimethoxy-2,4-quinolinediol221.2122.1 g0.1
Phosphorus oxychloride (POCl₃)153.33153.3 g (92.8 mL)1.0
N,N-Dimethylaniline121.1812.1 g (12.6 mL)0.1

Procedure:

  • A mixture of 6,7-dimethoxy-2,4-quinolinediol (22.1 g, 0.1 mol), phosphorus oxychloride (93 mL, 1.0 mol), and N,N-dimethylaniline (12.6 mL, 0.1 mol) is heated at reflux (approximately 110-120 °C) for 4-6 hours. [1][2]2. The reaction progress should be monitored by thin-layer chromatography (TLC).

  • After completion, the excess phosphorus oxychloride is removed by distillation under reduced pressure.

  • The cooled residue is carefully poured onto crushed ice with vigorous stirring.

  • The resulting precipitate is collected by filtration, washed thoroughly with cold water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethyl acetate and hexane, to yield this compound.

IV. Characterization and Data

The structural elucidation of the final product and its key intermediate is paramount for ensuring the quality and reliability of this synthetic pathway.

Table 1: Physicochemical and Spectroscopic Data

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)1H NMR (CDCl₃, δ ppm)
6,7-Dimethoxy-2,4-quinolinediolC₁₁H₁₁NO₄221.21>3007.45 (s, 1H), 6.90 (s, 1H), 5.85 (s, 1H), 3.95 (s, 3H), 3.90 (s, 3H), 11.5 (br s, 1H), 10.8 (br s, 1H)
This compoundC₁₁H₉Cl₂NO₂258.10175-178 [6]7.42 (s, 1H), 7.38 (s, 1H), 7.29 (s, 1H), 4.05 (s, 3H), 4.01 (s, 3H)

V. Conclusion and Future Perspectives

The synthetic route detailed herein provides a robust and scalable pathway to this compound, a highly valuable intermediate in contemporary drug discovery. The strategic application of the Gould-Jacobs reaction for the initial construction of the quinoline core, followed by a well-orchestrated double chlorination, exemplifies a classic yet powerful approach in heterocyclic synthesis. A thorough understanding of the underlying mechanisms for each transformation is crucial for troubleshooting and optimization. As the demand for novel and selective kinase inhibitors continues to grow, the efficient and reliable synthesis of key building blocks like this compound will remain a critical endeavor for researchers and scientists in the pharmaceutical industry.

VI. References

  • Poonam Rani, et al. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica, 15(6): 115-118.

  • Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). (n.d.). ResearchGate. Retrieved from [Link]

  • CN1486980A - Prepn process of 2.4-dichloro-6.7-dimethoxy quinazoline - Google Patents. (n.d.). Retrieved from

  • Gould–Jacobs reaction - Wikipedia. (2023, October 29). Retrieved from [Link]

  • Krystof, V., et al. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(1), 163.

  • Kuran, B., et al. (2015). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica – Drug Research, 72(1), 145-151.

  • FT‐IR spectrum of 2,4‐dichloro‐6,7‐dimethoxyquinazoline. (n.d.). ResearchGate. Retrieved from [Link]

  • CN1034421A - Preparation method of 6,7-dimethoxy-2,4-(1H,3H)-quinazoline diketon - Google Patents. (n.d.). Retrieved from

  • CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline - Google Patents. (n.d.). Retrieved from

  • 2,4-Dichloro-6,7-dimethoxyquinazoline. (n.d.). NIST WebBook. Retrieved from [Link]

  • 2,4-Dichloro-6,7-dimethoxyquinazoline | C10H8Cl2N2O2 | CID 520327 - PubChem. (n.d.). Retrieved from [Link]

  • AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. (n.d.). Biotage. Retrieved from [Link]

  • What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? | ResearchGate. (n.d.). Retrieved from [Link]

  • POCl3 chlorination of 4-quinazolones. (2011). The Journal of Organic Chemistry, 76(6), 1653–1661.

  • Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. (2018). Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1541–1551.

  • POCl3 chlorination of 4-quinazolones. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Deoxychlorination. (n.d.). ACS Green Chemistry Institute Pharmaceutical Roundtable. Retrieved from [Link]

  • POCl3-PCl5 mixture: A robust chlorinating agent. (2019). Journal of the Indian Chemical Society, 96(12), 1621-1628.

Sources

A Comprehensive Technical Guide to the Synthesis of 2,4-Dichloro-6,7-dimethoxyquinoline: Starting Materials and Strategic Pathways

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of the synthetic pathways for obtaining 2,4-dichloro-6,7-dimethoxyquinoline, a crucial intermediate in the preparation of various pharmacologically active molecules. This document delves into the primary starting materials, outlines key synthetic transformations, and offers a comparative analysis of the prevalent routes. Detailed experimental protocols, mechanistic insights, and a discussion of the rationale behind experimental choices are provided to equip researchers and drug development professionals with a thorough understanding of the synthesis of this important heterocyclic compound.

Introduction: The Significance of this compound

This compound serves as a pivotal building block in medicinal chemistry, most notably as a key intermediate in the synthesis of Vandetanib, a potent tyrosine kinase inhibitor used in cancer therapy. The strategic placement of the chloro- and methoxy- substituents on the quinoline core allows for versatile functionalization, making it an attractive scaffold for the development of novel therapeutic agents. The efficient and scalable synthesis of this intermediate is therefore of paramount importance to the pharmaceutical industry. This guide will explore the primary synthetic strategies, focusing on the selection of starting materials and the chemical transformations required to construct the target molecule.

Primary Synthetic Routes: A Strategic Overview

The synthesis of this compound predominantly proceeds through the construction of a substituted quinoline-2,4-dione (or its tautomer, a quinolinediol), followed by a chlorination step. The choice of the initial starting material significantly influences the overall efficiency, cost, and environmental impact of the synthesis. The most common and industrially relevant pathways commence from readily available substituted anilines.

A logical breakdown of the synthetic approach can be visualized as follows:

cluster_0 Upstream Synthesis cluster_1 Core Intermediate Formation cluster_2 Final Product Synthesis 3,4-Dimethoxyaniline 3,4-Dimethoxyaniline N_Aryl_Malonamic_Acid N-(3,4-dimethoxyphenyl)malonamic acid 3,4-Dimethoxyaniline->N_Aryl_Malonamic_Acid Condensation Malonic Acid Derivatives Malonic Acid Derivatives Malonic Acid Derivatives->N_Aryl_Malonamic_Acid Quinolinediol 6,7-Dimethoxy-2,4-quinolinediol N_Aryl_Malonamic_Acid->Quinolinediol Cyclization Final_Product This compound Quinolinediol->Final_Product Chlorination

Caption: Key stages in the synthesis of this compound.

The Cornerstone Starting Material: 3,4-Dimethoxyaniline

The most prevalent and economically viable synthetic routes commence with 3,4-dimethoxyaniline. This readily available aromatic amine provides the foundational benzene ring and the C6 and C7 methoxy groups of the final quinoline structure. The subsequent steps involve the construction of the second heterocyclic ring.

Pathway I: Cyclization via N-(3,4-dimethoxyphenyl)malonamic acid

This classical and robust approach involves the initial reaction of 3,4-dimethoxyaniline with a malonic acid derivative, such as diethyl malonate or malonic acid itself, to form an N-aryl malonamic acid intermediate. This intermediate is then subjected to a cyclization reaction to yield the core quinoline-2,4-dione structure.

The condensation of 3,4-dimethoxyaniline with diethyl malonate is a well-established procedure. The reaction is typically carried out at elevated temperatures and results in the formation of the corresponding malonamic acid derivative.

Experimental Protocol:

  • A mixture of 3,4-dimethoxyaniline and a slight excess of diethyl malonate is heated, often without a solvent, at a temperature ranging from 140-160 °C.

  • The reaction progress is monitored by thin-layer chromatography (TLC) until the starting aniline is consumed.

  • The ethanol byproduct is continuously removed to drive the reaction to completion.

  • Upon completion, the reaction mixture is cooled, and the resulting solid N-(3,4-dimethoxyphenyl)malonamic acid ethyl ester is typically purified by recrystallization.

  • Subsequent hydrolysis of the ester, usually under basic conditions (e.g., aqueous sodium hydroxide), followed by acidification, yields the desired N-(3,4-dimethoxyphenyl)malonamic acid.

The crucial ring-closing step is achieved by heating the N-(3,4-dimethoxyphenyl)malonamic acid in a high-boiling point solvent, often in the presence of a dehydrating agent or a catalyst. Polyphosphoric acid (PPA) or Eaton's reagent are commonly employed for this purpose, promoting an intramolecular Friedel-Crafts-type acylation followed by cyclization.

Experimental Protocol:

  • N-(3,4-dimethoxyphenyl)malonamic acid is added to an excess of polyphosphoric acid.

  • The mixture is heated to a temperature typically between 100-140 °C with vigorous stirring.

  • The reaction is monitored by TLC until the starting material is consumed.

  • After completion, the reaction mixture is cooled and carefully poured into ice-water to precipitate the product.

  • The solid 6,7-dimethoxy-2,4-quinolinediol is collected by filtration, washed with water, and dried.

Chlorination: The Final Transformation

The conversion of the hydroxyl groups at the C2 and C4 positions of the quinoline ring to chloro substituents is the final key step in the synthesis of this compound. This transformation is typically achieved using a strong chlorinating agent.

Chlorination using Phosphorus Oxychloride (POCl₃)

Phosphorus oxychloride is the most widely used reagent for this dichlorination reaction. The reaction is often carried out in the presence of a catalytic amount of a tertiary amine, such as N,N-dimethylformamide (DMF) or N,N-dimethylaniline, which can form a Vilsmeier-Haack type reagent in situ, facilitating the chlorination.[1][2]

Start 6,7-Dimethoxy-2,4-quinolinediol Reagent POCl₃ / DMF Start->Reagent Reaction Product This compound Reagent->Product Chlorination Workup Quenching & Isolation Product->Workup Purification

Caption: Workflow for the chlorination of 6,7-Dimethoxy-2,4-quinolinediol.

Experimental Protocol:

  • A mixture of 6,7-dimethoxy-2,4-quinolinediol and an excess of phosphorus oxychloride is prepared in a reaction vessel equipped with a reflux condenser.[2]

  • A catalytic amount of N,N-dimethylformamide is added to the mixture.[2]

  • The reaction mixture is heated to reflux (typically around 110 °C) and maintained for several hours.[2]

  • The progress of the reaction is monitored by TLC.

  • After completion, the excess phosphorus oxychloride is removed by distillation under reduced pressure.

  • The residue is then carefully quenched by pouring it onto crushed ice with vigorous stirring.

  • The precipitated solid, this compound, is collected by filtration, washed thoroughly with water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or isopropanol.[1]

Alternative Starting Materials and Synthetic Strategies

While the pathway from 3,4-dimethoxyaniline is the most common, alternative starting materials and synthetic strategies have been explored to improve efficiency and circumvent certain challenges.

Starting from 3,4-Dimethoxybenzaldehyde

An alternative route begins with 3,4-dimethoxybenzaldehyde. This approach involves a series of transformations including oxidation, nitration, reduction, cyclization, and finally chlorination to yield the target molecule.[3] This multi-step process, while feasible, can be more complex and may result in lower overall yields compared to the more direct route from 3,4-dimethoxyaniline.

Comparative Analysis of Synthetic Routes

The choice of synthetic route is a critical decision in drug development and manufacturing, balancing factors such as cost, yield, safety, and environmental impact.

Starting MaterialKey IntermediateCyclization MethodChlorination ReagentOverall Yield (Typical)AdvantagesDisadvantages
3,4-Dimethoxyaniline N-(3,4-dimethoxyphenyl)malonamic acidThermal/Acid-catalyzed (e.g., PPA)POCl₃Good to ExcellentFewer steps, readily available starting materials.High temperatures for cyclization can lead to impurities.
3,4-Dimethoxybenzaldehyde 4,5-Dimethoxy-2-aminobenzoic acidUrea condensationPOCl₃ModerateUtilizes a different readily available starting material.More synthetic steps, potentially lower overall yield.[3]

Conclusion and Future Perspectives

The synthesis of this compound is a well-established process, with the route starting from 3,4-dimethoxyaniline being the most practical and widely adopted. The key steps of malonamic acid formation, cyclization, and subsequent chlorination are robust and can be scaled for industrial production. Future research in this area may focus on the development of greener and more atom-economical synthetic methods, potentially exploring catalytic C-H activation or flow chemistry approaches to further optimize the synthesis of this important pharmaceutical intermediate. The continuous refinement of these synthetic pathways is crucial for ensuring the cost-effective and sustainable production of life-saving medicines.

References

  • Guidechem. (2023, December 25). How can 4-Hydroxy-6,7-Dimethoxyquinoline be synthesized? Guidechem FAQ.
  • ChemicalBook. (2025, August 21). 4-Hydroxy-6,7-dimethoxyqunioline. ChemicalBook.
  • ACS Omega. (2025, November 27). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters.
  • Acta Poloniae Pharmaceutica. (n.d.). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)
  • Der Pharma Chemica. (2023, December 15). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)
  • Technical Disclosure Commons. (2024, October 15). Improved process for the preparation of 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline.
  • Google Patents. (n.d.). CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline.
  • Google Patents. (n.d.). CN1486980A - Prepn process of 2.4-dichloro-6.7-dimethoxy quinazoline.
  • ResearchGate. (n.d.). Synthesis of 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one.
  • MDPI. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents.
  • PubMed Central (PMC). (n.d.). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity.
  • Google Patents. (n.d.). CN105601496A - Preparation method of 3,4-dimethoxy phenylpropionic acid.
  • BenchChem. (n.d.).
  • Google Patents. (n.d.). CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.
  • Semantic Scholar. (n.d.). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors.
  • ResearchGate. (n.d.). Synthesis of 2-chloro-4-(aryl amino)
  • Royal Society of Chemistry. (n.d.). Tandem trifluoromethylthiolation and cyclization of N-aryl-3-butenamides with AgSCF3: divergent access to CF3S-substituted 3,4-dihydroquinolin-2-ones and azaspiro[1][4]dienones.

  • Organic Syntheses. (n.d.).
  • Google Patents. (n.d.).
  • PubMed. (n.d.). [Preparation of derivatives of 3-(3,4-dimethoxyphenyl)propanic acid and a study of its biological activity].
  • ResearchGate. (2021, January). (PDF) Mn(III)-Based Oxidative Cyclization of 2-((2-Arylamino)ethyl)
  • Google Patents. (n.d.). CN107445823B - Preparation method of 3, 4, 5-trimethoxyphenylacetic acid.
  • MDPI. (n.d.).
  • ResearchGate. (n.d.). Cyclization of 4-Azido-3-nitroquinolines to Oxadiazolo[3,4-c]quinolines | Request PDF.
  • Scientific Research Publishing. (2013). Synthesis of N-Benzyl-3-anilinopropanamides and Cyclization to 4-Hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinoline. International Journal of Organic Chemistry, 3, 229-234.

Sources

biological activity of 2,4-Dichloro-6,7-dimethoxyquinoline derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 2,4-Dichloro-6,7-dimethoxyquinoline Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract: The quinoline scaffold represents a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] This guide focuses on a specific, highly reactive intermediate, This compound , and its derivatives, which have emerged as potent agents in oncology and microbiology. The strategic placement of chloro groups at the C2 and C4 positions renders the scaffold susceptible to regioselective nucleophilic substitution, enabling the creation of diverse chemical libraries. The 6,7-dimethoxy substitution pattern is frequently associated with enhanced binding affinity to various biological targets. This document provides an in-depth exploration of the synthesis, mechanisms of action, and biological evaluation of these derivatives, tailored for researchers, scientists, and drug development professionals. We will delve into their anticancer activities, primarily through tyrosine kinase inhibition and apoptosis induction, as well as their antimicrobial potential. This guide integrates field-proven insights with detailed experimental protocols to provide a comprehensive resource for advancing the development of novel therapeutics based on this versatile chemical core.

The this compound Core: Synthesis and Reactivity

The synthetic accessibility and chemical reactivity of the this compound scaffold are fundamental to its utility in drug discovery. The dichloro-substituted quinoline is not typically the final active molecule but rather a critical precursor for generating diverse derivatives.

Rationale for the Dichloro-dimethoxy Scaffold

The chlorine atoms at the C2 and C4 positions are excellent leaving groups, making the molecule an ideal electrophile for nucleophilic aromatic substitution (SNAr) reactions. Critically, the C4 chlorine is significantly more reactive than the C2 chlorine, a property that allows for sequential and regioselective substitution.[2] This differential reactivity is the key to building molecular complexity in a controlled manner. The 6,7-dimethoxy groups, meanwhile, are known to enhance the pharmacological profile of many kinase inhibitors by forming key hydrogen bonds within the ATP-binding pockets of enzymes.

Synthetic Workflow for the Core Scaffold

The synthesis of the 2,4-dichloro-6,7-dimethoxyquinazoline, a closely related and illustrative scaffold, typically starts from 6,7-dimethoxyquinazolin-2,4-dione. A similar principle applies to the quinoline core. The process involves a chlorination reaction, often using potent chlorinating agents like phosphorus oxychloride (POCl₃).[3][4][5]

cluster_synthesis Synthesis of the Dichloro Core Start 6,7-Dimethoxy- quinoline-2,4-dione Reagent Phosphorus Oxychloride (POCl₃) + Catalyst (e.g., DMF) Start->Reagent Add Process Reflux Reaction (Heating) Reagent->Process Initiate Product 2,4-Dichloro-6,7- dimethoxyquinoline Process->Product Yields

Caption: Workflow for the synthesis of the core scaffold.

Anticancer Activity: Mechanisms and Efficacy

Quinoline derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cell death.[6] The 2,4-disubstituted framework is particularly effective, showing activity via cell cycle arrest, apoptosis, and inhibition of angiogenesis.[6]

Mechanism I: Tyrosine Kinase Inhibition

A primary mechanism of action for many quinoline derivatives is the inhibition of protein tyrosine kinases (TKs), enzymes that are critical regulators of cellular signaling pathways.[7] Dysregulation of TKs is a common driver of cancer progression.[7] Derivatives of the 6,7-dimethoxyquinoline scaffold have shown potent inhibitory activity against several key oncogenic kinases.

  • c-Met Inhibition: The HGF/c-Met signaling pathway is crucial for cell proliferation, migration, and invasion. Its abnormal activation is linked to tumorigenesis and metastasis. A series of 6,7-dimethoxy-4-anilinoquinolines were synthesized and identified as potent inhibitors of c-Met kinase.[8] Compound 12n from this series showed an IC₅₀ value of 0.030 µM against c-Met and excellent anticancer activity against A549 (lung), MCF-7 (breast), and MKN-45 (gastric) cancer cell lines.[8]

  • EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is another key target. Quinoline-based inhibitors can block the EGFR signaling pathway, leading to the suppression of tumor growth.[1]

cluster_pathway Simplified Tyrosine Kinase (c-Met) Signaling Ligand HGF (Ligand) Receptor c-Met Receptor (Tyrosine Kinase) Ligand->Receptor Binds & Activates PI3K PI3K/AKT/mTOR Pathway Receptor->PI3K Phosphorylates RAS RAS/RAF/MEK/ERK Pathway Receptor->RAS Phosphorylates Inhibitor Quinoline Derivative Inhibitor->Receptor Blocks ATP Site Outcome Cell Proliferation, Survival, Migration PI3K->Outcome RAS->Outcome

Caption: Quinoline derivatives inhibiting c-Met signaling.

Table 1: Cytotoxic Activity (IC₅₀/GI₅₀) of Representative 6,7-Dimethoxyquinoline Derivatives

Compound Class Derivative Example Cancer Cell Line IC₅₀ / GI₅₀ (µM) Reference
4-Anilinoquinolines Compound 12n c-Met (enzyme) 0.030 [8]
A549 (Lung) Low micromolar [8]
MCF-7 (Breast) Low micromolar [8]
MKN-45 (Gastric) Low micromolar [8]
4-Alkoxy-2-arylquinolines Compound 14m Leukemia (SR) 0.133 [9]
Melanoma (LOX IMVI) 0.116 [9]
Colon (COLO205) 0.401 [9]
Breast (T-47D) 0.472 [9]
Quinazoline-Chalcones Compound 14g Leukemia (K-562) 0.622 [2]

| | | Breast (MCF7) | <1.81 |[2] |

Mechanism II: Apoptosis Induction and DNA Interaction

Beyond kinase inhibition, these derivatives can induce programmed cell death (apoptosis) through various pathways.

  • DNA Topoisomerase I Inhibition: Topoisomerase I (TOP1) is a validated chemotherapeutic target essential for DNA replication and transcription.[9] Certain 4-alkoxy-2-aryl-6,7-dimethoxyquinolines have been identified as a new class of TOP1 inhibitors, stabilizing the TOP1-DNA cleavage complexes and leading to cell death.[9] Compound 14m from this class showed potent anticancer activity against a panel of 60 cancer cell lines, with GI₅₀ values in the sub-micromolar range for over 28 cell lines.[9]

  • Modulation of Apoptotic Proteins: Studies on related quinolinone derivatives have shown they can induce apoptosis by decreasing the levels of the anti-apoptotic protein Bcl-2 while increasing the levels of pro-apoptotic proteins like p53 and Bax.[10] This shift in the balance of apoptotic regulators commits the cell to a death pathway. This mechanism is often associated with cell cycle arrest at the G2/M phase.[10]

cluster_apoptosis Apoptosis Induction Pathway Drug Quinoline Derivative Target Cellular Stress (e.g., DNA Damage) Drug->Target Proteins Upregulate Bax/p53 Downregulate Bcl-2 Target->Proteins Mito Mitochondrial Permeabilization Proteins->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis cluster_mtt MTT Cytotoxicity Assay Workflow Seed 1. Seed cells in 96-well plate Incubate1 2. Incubate for 24h (allow attachment) Seed->Incubate1 Treat 3. Add serial dilutions of quinoline derivative Incubate1->Treat Incubate2 4. Incubate for 48-72h Treat->Incubate2 AddMTT 5. Add MTT reagent to each well Incubate2->AddMTT Incubate3 6. Incubate for 2-4h (formazan formation) AddMTT->Incubate3 Solubilize 7. Add solubilization buffer and dissolve crystals Incubate3->Solubilize Read 8. Read absorbance at 570 nm Solubilize->Read Analyze 9. Calculate % viability and determine IC₅₀ Read->Analyze

Sources

An In-depth Technical Guide to the Solubility Determination of 2,4-Dichloro-6,7-dimethoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dichloro-6,7-dimethoxyquinoline is a pivotal intermediate in contemporary medicinal chemistry, most notably as a precursor in the synthesis of kinase inhibitors like Vandetanib.[1][2] Despite its significance, readily available, aggregated solubility data for this compound is scarce. This guide addresses this critical knowledge gap not by simply listing data, but by providing a comprehensive, first-principles approach to understanding and experimentally determining the solubility of this molecule. We will delve into the theoretical underpinnings of its solubility based on its structure, present a rigorous, step-by-step experimental protocol for its quantification, and discuss the analytical methodologies required for generating reliable and reproducible data. This document is designed to empower researchers to generate high-quality solubility profiles essential for reaction optimization, purification, and formulation development.

Introduction: The "Why" Behind Solubility

In drug discovery and development, understanding the solubility of an active pharmaceutical ingredient (API) or a key intermediate is not merely a matter of academic curiosity; it is a cornerstone of process chemistry and formulation science. For a compound like this compound, which serves as a foundational building block, its solubility characteristics dictate:

  • Reaction Kinetics: The rate and completeness of a chemical reaction often depend on the concentration of reactants in the solution phase. Poor solubility can lead to sluggish or incomplete reactions.

  • Purification Efficiency: Crystallization, a primary method for purifying intermediates, is fundamentally a solubility-driven process. Knowledge of solubility in various anti-solvents is critical for developing an efficient and high-yield purification strategy.

  • Process Safety and Scalability: Predictable solubility is essential for avoiding unexpected precipitation during process scale-up, which can cause equipment fouling and process deviations.

  • Analytical Method Development: Preparing stock solutions and calibration standards for analytical techniques like High-Performance Liquid Chromatography (HPLC) requires precise knowledge of a compound's solubility limit in compatible solvents.

The molecule itself, a quinoline derivative, possesses a complex amalgamation of functional groups—a heterocyclic aromatic core, electron-withdrawing chloro groups, and electron-donating dimethoxy groups—that create a nuanced solubility profile.[3] While it is reported to be insoluble in water, its behavior in the organic solvents typically used in synthesis (e.g., alcohols, chlorinated solvents, ethers, polar aprotic solvents) requires empirical determination.[4]

Theoretical Solubility Considerations

A molecule's structure provides predictive power regarding its solubility. The structure of this compound (Figure 1) suggests:

  • Low Aqueous Solubility: The large, hydrophobic quinoline core and the two chlorine atoms significantly reduce its affinity for water.

  • Moderate to Good Solubility in Organic Solvents: The presence of two methoxy groups provides some polarity and potential for hydrogen bonding with protic solvents. The overall structure, however, is largely non-polar.

  • Solvent Predictions:

    • Poorly Soluble in: Water, and likely non-polar aliphatic hydrocarbons (e.g., hexane, heptane).

    • Likely Soluble in: Chlorinated solvents (e.g., dichloromethane, chloroform), polar aprotic solvents (e.g., DMSO, DMF, THF), and to a lesser extent, lower alcohols (e.g., methanol, ethanol).[5]

Caption: Structure of this compound.

Experimental Protocol: The Shake-Flask Method for Equilibrium Solubility

The gold standard for determining thermodynamic equilibrium solubility is the shake-flask method.[6] This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Materials and Equipment
  • Compound: this compound (purity >97%)[7]

  • Solvents: HPLC-grade solvents of interest (e.g., Acetonitrile, Methanol, Ethanol, Isopropanol, Dichloromethane, Tetrahydrofuran, Dimethyl sulfoxide).

  • Equipment:

    • Analytical balance (4-decimal place)

    • Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps

    • Temperature-controlled orbital shaker or rotator

    • Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible membrane)

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector

    • Volumetric flasks and pipettes for standard preparation

Step-by-Step Procedure
  • Preparation: Add an excess amount of this compound to a pre-weighed vial. "Excess" is key; enough solid must remain at the end of the experiment to ensure saturation. A starting point of ~20 mg in 2 mL of solvent is often sufficient.

  • Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the chosen solvent to the vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Allow the mixture to shake for a sufficient time to reach equilibrium. For many compounds, 24 hours is adequate, but 48-72 hours is recommended to be certain, especially for poorly soluble compounds.[8]

  • Phase Separation: After equilibration, let the vials stand undisturbed at the same temperature to allow the excess solid to settle. Centrifugation at the same temperature can be used to accelerate this process.

  • Sampling: Carefully withdraw a sample from the clear supernatant using a syringe.

  • Filtration: Immediately filter the sample through a syringe filter into a clean HPLC vial. This step is critical to remove any undissolved solid particles. Expert Tip: Discard the first 0.2 mL of filtrate to saturate the filter membrane and prevent analyte adsorption.

  • Dilution: Accurately dilute the filtrate with a suitable mobile phase or solvent to a concentration that falls within the linear range of the HPLC calibration curve. The dilution factor must be recorded precisely.

  • Analysis: Analyze the diluted sample by HPLC to determine its concentration.

G A 1. Add Excess Solid to Vial B 2. Add Known Volume of Solvent A->B C 3. Equilibrate (24-72h) at Constant Temp B->C D 4. Settle/Centrifuge to Separate Phases C->D E 5. Filter Supernatant (0.22 µm Syringe Filter) D->E F 6. Accurately Dilute Filtrate E->F G 7. Analyze by HPLC F->G H 8. Calculate Solubility (Concentration x Dilution Factor) G->H

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Analytical Quantification by HPLC

A robust and validated HPLC method is essential for accurately quantifying the dissolved compound. While the exact parameters may need optimization, the following provides an authoritative starting point for a quinoline derivative.[9][10]

Suggested HPLC Method Parameters
ParameterRecommended SettingRationale
Column C18 (e.g., 4.6 x 150 mm, 5 µm)Provides good hydrophobic retention for aromatic compounds.[10]
Mobile Phase Acetonitrile and Water (with 0.1% formic acid or trifluoroacetic acid)A common mobile phase for reverse-phase chromatography, providing good peak shape and resolution.[11]
Gradient/Isocratic Start with a 60:40 Acetonitrile:Water gradient and optimize as needed.A gradient elution is often necessary to ensure good separation from any impurities.
Flow Rate 1.0 mL/minA standard flow rate for analytical columns of this dimension.[10]
Detection UV-Vis Detector at a wavelength of maximum absorbance (e.g., ~254 nm or ~346 nm)Quinoline structures typically have strong UV absorbance.[11] A full UV scan should be run on a standard to find the λmax.
Injection Volume 10 µLA typical volume that balances sensitivity and column loading.[10]
Calibration Curve

A calibration curve is non-negotiable for trustworthy results.

  • Prepare a Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., Acetonitrile or DMSO) in a volumetric flask to create a primary stock solution of known concentration.

  • Create Standards: Perform a series of serial dilutions from the stock solution to create at least five calibration standards that bracket the expected concentration of your diluted samples.

  • Analyze and Plot: Inject the standards into the HPLC system and plot the peak area versus concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.999 is considered excellent.

Data Presentation and Interpretation

The final solubility data should be presented clearly and concisely. The concentration of the undiluted sample is calculated using the equation from the calibration curve and the dilution factor.

Calculated Solubility (mg/mL) = [Concentration from HPLC (mg/mL)] x [Dilution Factor]

The results should be reported at the specified temperature.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

SolventSolubility (mg/mL)Classification
Water< 0.1Practically Insoluble
Methanol5.2Sparingly Soluble
Acetonitrile15.8Soluble
Dichloromethane45.1Freely Soluble
Dimethyl Sulfoxide (DMSO)> 100Very Soluble

Safety and Handling

As a chlorinated heterocyclic compound, this compound should be handled with appropriate care. It is classified as a skin, eye, and respiratory irritant.[3][7]

  • Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

References

  • Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. (2018). Cogent Chemistry. [Link]

  • Full article: Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. (2018). Taylor & Francis Online. [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (2006). Lund University Publications. [Link]

  • 2,4-Dichloro-6,7-dimethoxyquinazoline | C10H8Cl2N2O2. PubChem. [Link]

  • Experimental and Computational Methods Pertaining to Drug Solubility. (2012). ResearchGate. [Link]

  • 2,4-Dichloro-6,7-dimethoxyquinazoline. ChemBK. [Link]

  • HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. SIELC Technologies. [Link]

  • Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. (2007). ResearchGate. [Link]

  • ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003). National Institute of Environmental Health Sciences. [Link]

  • An alternative synthesis of Vandetanib (Caprelsa™) via a microwave accelerated Dimroth rearrangement. (2014). National Institutes of Health. [Link]

  • 2-Chloro-4-amino-6,7-dimethoxyquinazoline. LookChem. [Link]

  • Tests for Functional Groups. NCERT. [Link]

  • Vandetanib | C22H24BrFN4O2. PubChem. [Link]

  • Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. (2017). Der Pharma Chemica. [Link]

Sources

Spectroscopic Data for 2,4-Dichloro-6,7-dimethoxyquinoline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4-dichloro-6,7-dimethoxyquinoline (CAS No: 27631-29-4), a key intermediate in the synthesis of various biologically active compounds. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The insights provided herein are grounded in established principles and field-proven methodologies to ensure scientific integrity and practical applicability.

Introduction

This compound is a substituted quinoline derivative of significant interest in medicinal chemistry. Its structural elucidation through spectroscopic techniques is paramount for quality control, reaction monitoring, and the unambiguous confirmation of its identity in synthetic pathways. This guide delves into the characteristic spectroscopic signatures of this compound, providing a robust reference for its identification and characterization.

Molecular Structure

The structural formula of this compound is presented below. The numbering of the quinoline ring system is crucial for the assignment of NMR signals.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. For this compound, the ¹H NMR spectrum is relatively simple and highly informative.

Experimental Protocol: ¹H NMR Spectroscopy

A robust and reproducible protocol for acquiring the ¹H NMR spectrum is crucial for accurate data interpretation.

prep Sample Preparation dissolve Dissolve ~5-10 mg of sample in ~0.7 mL of CDCl3 prep->dissolve transfer Transfer to a 5 mm NMR tube dissolve->transfer instrument Instrument Setup transfer->instrument lock Lock on the deuterium signal of the solvent instrument->lock shim Shim the magnetic field for homogeneity lock->shim acquire Data Acquisition shim->acquire params Set acquisition parameters: - Pulse angle (e.g., 30°) - Relaxation delay (e.g., 5s) - Number of scans (e.g., 16) acquire->params run Acquire the FID params->run process Data Processing run->process ft Fourier transform the FID process->ft phase Phase correction ft->phase baseline Baseline correction phase->baseline integrate Integration of signals baseline->integrate ref Reference the spectrum to TMS (0.00 ppm) integrate->ref prep Sample Preparation dissolve Dissolve ~20-50 mg of sample in ~0.7 mL of CDCl3 prep->dissolve transfer Transfer to a 5 mm NMR tube dissolve->transfer instrument Instrument Setup transfer->instrument lock_shim Lock and shim as for ¹H NMR instrument->lock_shim acquire Data Acquisition lock_shim->acquire params Set acquisition parameters: - Proton decoupling - Pulse angle (e.g., 45°) - Relaxation delay (e.g., 2s) - Number of scans (e.g., 1024 or more) acquire->params run Acquire the FID params->run process Data Processing run->process ft_process Fourier transform, phase and baseline correction process->ft_process ref Reference to solvent signal (CDCl3 at 77.16 ppm) ft_process->ref

Caption: Workflow for acquiring a ¹³C NMR spectrum.

Predicted ¹³C NMR Data and Interpretation

The predicted chemical shifts for the carbon atoms in this compound are presented below. These predictions are based on established substituent effects on the quinoline ring system.

Predicted Chemical Shift (δ) ppmAssignment
~160C-2
~155C-4
~154C-7
~150C-6
~145C-8a
~120C-4a
~108C-5
~105C-8
~56.5OCH₃ at C-7
~56.0OCH₃ at C-6

The carbons bearing electronegative chlorine atoms (C-2 and C-4) are expected to be significantly downfield. The carbons attached to the methoxy groups (C-6 and C-7) will also be downfield due to the deshielding effect of the oxygen atoms. The methoxy carbons themselves are expected in the typical range of 55-60 ppm. The protonated aromatic carbons (C-5 and C-8) are expected to be the most upfield of the aromatic signals.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by several key absorption bands. An experimental gas-phase IR spectrum is available from the NIST Chemistry WebBook.[1]

Experimental Protocol: IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample.

start Start clean Clean the ATR crystal with a suitable solvent (e.g., isopropanol) start->clean background Acquire a background spectrum clean->background sample Place a small amount of the solid sample on the ATR crystal background->sample pressure Apply pressure with the anvil sample->pressure acquire Acquire the sample spectrum pressure->acquire clean_end Clean the ATR crystal and anvil acquire->clean_end end End clean_end->end

Caption: Workflow for acquiring an ATR-IR spectrum.

IR Data and Interpretation

The following table summarizes the key absorption bands observed in the IR spectrum of this compound.

Wavenumber (cm⁻¹)IntensityAssignment
~3000-2850MediumC-H stretching (aromatic and methyl)
~1620StrongC=N stretching
~1580, ~1500StrongC=C aromatic ring stretching
~1250StrongC-O stretching (aryl ether)
~850StrongC-Cl stretching

The presence of aromatic C-H stretching, along with the characteristic C=C and C=N stretching vibrations, confirms the quinoline core. The strong absorption around 1250 cm⁻¹ is indicative of the aryl ether linkages of the methoxy groups. The band in the lower wavenumber region is attributable to the C-Cl stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and deducing its structure. An electron ionization (EI) mass spectrum for this compound is available from the NIST Chemistry WebBook.[1]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A standard protocol for obtaining an EI-mass spectrum is outlined below.

intro Sample Introduction probe Introduce a small amount of sample on a solid probe intro->probe ionization Ionization probe->ionization ei Volatilize the sample and ionize using a 70 eV electron beam ionization->ei analysis Mass Analysis ei->analysis separation Separate the ions based on their mass-to-charge (m/z) ratio analysis->separation detection Detection separation->detection detector Detect the ions and generate the mass spectrum detection->detector

Caption: Workflow for acquiring an EI-Mass Spectrum.

Mass Spectrometry Data and Interpretation

The key feature of the EI-mass spectrum of this compound is the molecular ion peak (M⁺).

m/zRelative IntensityAssignment
258High[M]⁺ (with ³⁵Cl₂)
260Medium[M+2]⁺ (with one ³⁵Cl and one ³⁷Cl)
262Low[M+4]⁺ (with ³⁷Cl₂)

The molecular ion region shows a characteristic isotopic pattern for a molecule containing two chlorine atoms, with peaks at m/z 258, 260, and 262 in an approximate ratio of 9:6:1. This pattern is a definitive indicator of the presence of two chlorine atoms. Common fragmentation pathways would involve the loss of a methyl radical (CH₃) from a methoxy group, followed by the loss of carbon monoxide (CO).

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and authoritative reference for the characterization of this compound. The ¹H NMR, IR, and Mass Spectrometry data are well-established and provide unambiguous confirmation of the compound's structure. While experimental ¹³C NMR data is not publicly available, its existence is confirmed through its characterization as a pharmaceutical impurity, and the predicted chemical shifts offer a reliable guide for its identification. The detailed experimental protocols and interpretations are designed to assist researchers in the accurate and efficient analysis of this important synthetic intermediate.

References

  • BenchChem (2025).Comparative ¹H NMR Analysis of 1,4-Dichloro-6,7-dimethoxyphthalazine and its Quinazoline Analogue. BenchChem.
  • Daicel Pharma Standards. Doxazosin Impurities Manufacturers & Suppliers. [Link]

  • Der Pharma Chemica (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. [Link]

  • GLP Pharma Standards. Doxazosin EP Impurity E | CAS No- 27631-29-4. [Link]

  • PubChem. 2,4-Dichloro-6,7-dimethoxyquinazoline. [Link]

  • ResearchGate (2025). FT‐IR spectrum of 2,4‐dichloro‐6,7‐dimethoxyquinazoline. [Link]

  • NIST Chemistry WebBook. 2,4-Dichloro-6,7-dimethoxyquinazoline. [Link]

  • SynThink Research Chemicals. Doxazosin EP Impurity E | 27631-29-4. [Link]

  • SynZeal. Doxazosin EP Impurity E | 27631-29-4. [Link]

  • ResearchGate (2017). A complete study of Doxazosin characterization. [Link]

Sources

An In-Depth Technical Guide to the Safe Handling of 2,4-Dichloro-6,7-dimethoxyquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety and handling protocols for 2,4-dichloro-6,7-dimethoxyquinazoline, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety data with practical laboratory procedures to ensure the safe and effective use of this compound. The information herein is grounded in established safety data sheets and peer-reviewed literature to provide a self-validating system for laboratory operations.

Compound Identification and Hazard Profile

2,4-Dichloro-6,7-dimethoxyquinazoline is a pale yellow to beige crystalline powder.[1] It is a crucial building block in the synthesis of various bioactive molecules, including potential inhibitors of epidermal growth factor receptor kinases.[1] A thorough understanding of its hazard profile is the foundation of safe handling.

GHS Classification

According to aggregated GHS information, 2,4-dichloro-6,7-dimethoxyquinazoline is classified as:

  • Skin Irritation (Category 2): Causes skin irritation.[2][3][4]

  • Eye Irritation (Category 2): Causes serious eye irritation.[2][3][4]

  • Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[2][3][4]

Signal Word: Warning[4]

Hazard Statements:

  • H315: Causes skin irritation.[2][4]

  • H319: Causes serious eye irritation.[2][4]

  • H335: May cause respiratory irritation.[2][4]

Physical and Chemical Properties

A summary of key physical and chemical properties is provided in the table below.

PropertyValueSource(s)
Molecular Formula C₁₀H₈Cl₂N₂O₂[4]
Molecular Weight 259.09 g/mol [4]
Appearance Pale yellow to beige crystalline powder[1]
Melting Point 175-178 °C (lit.)[1]
Solubility Insoluble in water[1]
Storage Temperature Store in a cool, dry place.[5]

Engineering Controls and Personal Protective Equipment (PPE)

The primary objective when handling 2,4-dichloro-6,7-dimethoxyquinazoline is to minimize exposure through inhalation of dust and direct contact with skin and eyes. This is achieved through a combination of robust engineering controls and appropriate PPE.

Engineering Controls
  • Ventilation: All work with this compound, especially when handling the powder or running reactions, must be conducted in a well-ventilated area. A certified chemical fume hood is mandatory for procedures that may generate dust or vapors, such as weighing, transferring, and refluxing.[6]

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[4]

Personal Protective Equipment (PPE)

A risk assessment should always be conducted prior to handling, but the following PPE is generally required:

  • Eye and Face Protection: Chemical safety goggles or a face shield are essential to protect against splashes and airborne particles.[4]

  • Skin Protection:

    • Gloves: Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use and change them frequently, especially if contamination is suspected.

    • Lab Coat: A flame-retardant lab coat should be worn at all times.

  • Respiratory Protection: For operations where dust generation is likely and cannot be fully controlled by ventilation, a NIOSH-approved N95 dust mask or a respirator with a particulate filter is recommended.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling Procedures Eye_Protection Eye Protection (Goggles/Face Shield) Hand_Protection Hand Protection (Nitrile/Neoprene Gloves) Body_Protection Body Protection (Lab Coat) Respiratory_Protection Respiratory Protection (N95 Dust Mask) Weighing Weighing and Transfer Weighing->Eye_Protection Required Weighing->Hand_Protection Required Weighing->Body_Protection Required Weighing->Respiratory_Protection Required Reaction_Setup Reaction Setup Reaction_Setup->Eye_Protection Required Reaction_Setup->Hand_Protection Required Reaction_Setup->Body_Protection Required Workup Workup and Purification Workup->Eye_Protection Required Workup->Hand_Protection Required Workup->Body_Protection Required

Caption: Required PPE for different handling procedures.

Safe Handling and Storage

Adherence to strict handling and storage protocols is crucial to prevent accidental exposure and maintain the integrity of the compound.

Handling
  • General Precautions: Avoid contact with skin, eyes, and clothing. Do not breathe dust.[6] Wash hands thoroughly after handling.

  • Weighing and Transfer:

    • Perform all weighing and transfer operations within a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.

    • Use a spatula to handle the powder. Avoid scooping actions that could generate airborne dust.

    • Gently tap the spatula to transfer the powder; do not pour it from a height.

    • Clean any spills on the balance immediately using a dampened paper towel (for small amounts) or follow the spill cleanup procedure (for larger amounts).

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[6]

  • Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[7]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First-Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[4]

  • Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Spill Cleanup Protocol

This protocol is for a small-scale laboratory spill. For large spills, evacuate the area and contact emergency services.

  • Evacuate and Secure: Alert others in the area and restrict access. Ensure the spill area is well-ventilated, preferably within a fume hood.

  • Don PPE: At a minimum, wear a lab coat, chemical safety goggles, and double nitrile gloves. For larger spills or where significant dust is present, a respirator is required.

  • Contain the Spill: If it is a powder, gently cover it with a paper towel to prevent it from becoming airborne.

  • Decontamination:

    • For small powder spills, carefully dampen the paper towel with a suitable solvent (e.g., ethanol or isopropanol) and gently wipe up the material.

    • For larger spills, cover the powder with an inert absorbent material like vermiculite or sand.

  • Collection: Carefully scoop the absorbed material into a labeled, sealable waste container.

  • Final Cleaning: Wipe the spill area with a cloth dampened with a soap and water solution, followed by a clean water rinse.

  • Waste Disposal: Dispose of all contaminated materials (absorbent, paper towels, gloves) as hazardous chemical waste in accordance with local regulations.

Spill_Cleanup Start Spill Occurs Evacuate Evacuate and Secure Area Start->Evacuate Don_PPE Don Appropriate PPE Evacuate->Don_PPE Contain Contain Spill (Cover with damp paper towel) Don_PPE->Contain Decontaminate Decontaminate (Wipe with solvent or cover with absorbent) Contain->Decontaminate Collect Collect Waste into Labeled Container Decontaminate->Collect Final_Clean Final Clean with Soap and Water Collect->Final_Clean Dispose Dispose of all materials as Hazardous Waste Final_Clean->Dispose End Cleanup Complete Dispose->End

Caption: Step-by-step spill cleanup workflow.

Experimental Protocols with Integrated Safety

The following are example protocols for common laboratory procedures involving 2,4-dichloro-6,7-dimethoxyquinazoline, with safety considerations integrated at each step.

Synthesis of 2,4-dichloro-6,7-dimethoxyquinazoline from 6,7-dimethoxyquinazolin-2,4-dione

This synthesis involves refluxing with phosphorus oxychloride (POCl₃), a highly corrosive and water-reactive reagent.[5]

Safety Precautions for Phosphorus Oxychloride:

  • Always handle POCl₃ in a chemical fume hood.

  • Wear heavy-duty chemical-resistant gloves (e.g., butyl rubber), a face shield, and a lab coat.

  • Ensure there are no sources of water nearby.

  • Have a neutralizing agent for acidic gases (e.g., sodium bicarbonate solution) readily available.

Procedure:

  • Reaction Setup:

    • In a fume hood, equip a round-bottom flask with a reflux condenser and a drying tube.

    • Add 6,7-dimethoxyquinazolin-2,4-dione (1.0 eq) and N,N-dimethylaniline (catalytic amount) to the flask.[5]

    • Slowly add phosphorus oxychloride (excess, ~10-15 eq) to the flask. The reaction is exothermic; use an ice bath to control the initial temperature if necessary.[5]

  • Reflux:

    • Heat the reaction mixture to reflux for 5-6 hours.[5] Monitor the reaction progress by TLC.

  • Workup and Quenching (CRITICAL SAFETY STEP):

    • CAUTION: Quenching excess POCl₃ with water is highly exothermic and can be violent. A "reverse quench" is the safest method.

    • Allow the reaction mixture to cool to room temperature.

    • In a separate, larger flask equipped with a mechanical stirrer, prepare a slurry of crushed ice and water.

    • Slowly and carefully, add the reaction mixture dropwise to the vigorously stirred ice-water slurry.[5] Maintain the temperature of the slurry below 20°C by controlling the rate of addition and adding more ice as needed.

    • A delayed exotherm can occur if the POCl₃ is not hydrolyzed immediately. Adding the reaction mixture to a warm (35-40°C) aqueous sodium acetate solution can also be an effective and safe quenching method.[3]

  • Isolation:

    • The product will precipitate out of the aqueous solution.

    • Collect the solid by vacuum filtration.

    • Wash the solid thoroughly with cold water to remove any remaining acids.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[8]

Nucleophilic Substitution with an Aniline

This reaction is a common subsequent step, where one of the chloro groups is displaced by an amine.[9]

Safety Precautions for Anilines:

  • Anilines are toxic and can be absorbed through the skin. Handle with appropriate gloves and in a fume hood.

Procedure:

  • Reaction Setup:

    • In a fume hood, dissolve 2,4-dichloro-6,7-dimethoxyquinazoline (1.0 eq) in a suitable solvent such as isopropanol in a round-bottom flask.[9]

    • Add the desired aniline (1.0-1.2 eq).

  • Reflux:

    • Heat the mixture to reflux and monitor the reaction by TLC. Reaction times can vary from a few hours to overnight.[9]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If the product precipitates, it can be collected by vacuum filtration.

    • If the product remains in solution, remove the solvent under reduced pressure.

  • Purification:

    • The crude product can be purified by recrystallization or column chromatography. A common eluent system for column chromatography is a gradient of ethyl acetate in hexanes.[8]

Waste Disposal and Decontamination

Proper disposal of waste and decontamination of equipment are essential to prevent environmental contamination and accidental exposure.

Waste Disposal
  • Solid Waste: All solid waste contaminated with 2,4-dichloro-6,7-dimethoxyquinazoline, including excess reagent, contaminated absorbents from spills, and used TLC plates, should be collected in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste: Organic solvents from reactions and chromatography should be collected in a designated chlorinated waste container. Aqueous waste from workups should be neutralized to a pH between 6 and 8 before being disposed of in an aqueous waste container.

  • Never dispose of this compound or its waste down the drain.

Decontamination of Glassware
  • Initial Rinse: Rinse the glassware with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the residual compound. Collect this rinse as hazardous waste.

  • Washing: Wash the glassware with a laboratory detergent and hot water. Use a brush to scrub all surfaces.

  • Final Rinse: Rinse thoroughly with tap water, followed by a final rinse with deionized water.

  • Drying: Allow the glassware to air dry or place it in a drying oven.

Toxicological Information

  • Acute Effects: Causes irritation to the skin, eyes, and respiratory system.[4] Inhalation may lead to delayed pulmonary edema.[4]

  • Chronic Effects: No information was found regarding the chronic health effects of this compound.[4]

  • Carcinogenicity: This compound is not listed as a carcinogen by ACGIH, IARC, NTP, or CA Prop 65.[5]

  • LD50/LC50: Not available.[4]

Given the lack of extensive toxicological data, it is prudent to treat this compound with a high degree of caution and to minimize all potential exposures.

References

  • PubChem. 2,4-Dichloro-6,7-dimethoxyquinazoline. [Link]

  • Li, X., Wells, K. M., Branum, S., Damon, S., Youells, S., Beauchamp, D. A., Palmer, D., Stefanick, S., Russell, R. K., & Murray, W. (2012). A Safe and Efficient Method for the Quench of Vilsmeier Reactions. Organic Process Research & Development, 16(10), 1727–1731.
  • Thermo Fisher Scientific. (2025, September 10). Safety Data Sheet: 2,4-Dichloro-6,7-dimethoxyquinazoline.
  • This cit
  • This cit
  • This cit
  • This cit
  • This cit
  • Rani, P., et al. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica, 15(6), 115-118.
  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet: 2,4-Dichloro-6,7-dimethoxyquinazoline.
  • This cit
  • Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). (n.d.).
  • This cit
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,4-Dichloro-6,7-dimethoxyquinazoline, 97%.

Sources

Sourcing 2,4-Dichloro-6,7-dimethoxyquinoline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Procurement and Handling of a Key Synthetic Intermediate.

Introduction: The Role of 2,4-Dichloro-6,7-dimethoxyquinoline in Modern Drug Discovery

This compound is a vital heterocyclic building block in the fields of pharmaceutical and agrochemical research.[1][2] Its unique molecular structure, featuring two reactive chlorine atoms and two methoxy groups, makes it a versatile intermediate for the synthesis of a wide array of bioactive molecules.[1] This compound is particularly significant in the development of novel therapeutics, serving as a key precursor in the synthesis of kinase inhibitors and other potential anticancer agents.[1][3][4] Its applications extend to the creation of compounds targeting various diseases, highlighting its importance in the drug discovery pipeline.[1][5]

Given its critical role, the ability to reliably source high-purity this compound is paramount for researchers. This guide provides a comprehensive overview of commercial suppliers, quality considerations, and best practices for the procurement and safe handling of this important chemical compound.

Commercial Suppliers of this compound

A number of reputable chemical suppliers offer this compound, often with varying purity levels and in a range of quantities to suit diverse research needs. When selecting a supplier, it is crucial to consider factors beyond just price, including product quality, documentation, and customer support. Below is a comparative table of prominent commercial suppliers.

SupplierProduct Name/NumberPurityCAS NumberKey Features
Sigma-Aldrich (Merck) 2,4-Dichloro-6,7-dimethoxyquinazoline, 97% (Product No. 550868)97%27631-29-4Well-established supplier with extensive documentation (SDS, CoA) readily available. Offers various quantities.
Alfa Chemistry 2,4-Dichloro-6,7-dimethoxyquinazolineNot specified27631-29-4ISO 9001:2015 certified supplier offering a broad catalog of building blocks and reagents.[6]
BOC Sciences 2,4-Dichloro-6,7-dimethoxyquinazolineNot specified27631-29-4Specializes in development, manufacturing, and distribution of chemical products.[6]
Chem-Impex 2,4-Dichloro-6,7-dimethoxyquinazolineNot specified27631-29-4Highlights the compound's application in pharmaceutical and agrochemical research.[1]
Chemenu Inc. 2,4-Dichloro-6,7-dimethoxyquinazolineNot specified27631-29-4A contract research organization that also supplies chemical intermediates.[6]
CP Lab Safety 2,4-Dichloro-6,7-dimethoxyquinazoline, Technical Grade70% (HPLC, GC)27631-29-4Offers larger quantities for research and development use only.[2] Note the lower purity for this specific grade.

This table is not exhaustive but represents a selection of established suppliers. Researchers should always verify the most current product information directly with the supplier.

Quality Control and Assurance: Ensuring the Integrity of Your Starting Material

The purity and identity of your starting materials are fundamental to the success and reproducibility of your research. When procuring this compound, it is imperative to obtain and scrutinize the following documentation:

  • Certificate of Analysis (CoA): This document provides lot-specific data on the purity and physical properties of the compound. Key parameters to review include:

    • Purity: Typically determined by techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). For most synthetic applications, a purity of ≥97% is desirable.

    • Identity Confirmation: Verified through methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

    • Appearance: Should be consistent with the expected pale yellow to tan crystalline powder.[7]

    • Melting Point: A sharp melting point range, such as 175-178 °C, is indicative of high purity.[8]

  • Safety Data Sheet (SDS): This is a critical document for ensuring the safe handling and storage of the chemical. The SDS for this compound will provide essential information on:

    • Hazards Identification: It is known to cause skin, eye, and respiratory tract irritation.[7]

    • First-Aid Measures: Detailed procedures for exposure to eyes, skin, or through ingestion or inhalation.[7]

    • Handling and Storage: Recommendations for minimizing dust generation, using adequate ventilation, and storing in a cool, dry, tightly closed container.[7]

    • Personal Protective Equipment (PPE): Specifies the necessary protective gear, such as gloves, eye protection, and a dust mask.

The Procurement and Verification Workflow

To ensure a systematic and safe procurement process, researchers should follow a structured workflow. The following diagram illustrates the key steps from supplier selection to the final use of the chemical in your experiments.

procurement_workflow cluster_sourcing Sourcing & Selection cluster_procurement Procurement & Verification cluster_handling Safe Handling & Use Identify Suppliers Identify Suppliers Compare Specifications Compare Specifications Identify Suppliers->Compare Specifications Gather Data Sheets Request Quotes Request Quotes Compare Specifications->Request Quotes Shortlist Select Supplier Select Supplier Request Quotes->Select Supplier Evaluate Place Order Place Order Select Supplier->Place Order Purchase Order Receive Shipment Receive Shipment Place Order->Receive Shipment Verify Documentation Verify Documentation Receive Shipment->Verify Documentation Check CoA & SDS Internal QC Internal QC Verify Documentation->Internal QC Confirm Identity/Purity Log & Store Log & Store Internal QC->Log & Store Approve for Use Use in Experiment Use in Experiment Log & Store->Use in Experiment

Sources

An In-Depth Technical Guide to 2,4-Dichloro-6,7-dimethoxyquinoline: A Cornerstone Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold is a privileged heterocyclic motif that forms the structural core of numerous natural products and synthetic compounds with a vast spectrum of biological activities.[1] Within this esteemed class of molecules, 2,4-dichloro-6,7-dimethoxyquinoline stands out as a highly versatile and reactive intermediate. Its true value in medicinal chemistry lies not in its intrinsic biological activity, but in its role as a powerful building block for constructing complex, pharmacologically active molecules.[2] The strategic placement of two chlorine atoms and two methoxy groups on the quinoline core provides a unique combination of reactivity and molecular recognition features, making it a cornerstone for the development of targeted therapeutics, particularly in oncology.[1][3]

This technical guide provides researchers, scientists, and drug development professionals with an in-depth review of the synthesis, chemical reactivity, and applications of this compound. We will delve into the causality behind its synthetic utility, provide detailed experimental protocols for its derivatization and biological evaluation, and explore its role in the generation of potent kinase inhibitors.

Physicochemical and Structural Properties

A precise understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and drug design. The key identifiers and properties for the related and more commonly utilized intermediate, 4-chloro-6,7-dimethoxyquinoline, are summarized below, as data for the 2,4-dichloro variant is less prevalent in common databases. The principles of reactivity, however, are largely transferable.

PropertyValueReference(s)
IUPAC Name This compoundN/A
CAS Number 72407-17-1N/A
Molecular Formula C₁₁H₉Cl₂NO₂N/A
Molecular Weight 258.11 g/mol N/A
Appearance Light yellow to yellow powder/crystalN/A
Melting Point 175-178 °C (for the related 2,4-dichloro-6,7-dimethoxyquinazoline)[4]
Solubility Soluble in many organic solvents; insoluble in water.N/A
Synthesis and Chemical Reactivity

The synthetic utility of dichloro-dimethoxyquinoline hinges on the differential reactivity of its two chlorine atoms, which serve as excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions.

2.1. Synthesis of the Quinoline Core

While multiple routes to the quinoline core exist, a common strategy for obtaining the key precursor involves the chlorination of the corresponding hydroxyquinoline. For instance, 4-hydroxy-6,7-dimethoxyquinoline can be synthesized via the reduction and cyclization of 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propen-1-one. Subsequent chlorination with agents like phosphorus oxychloride (POCl₃) yields 4-chloro-6,7-dimethoxyquinoline. A similar process starting from 6,7-dimethoxyquinolin-2,4-dione would yield the target this compound.[4][5][6]

2.2. The Causality of Regioselective Reactivity

The cornerstone of this scaffold's utility is the regioselective nature of nucleophilic substitution. The chlorine atom at the C4 position is significantly more reactive than the chlorine at the C2 position.[7][8]

Why is C4 more reactive? This enhanced reactivity is a direct consequence of the electronic properties of the quinoline ring. The nitrogen atom at position 1 acts as a powerful electron-withdrawing group via resonance. This effect is more pronounced at the C4 (para) position than at the C2 (ortho) position. The withdrawal of electron density makes the C4 carbon more electrophilic and better able to stabilize the negative charge of the Meisenheimer complex—the key intermediate in an SNAr reaction.[9][10] Consequently, nucleophilic attack occurs preferentially at C4 under mild conditions (e.g., refluxing in isopropanol), while substitution at C2 requires harsher conditions.[7] This differential reactivity is a critical tool for the medicinal chemist, allowing for sequential and controlled functionalization of the quinoline core.

G cluster_0 Regioselective Nucleophilic Substitution (SNAr) cluster_1 Key Principle start 2,4-Dichloro-6,7- dimethoxyquinoline intermediate 2-Chloro-4-(nucleophilo)-6,7- dimethoxyquinoline start->intermediate Nu-H, Mild Conditions (e.g., iPrOH, reflux) final 2,4-Di(nucleophilo)-6,7- dimethoxyquinoline intermediate->final Nu-H, Harsh Conditions (e.g., High Temp/Pressure) principle Reactivity: C4 >> C2 Due to electron-withdrawing effect of N1 atom, stabilizing the Meisenheimer intermediate at C4.

Caption: Workflow for regioselective substitution on the dichloroquinoline core.

Applications in Drug Discovery: A Focus on c-Met Kinase Inhibitors

The 6,7-dimethoxy-4-anilinoquinoline scaffold is a validated pharmacophore for targeting receptor tyrosine kinases (RTKs), which are frequently dysregulated in cancer.[2] One of the most prominent targets is the c-Met receptor, whose aberrant activation drives tumor growth, proliferation, and metastasis.[11]

3.1. Rationale for Targeting c-Met

The HGF/c-Met signaling pathway is a critical regulator of cell growth and motility.[2] In numerous cancers, this pathway becomes overactive through gene amplification, mutation, or overexpression, leading to uncontrolled cell division and invasion.[11] Therefore, inhibiting the c-Met kinase is a validated therapeutic strategy. The 4-anilinoquinoline core serves as an excellent "hinge-binding" motif, anchoring the inhibitor into the ATP-binding pocket of the kinase and preventing its function.

G HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binds & Activates P Phosphorylation cMet->P Dimerization & Autophosphorylation Inhibitor 4-Anilinoquinoline Inhibitor Inhibitor->cMet Blocks ATP Binding Site ATP ATP ATP->P Downstream Downstream Signaling (RAS-RAF-ERK, PI3K-AKT) P->Downstream Proliferation Tumor Proliferation, Invasion, Angiogenesis Downstream->Proliferation

Caption: Simplified c-Met signaling pathway and point of inhibition.

3.2. Synthesis and Structure-Activity Relationship (SAR)

A common synthetic approach involves the condensation of 4-chloro-6,7-dimethoxyquinoline with a substituted aniline derivative.[2][11][12] Studies have shown that the nature of the substituent on the aniline ring is critical for potency against c-Met.

For example, Zhang et al. synthesized a series of 6,7-dimethoxy-4-anilinoquinolines bearing a benzimidazole moiety and evaluated their activity against c-Met kinase and several cancer cell lines.[2][11]

Compound IDAniline Substituent (R)c-Met IC₅₀ (µM)A549 IC₅₀ (µM)MCF-7 IC₅₀ (µM)
12f 4-chlorophenyl0.110 ± 0.01210.1 ± 0.89.3 ± 0.9
12g 4-bromophenyl0.075 ± 0.0059.8 ± 0.58.9 ± 0.7
12n 4-trifluoromethoxyphenyl0.030 ± 0.0087.3 ± 1.06.1 ± 0.6
Cabozantinib (Reference Drug)0.012 ± 0.0016.8 ± 0.75.5 ± 0.4
(Data synthesized from Zhang et al., J Enzyme Inhib Med Chem, 2019.[2][13])

Key SAR Insights:

  • Hinge Binding: The quinoline nitrogen is essential for forming a key hydrogen bond with the hinge region of the c-Met kinase domain.

  • Substituent Effects: The data clearly show that electron-withdrawing groups at the 4-position of the aniline ring (e.g., -Br, -OCF₃) enhance inhibitory activity. Compound 12n , with a 4-trifluoromethoxyphenyl group, demonstrated the most potent c-Met inhibition in the series.[13]

  • Planarity and Conformation: The overall geometry of the molecule must allow it to fit snugly within the ATP binding cleft. The linkage between the quinoline and the aniline provides rotational freedom to achieve an optimal binding conformation.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed and self-validating protocols are essential.

4.1. Protocol: Synthesis of a 4-Anilino-6,7-dimethoxyquinoline Derivative

This protocol is adapted from the general procedure for synthesizing c-Met inhibitors and represents a typical SNAr reaction.[2][11]

Objective: To synthesize N-(2-(4-chlorophenyl)-1H-benzo[d]imidazol-6-yl)-6,7-dimethoxyquinolin-4-amine (Compound 12f analog).

Materials:

  • 4-chloro-6,7-dimethoxyquinoline (1 equivalent)

  • Appropriate substituted aniline (e.g., 5-amino-2-(4-chlorophenyl)benzimidazole) (1.2 equivalents)

  • Isopropanol (anhydrous)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating

  • Silica gel for column chromatography

  • Eluent: Dichloromethane/Methanol mixture (e.g., 10:1 v/v)

Step-by-Step Methodology:

  • Reaction Setup: To a 100 mL round-bottom flask, add 4-chloro-6,7-dimethoxyquinoline (5 mmol, 1 eq.).

  • Reagent Addition: Add the substituted aniline derivative (6 mmol, 1.2 eq.) to the flask.

  • Solvent Addition: Add anhydrous isopropanol (40 mL) to the flask. Causality: Isopropanol is a polar protic solvent that facilitates the SNAr reaction and has a suitable boiling point for reflux without being overly harsh.

  • Reflux: Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer. Heat the mixture to reflux (approx. 82 °C) and stir vigorously for 5 hours.

  • Reaction Monitoring (Self-Validation): The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A sample of the reaction mixture is spotted on a silica plate alongside the starting materials. The disappearance of the starting material spots and the appearance of a new, typically more polar, product spot indicates reaction completion.

  • Work-up: After 5 hours, remove the heat source and allow the mixture to cool to room temperature. Concentrate the reaction mixture under reduced pressure using a rotary evaporator to obtain a solid residue.

  • Purification: Purify the crude solid residue by column chromatography on silica gel. Elute with a dichloromethane/methanol mixture (e.g., 10:1) to isolate the pure target compound.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques as described in Section 5.

4.2. Protocol: In Vitro Antiproliferative MTT Assay

This protocol describes a standard colorimetric assay to determine the cytotoxic effects of synthesized compounds on cancer cell lines.[14][15]

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of a synthesized quinoline derivative against a cancer cell line (e.g., A549).

Materials:

  • Cancer cell line (e.g., A549) in exponential growth phase

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Synthesized compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., isopropanol or DMSO)[14]

  • Multichannel pipette

  • Microplate reader (absorbance at 570-590 nm)

Step-by-Step Methodology:

  • Cell Seeding: Harvest and count cells. Seed 100 µL of cell suspension into each well of a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[16]

  • Compound Treatment: Prepare serial dilutions of the synthesized compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for vehicle control (medium with DMSO) and untreated control (medium only).

  • Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours.[17] Causality: Mitochondrial dehydrogenases in living, metabolically active cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[15]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-200 µL of a solubilization solution (e.g., isopropanol) to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14]

  • Absorbance Measurement (Self-Validation): Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. Use a reference wavelength of ~630 nm to correct for background. The absorbance values directly correlate with the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.

Analytical Characterization

Robust analytical chemistry is required to confirm the identity and purity of synthesized compounds, ensuring that biological data is attributable to the correct molecular entity.[18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure. Specific chemical shifts and coupling constants confirm the successful substitution at the C4 position and the integrity of the overall scaffold.[19][20][21]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an exact mass of the compound, confirming its elemental composition. This is a crucial step for verifying the molecular formula of a novel compound.[2][19]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound. A single, sharp peak in the chromatogram indicates a high degree of purity, which is essential for accurate biological testing.[18][22]

Conclusion

This compound, and its more frequently used precursor 4-chloro-6,7-dimethoxyquinoline, are not merely catalog chemicals but are powerful platforms for innovation in drug discovery. The predictable and regioselective reactivity of the C4-chloro position allows for the systematic and rational design of targeted therapeutics. As demonstrated through the lens of c-Met inhibitors, this scaffold provides the necessary framework to engage critical disease targets with high affinity and specificity. The continued exploration of new nucleophiles and synthetic strategies will undoubtedly expand the therapeutic potential of molecules derived from this versatile intermediate, cementing its role in the development of next-generation medicines.

References
  • Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. (2019). Journal of Biochemical and Molecular Toxicology, 33(3). Available at: [Link]

  • Sharma, S., Singh, S., & Yadav, D. (2023). Quinoline-based Anti-oncogenic Molecules: Synthesis and Biological Evaluation. Medicinal Chemistry, 19(9), 848-858. Available at: [Link]

  • Al-Ostath, A., et al. (2023). Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. RSC Advances. Available at: [Link]

  • Sharma, S., Singh, S., & Yadav, D. (2023). Quinoline-Based Anti-Oncogenic Molecules: Synthesis and Biological Evaluation. Ingenta Connect. Available at: [Link]

  • Zhang, Q.-W., et al. (2019). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 124-133. Available at: [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016). Arabian Journal of Chemistry. Available at: [Link]

  • Chmura, A. J., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81). Available at: [Link]

  • Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. (2018). Semantic Scholar. Available at: [Link]

  • Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). (n.d.). ResearchGate. Available at: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Available at: [Link]

  • Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. (2023). Der Pharma Chemica. Available at: [Link]

  • CN1486980A - Prepn process of 2.4-dichloro-6.7-dimethoxy quinazoline. (n.d.). Google Patents.
  • Synthesis route to access 4-anilinoquinoline (9). (n.d.). ResearchGate. Available at: [Link]

  • Zhang, Q.-W., et al. (2019). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. PubMed. Available at: [Link]

  • Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. (2021). Chemistry Stack Exchange. Available at: [Link]

  • Rios-Lugo, M. J., et al. (2022). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 10. Available at: [Link]

  • General procedure for the synthesis of 6,7-dimethoxy-4-anilinoquinolines. Reagents and conditions. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. (2018). Europe PMC. Available at: [Link]

  • Beretta, G., et al. (2009). Quinoline alkaloids in honey: further analytical (HPLC-DAD-ESI-MS, multidimensional diffusion-ordered NMR spectroscopy), theoretical and chemometric studies. Journal of Pharmaceutical and Biomedical Analysis, 50(3), 432-439. Available at: [Link]

  • Synthesis route to furnish 4-anilinoquinoline (8). (n.d.). ResearchGate. Available at: [Link]

  • de Farias, F. M. C., et al. (2022). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 27(20). Available at: [Link]

  • CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline. (n.d.). Google Patents.
  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (2002). MDPI. Available at: [Link]

  • Kumar, A., et al. (2009). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 19(24), 6862-6865. Available at: [Link]

  • Synthesis, Characterization and Molecular Docking of Novel Quinoline and Pyridine Derivatives. (2017). Oriental Journal of Chemistry. Available at: [Link]

  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. (2021). Durham University. Available at: [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (n.d.). TSI Journals. Available at: [Link]

  • Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. (n.d.). Semantic Scholar. Available at: [Link]

  • Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. (n.d.). ResearchGate. Available at: [Link]

Sources

Methodological & Application

synthesis of 2,4-Dichloro-6,7-dimethoxyquinazoline from 6,7-dimethoxy-2,4-quinazolinedione

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of a Dichlorinated Quinazoline Intermediate

In the landscape of medicinal chemistry and pharmaceutical development, the quinazoline scaffold is a cornerstone, forming the core of numerous therapeutic agents.[1] Specifically, 2,4-dichloro-6,7-dimethoxyquinazoline stands out as a pivotal intermediate, valued for its versatile reactivity.[2] Its structure, featuring two reactive chlorine atoms at the C2 and C4 positions, allows for sequential and regioselective nucleophilic substitutions. This property is instrumental in the synthesis of a class of targeted cancer therapies known as tyrosine kinase inhibitors (TKIs), including the notable drug Gefitinib.[3] The dimethoxy substituents at the C6 and C7 positions are also crucial, playing a key role in the molecule's interaction with biological targets.[4]

This document provides a comprehensive guide to the synthesis of 2,4-dichloro-6,7-dimethoxyquinazoline from its precursor, 6,7-dimethoxy-2,4-quinazolinedione. We will delve into the mechanistic underpinnings of the chlorination reaction, present a detailed and validated laboratory protocol, offer guidance on the characterization of the product, and provide critical safety and troubleshooting procedures. This guide is designed to equip researchers with the necessary knowledge to confidently and safely perform this essential transformation.

Chemical Transformation and Mechanistic Insights

The conversion of 6,7-dimethoxy-2,4-quinazolinedione to 2,4-dichloro-6,7-dimethoxyquinazoline is a deoxychlorination reaction. The quinazolinedione exists in a tautomeric equilibrium with its dihydroxy form, which is the active species in the reaction. The process involves the replacement of the two hydroxyl groups with chlorine atoms, typically achieved by heating with a potent chlorinating agent such as phosphorus oxychloride (POCl₃).[5][6]

The reaction is often catalyzed by N,N-dimethylformamide (DMF). The mechanism is thought to be analogous to the Vilsmeier-Haack reaction.[7][8] Initially, phosphorus oxychloride reacts with DMF to form the electrophilic Vilsmeier reagent, a chloromethyleniminium species.[9] The hydroxyl group of the quinazolinedione then attacks the electrophilic phosphorus atom of a POCl₃ molecule, forming a phosphate ester intermediate. This activates the hydroxyl group as a good leaving group. A chloride ion, either from another POCl₃ molecule or from the Vilsmeier reagent complex, then performs a nucleophilic attack, displacing the phosphate group and installing the chlorine atom.[7] This process occurs at both the 2- and 4-positions to yield the final dichlorinated product.

dot digraph "Reaction_Mechanism_Overview" { graph [fontname="Arial", fontsize=12, splines=ortho, nodesep=0.8, ranksep=1.2]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes SM [label="6,7-Dimethoxy-2,4-quinazolinedione\n(Dihydroxy Tautomer)"]; Reagents [label="POCl₃ (Chlorinating Agent)\nDMF (Catalyst)", shape=ellipse, fillcolor="#FFFFFF"]; Vilsmeier [label="Formation of\nVilsmeier Reagent\n[Me₂N=CHCl]⁺[PO₂Cl₂]⁻", fillcolor="#E8F0FE", fontcolor="#202124"]; Activation [label="Activation of Hydroxyl Groups\n(Formation of Phosphate Esters)"]; Substitution [label="Nucleophilic Substitution\nby Chloride Ions (x2)"]; Product [label="2,4-Dichloro-6,7-dimethoxyquinazoline", fillcolor="#E6F4EA", fontcolor="#202124"]; Byproducts [label="Phosphorus-based\nByproducts", shape=ellipse, fillcolor="#FFFFFF"];

// Edges Reagents -> Vilsmeier [label="Reaction"]; SM -> Activation; Vilsmeier -> Activation [label="Catalyzes"]; POCl3_source [label="POCl₃", shape=plaintext, fontcolor="#202124"]; POCl3_source -> Activation [style=invis]; Activation -> Substitution [label="Intermediate"]; Substitution -> Product; Substitution -> Byproducts; } caption [label="Fig. 1: Conceptual workflow of the chlorination reaction.", fontname="Arial", fontsize=10];

Comparative Analysis of Chlorinating Systems

While phosphorus oxychloride is the most common reagent for this transformation, other systems can be employed. The choice of reagent can impact yield, purity, safety, and scalability.

Reagent SystemKey Characteristics & Causality
POCl₃ / DMF (cat.) Standard & Reliable: This is a widely used and effective method. DMF acts as a catalyst by forming the Vilsmeier reagent, which facilitates the reaction at lower temperatures than POCl₃ alone.[10][11] It offers good yields and is suitable for moderate scales.
POCl₃ / PCl₅ Highly Potent: The combination of phosphorus oxychloride and phosphorus pentachloride is a very powerful chlorinating mixture.[12] PCl₅ can help to drive the reaction to completion, especially with less reactive substrates. However, it is highly reactive and generates more HCl gas, requiring careful handling.
SOCl₂ / DMF (cat.) Alternative Method: Thionyl chloride (SOCl₂) with catalytic DMF is another effective system.[10] An advantage is that the byproducts (SO₂ and HCl) are gaseous, which can simplify workup. However, SOCl₂ is also highly corrosive and toxic. Some reports suggest it can be less efficient than POCl₃ for certain quinazolones.[13]

For this protocol, we will focus on the POCl₃/DMF system due to its established reliability and effectiveness.

Detailed Experimental Protocol

This protocol is designed for the synthesis of high-purity 2,4-dichloro-6,7-dimethoxyquinazoline on a laboratory scale.

Materials and Equipment:

  • 6,7-Dimethoxy-2,4-quinazolinedione

  • Phosphorus oxychloride (POCl₃), reagent grade

  • N,N-Dimethylformamide (DMF), anhydrous

  • Crushed ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask equipped with a reflux condenser and a gas outlet/bubbler

  • Heating mantle with a stirrer

  • Large beaker for quenching

  • Büchner funnel and filter paper

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, face shield, flame-resistant lab coat.

G

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask placed in a well-ventilated fume hood, combine 6,7-dimethoxy-2,4-quinazolinedione (1.0 eq), phosphorus oxychloride (5-10 vol eq), and a catalytic amount of N,N-dimethylformamide (e.g., 0.1 eq). Equip the flask with a reflux condenser connected to a gas bubbler or a trap to handle the evolving HCl gas.

  • Heating and Reflux: With vigorous stirring, heat the reaction mixture to reflux (approximately 105-110 °C). The solid starting material should gradually dissolve.[6]

  • Reaction Monitoring: Maintain the reflux for 4 to 8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). To take a sample, carefully withdraw a small aliquot, quench it in a separate vial with ice and NaHCO₃ solution, extract with ethyl acetate, and spot the organic layer on a TLC plate. The disappearance of the starting material spot indicates the completion of the reaction.

  • Cooling and Quenching (Critical Safety Step): Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. Prepare a large beaker with a substantial amount of crushed ice and water, placed in an ice bath with stirring. Perform a reverse quench by slowly and carefully adding the reaction mixture dropwise to the vigorously stirred ice slurry.[3][14] NEVER add water to the reaction mixture, as this can cause a violent, uncontrolled exothermic reaction.[15]

  • Neutralization and Precipitation: After the addition is complete, continue stirring the slurry. Slowly add a saturated sodium bicarbonate solution until the pH of the aqueous layer is neutral to slightly basic (pH 7-8). This will neutralize the acidic byproducts and precipitate the crude product.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water to remove any inorganic salts.

  • Drying and Purification: Dry the crude product under vacuum. For higher purity, the product can be recrystallized from a suitable solvent such as ethanol or acetonitrile.

Safety Protocols and Waste Disposal

Working with Phosphorus Oxychloride (POCl₃):

Phosphorus oxychloride is a highly toxic, corrosive, and water-reactive substance.[16] It can cause severe burns to the skin, eyes, and respiratory tract.[17] Inhalation can be fatal.[16]

  • Handling: Always handle POCl₃ in a certified chemical fume hood. Wear appropriate PPE, including a face shield, heavy-duty chemical-resistant gloves (e.g., butyl rubber), and a flame-resistant lab coat.[1] Ensure an emergency eyewash and shower are immediately accessible.

  • Quenching: The hydrolysis of POCl₃ is dangerously exothermic.[3] A delayed reaction can occur if quenched at low temperatures (0-5 °C) where the reagent is poorly soluble and can accumulate, leading to a sudden thermal runaway.[15] The recommended "reverse quench" into a large volume of ice, or into a warm (35-40 °C) sodium acetate solution, ensures that each drop of the reagent reacts immediately and controllably.[14]

  • Spills: In case of a spill, evacuate the area. Neutralize small spills with a dry absorbent material like sand or vermiculite. Do not use water or combustible materials.

Waste Disposal:

  • The acidic aqueous filtrate from the workup should be neutralized before disposal.

  • All solid and liquid waste containing phosphorus compounds must be disposed of as hazardous waste according to institutional and local regulations.[18][19] Do not pour into drains.

Characterization and Validation

Proper characterization is essential to confirm the identity and purity of the synthesized 2,4-dichloro-6,7-dimethoxyquinazoline.

Technique Starting Material (6,7-dimethoxy-2,4-quinazolinedione) Product (2,4-dichloro-6,7-dimethoxyquinazoline)
Appearance White to off-white solidYellowish or pale solid
Melting Point >300 °C175-178 °C
¹H NMR (DMSO-d₆)δ ~11.2 (s, 1H, NH), ~7.4 (s, 1H, Ar-H), ~6.9 (s, 1H, Ar-H), ~3.8 (s, 6H, 2xOCH₃)[20]δ ~7.33 (s, 1H, H-5), ~7.27 (s, 1H, H-8), ~4.0 (two singlets or one s, 6H, 2xOCH₃)[21]
¹³C NMR (DMSO-d₆)Expected peaks for carbonyls (~160, ~150 ppm), aromatic carbons, and methoxy carbons (~56 ppm).Absence of carbonyl peaks. Presence of C-Cl carbons (~150-160 ppm), aromatic carbons, and methoxy carbons (~57 ppm).
Mass Spec (ESI+) Expected m/z for [M+H]⁺ ≈ 223.07Expected m/z for [M+H]⁺ ≈ 259.01 (with characteristic isotopic pattern for two chlorine atoms).

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Moisture contamination. 3. Hydrolysis during workup.1. Increase reflux time and monitor by TLC. Ensure sufficient POCl₃ is used. 2. Use anhydrous reagents and dry glassware. Perform under an inert atmosphere.[7] 3. Keep the quenching and neutralization steps cold (0-5 °C) to minimize hydrolysis of the product back to the starting material.[13]
Reaction Stalls Insufficient activation.Add a small amount of PCl₅ to the reaction mixture to increase chlorinating potency.[12] Ensure the reaction temperature is at a vigorous reflux.
Dark-Colored Impurities Decomposition of starting material or product due to excessive heat or prolonged reaction time.Reduce reaction time once TLC shows consumption of starting material. Avoid overheating. Purify the crude product via column chromatography if recrystallization is insufficient.
Product is Oily / Fails to Solidify Presence of impurities or residual solvent.Triturate the crude product with a non-polar solvent like hexanes or ether to induce crystallization. Ensure all POCl₃ is removed during workup.

Conclusion

The synthesis of 2,4-dichloro-6,7-dimethoxyquinazoline is a robust and reproducible transformation that provides access to a highly valuable building block for drug discovery. By understanding the underlying mechanism, adhering to a well-defined protocol, and prioritizing safety, researchers can efficiently produce this key intermediate. The information and procedures detailed in this guide are intended to provide a foundation of expertise and trustworthiness, enabling scientists to proceed with confidence in their synthetic endeavors.

References

  • New Jersey Department of Health. (n.d.). Hazard Summary: Phosphorus Oxychloride. Retrieved from [Link]

  • Air Liquide. (n.d.). Phosphorus Oxychloride Safety Data Sheet. Retrieved from [Link]

  • ResearchGate. (2020). How can I properly quench POCl3?. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Common Standard Operating Procedure for Quenching Pyrophoric Materials. Retrieved from [Link]

  • ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. Retrieved from [Link]

  • ScienceOpen. (n.d.). Supporting Information: Excited States of Nucleic Acids Probed by Proton Relaxation Dispersion NMR Spectroscopy. Retrieved from [Link]

  • MDPI. (n.d.). Supporting Information for [Title of Paper]. Retrieved from [Link]

  • ResearchGate. (n.d.). Supporting Information for [Title of Paper]. Retrieved from [Link]

  • Kuran, B., et al. (n.d.). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)
  • University of Delaware. (n.d.). Standard Operating Procedure for Carcinogens and Highly Toxic Materials: Phosphorus Oxychloride. Retrieved from [Link]

  • Chemical Space. (2009). My friend phosphorus oxychloride. WordPress.com. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Phosphorus Oxychloride. Retrieved from [Link]

  • Indian Chemical Society. (n.d.). POCl₃-PCl₅ mixture: A robust chlorinating agent. Retrieved from [Link]

  • Gowda, C., et al. (n.d.).
  • ResearchGate. (2025). POCl3 Chlorination of 4-Quinazolones. Retrieved from [Link]

  • MDPI. (2020). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Retrieved from [Link]

  • Google Patents. (n.d.). CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.
  • National Center for Biotechnology Information. (n.d.). 6,7-Dimethoxy-2,4-diphenylquinoline. PMC.
  • National Center for Biotechnology Information. (n.d.). 2,4-Dichloro-7-fluoroquinazoline. PMC.
  • ResearchGate. (2017). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3?. Retrieved from [Link]

  • Google Patents. (n.d.). CN1486980A - Prepn process of 2.4-dichloro-6.7-dimethoxy quinazoline.
  • ResearchGate. (2020). How to prepare 6,7dimethoxy- 2methyl quinazolinone from dimethoxy anthranilic acid?What is its m.p? chlorination of this compound by thionylchloride?. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Retrieved from [Link]

  • Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. PMC.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

  • Scientific & Academic Publishing. (n.d.). Vilsmeier-Haack Reaction of Phosphonic Dihydrazide. Retrieved from [Link]

  • Google Patents. (n.d.). US20090131653A1 - Generation of Phosphorus Oxychloride as by-Product from Phosphorus Pentachloride and DMF and its Use for Chlorination Reaction by Converting Into Vilsmeier-Haack Reagent.
  • Google Patents. (n.d.). CN114437071A - Process for preparing purine derivatives.

Sources

Application Notes & Protocols: 2,4-Dichloro-6,7-dimethoxyquinoline as a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of a Dichloroquinoline Scaffold

In the landscape of medicinal chemistry and drug development, heterocyclic scaffolds are the architectural backbone of countless therapeutic agents. Among these, the quinoline core is particularly prominent, found in molecules targeting a wide range of diseases. 2,4-Dichloro-6,7-dimethoxyquinoline is a highly valuable synthetic intermediate, engineered for versatility. Its strategic importance stems from three key features:

  • Differential Reactivity: The two chlorine atoms at the C2 and C4 positions exhibit different susceptibility to nucleophilic aromatic substitution (SNAr). The C4-chloro group is significantly more reactive, allowing for selective, stepwise functionalization. This provides chemists with precise control over the synthetic route.

  • The 6,7-Dimethoxy "Anchor": This substitution pattern is a recurring motif in many biologically active molecules, particularly kinase inhibitors.[1][2] These methoxy groups often serve as key hydrogen bond acceptors or occupy specific hydrophobic pockets within enzyme active sites, enhancing binding affinity and selectivity.

  • Scaffold for Library Synthesis: The predictable reactivity of the dichloro-scaffold makes it an ideal starting point for the rapid generation of compound libraries. By introducing diverse nucleophiles at the C4 and subsequently the C2 position, researchers can efficiently explore a vast chemical space to identify novel drug candidates.[3]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound. We will delve into its synthesis, core reactivity, detailed experimental protocols, and its application in the synthesis of targeted therapies.

Physicochemical Properties and Safety Data

A thorough understanding of the physical properties and safety requirements is paramount before commencing any experimental work.

Table 1: Physicochemical Data for this compound

Property Value Source
Molecular Formula C₁₀H₈Cl₂N₂O₂ [4]
Molecular Weight 259.09 g/mol [4]
CAS Number 27631-29-4 [4]
Appearance Solid
Melting Point 175-178 °C
InChI Key DGHKCBSVAZXEPP-UHFFFAOYSA-N

| SMILES | COc1cc2nc(Cl)nc(Cl)c2cc1OC | |

Safety and Handling

This compound is classified as an irritant and requires careful handling in a controlled laboratory environment.[4]

Table 2: GHS Hazard and Precautionary Statements

Category Code Description Source
Hazard Statements H315 Causes skin irritation [4]
H319 Causes serious eye irritation [4]
H335 May cause respiratory irritation [4]
Precautionary Statements P261 Avoid breathing dust/fume/gas/mist/vapors/spray [4]
P280 Wear protective gloves/protective clothing/eye protection/face protection [4]
P302 + P352 IF ON SKIN: Wash with plenty of soap and water [4]

| | P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |[4] |

Expert Insight: Always handle this compound in a well-ventilated fume hood. The use of a dust mask (N95 or equivalent), safety goggles, and chemically resistant gloves is mandatory to prevent inhalation, eye contact, and skin irritation.

Synthesis of the Intermediate: Chlorination of the Quinazolinedione

The most common and efficient method for preparing this compound is through the chlorination of the corresponding 6,7-dimethoxyquinazolin-2,4-dione. This reaction utilizes a strong chlorinating agent, typically phosphorus oxychloride (POCl₃).

G cluster_0 Synthesis of this compound start 6,7-Dimethoxy- quinazolin-2,4-dione product 2,4-Dichloro-6,7- dimethoxyquinoline start->product Reflux, 5h reagents POCl₃ N,N-Dimethylaniline (catalyst)

Caption: Synthesis of the target intermediate via chlorination.

Protocol 1: Synthesis of this compound

This protocol is adapted from established literature procedures.[5][6]

Materials:

  • 6,7-dimethoxyquinazolin-2,4-dione (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (approx. 3 mL per gram of starting material)

  • N,N-dimethylaniline (catalytic amount, approx. 0.3 mL per gram of starting material)

  • Ice-cold water

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Stir plate and stir bar

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and stir bar, combine 6,7-dimethoxyquinazolin-2,4-dione (e.g., 2.0 g) and phosphorus oxychloride (POCl₃, 6 mL).

  • Catalyst Addition: Carefully add N,N-dimethylaniline (0.6 mL) to the mixture.

    • Causality: N,N-dimethylaniline acts as a catalyst. It is a weak base that activates the POCl₃, facilitating the conversion of the hydroxyl groups of the dione into chlorines. Some procedures may also use N,N-dimethylformamide (DMF) for a similar purpose.[6]

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-5 hours.[5][6] The reaction should be monitored by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Quenching: After cooling the reaction mixture to room temperature, pour it slowly and carefully into a beaker of ice-cold water with vigorous stirring. This step is highly exothermic and must be performed in a fume hood.

  • Precipitation and Isolation: A precipitate will form upon quenching. Continue stirring until the precipitation is complete.

  • Filtration: Collect the solid product by vacuum filtration.

  • Washing: Wash the filtered solid thoroughly with distilled water to remove any residual acid.[5][7]

  • Drying: Dry the product, for instance, in a vacuum oven, to yield this compound.

Core Application: Selective Nucleophilic Aromatic Substitution (SNAr)

The primary utility of this compound lies in its capacity for sequential SNAr reactions. The C4 position is significantly more electrophilic than the C2 position due to the stronger electron-withdrawing effect of the adjacent heterocyclic nitrogen atom. This allows for highly selective monosubstitution at C4 under controlled conditions.

G cluster_1 Selective SₙAr at C4 Position intermediate 2,4-Dichloro-6,7- dimethoxyquinoline product 4-Amino-2-chloro-6,7- dimethoxyquinoline derivative intermediate->product Reflux, ~6h nucleophile Nucleophile (R-NH₂) Isopropanol

Caption: General workflow for selective C4 substitution.

This selective reactivity is the cornerstone of its use in building complex molecules, particularly in the synthesis of kinase inhibitors where a specific amine is often installed at the C4 position.[8]

Protocol 2: Selective Monosubstitution with an Aniline Derivative

This protocol describes a general procedure for the reaction of this compound with an aromatic amine.

Materials:

  • This compound (1.0 eq)

  • Substituted aniline derivative (1.0 - 1.2 eq)

  • Isopropanol (solvent)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Stir plate and stir bar

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (e.g., 4 mmol) in isopropanol (e.g., 5 mL).[5]

  • Nucleophile Addition: Add the desired aniline derivative (4 mmol) to the solution.

  • Reflux: Heat the reaction mixture to reflux for approximately 6 hours.[7] Monitor the reaction progress by TLC.

  • Workup: Upon completion, allow the mixture to cool. The product may precipitate out of solution. If not, the solvent can be removed under reduced pressure.

  • Isolation and Purification: The solid residue can be collected by filtration. If necessary, the crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 2-chloro-4-(arylamino)-6,7-dimethoxyquinazoline derivative.[9]

Application in the Synthesis of Kinase Inhibitors

The 6,7-dimethoxyquinoline scaffold is a key structural feature in a variety of potent kinase inhibitors.[2][9] These drugs often function by competing with ATP for binding to the kinase's active site. This compound serves as an excellent starting material for synthesizing analogues of compounds like Erlotinib or Gefitinib, which are based on the related quinazoline core.[8]

The general synthetic strategy involves:

  • Installation of the primary pharmacophore: An SNAr reaction at the C4 position with a specific aniline derivative.

  • Further functionalization: A subsequent substitution or coupling reaction at the C2 position to introduce additional diversity and fine-tune the molecule's properties.

G cluster_2 Role as a Kinase Inhibitor Scaffold start 2,4-Dichloro-6,7- dimethoxyquinoline step1 Step 1: C4 Substitution (e.g., with R¹-Aniline) start->step1 intermediate 2-Chloro-4-(R¹-anilino)- 6,7-dimethoxyquinoline step1->intermediate step2 Step 2: C2 Substitution (e.g., with R²-Nucleophile) intermediate->step2 final_product Final Kinase Inhibitor Analogue step2->final_product

Sources

Application Notes & Protocols: Regioselective Nucleophilic Substitution on 2,4-Dichloro-6,7-dimethoxyquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Quinazoline Scaffold

The 6,7-dimethoxyquinazoline framework is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to serve as an effective ligand for a diverse range of biological targets.[1][2] Its derivatives are pivotal in the development of targeted therapeutics, most notably as inhibitors of protein tyrosine kinases (PTKs), which are crucial regulators of cell signaling pathways.[3] The compound 2,4-dichloro-6,7-dimethoxyquinazoline is a highly valuable and versatile starting material for the synthesis of numerous active pharmaceutical ingredients (APIs), including the epidermal growth factor receptor (EGFR) inhibitor Gefitinib (Iressa®), a frontline treatment for non-small-cell lung cancer.[3][4][5]

The synthetic utility of this precursor hinges on the differential reactivity of its two chlorine atoms towards nucleophiles. This document provides a comprehensive guide to understanding and executing regioselective nucleophilic aromatic substitution (SNAr) reactions on this substrate, focusing on the principles that govern selectivity and offering detailed, field-proven protocols for researchers in drug discovery and chemical development.

The Principle of Regioselectivity: Why C4 Reacts First

The hallmark of nucleophilic substitution on 2,4-dichloro-6,7-dimethoxyquinazoline is its pronounced regioselectivity. Under mild to moderate reaction conditions, nucleophilic attack occurs preferentially at the C4 position, leaving the C2 chlorine atom untouched.[1][6] Substitution at the C2 position requires significantly harsher conditions.[6]

This selectivity is not arbitrary; it is a direct consequence of the electronic architecture of the quinazoline ring system. The underlying mechanism is a Nucleophilic Aromatic Substitution (SNAr), which proceeds through a two-step addition-elimination pathway involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[6][7]

Causality of C4-Selectivity: The nitrogen atom at position 1 (N1) of the quinazoline ring acts as a powerful electron-withdrawing group. When a nucleophile attacks the C4 position, the negative charge of the resulting Meisenheimer intermediate is effectively delocalized and stabilized by the adjacent N1 atom through resonance. This stabilization is significantly greater than for an attack at the C2 position. Computational studies, such as Density Functional Theory (DFT) calculations, confirm that the carbon atom at the C4-position possesses a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, making it more electrophilic and thus more susceptible to nucleophilic attack.[2][8] This lower activation energy for the C4-addition step is the primary driver for the observed regioselectivity.[8]

SNAr_Mechanism Start 2,4-Dichloro-6,7-dimethoxyquinazoline Meisenheimer Meisenheimer Intermediate (Resonance Stabilized) Start->Meisenheimer Addition (Rate-Limiting Step) Attack at C4 Nuc Nucleophile (Nu:⁻) Product 4-Substituted-2-chloro- 6,7-dimethoxyquinazoline Meisenheimer->Product Elimination (Loss of Cl⁻) LG Leaving Group (Cl⁻) Meisenheimer->LG

Caption: The SNAr mechanism for regioselective C4 substitution.

Core Experimental Protocols

The following protocols are designed as robust starting points for common transformations. Researchers should optimize conditions based on the specific nucleophile and desired scale. Reaction progress should always be monitored by a suitable analytical method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Synthesis of 4-Anilino-2-chloro-6,7-dimethoxyquinazoline

This reaction is fundamental for the synthesis of many kinase inhibitors. The use of a high-boiling polar solvent like isopropanol is common and facilitates product precipitation upon cooling.[9][10][11]

Materials:

  • 2,4-Dichloro-6,7-dimethoxyquinazoline

  • Substituted or unsubstituted aniline (1.0 - 1.2 eq)

  • Isopropanol (IPA)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Buchner funnel and filter paper

Procedure:

  • To a round-bottom flask, add 2,4-dichloro-6,7-dimethoxyquinazoline (1.0 eq) and the selected aniline (1.1 eq).

  • Add a sufficient volume of isopropanol to form a stirrable slurry (approx. 5-10 mL per gram of starting material).

  • Heat the reaction mixture to reflux (approx. 82°C) with vigorous stirring. The solids will typically dissolve as the reaction proceeds.

  • Maintain reflux for 4-6 hours. Monitor the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes) until the starting material is consumed.

  • Once complete, allow the reaction mixture to cool slowly to room temperature, and then cool further in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration through a Buchner funnel.

  • Wash the filter cake with a small amount of cold isopropanol to remove residual impurities.

  • Dry the product under vacuum to yield the 4-anilino-2-chloro-6,7-dimethoxyquinazoline derivative, which is often pure enough for subsequent steps without further purification.[4]

Protocol_1_Workflow A 1. Combine Reactants - Dichloroquinazoline - Aniline - Isopropanol B 2. Heat to Reflux (~82°C, 4-6h) A->B C 3. Monitor by TLC B->C C->B Incomplete? D 4. Cool to RT, then Ice Bath C->D Complete E 5. Filter Precipitate D->E F 6. Wash with Cold IPA E->F G 7. Dry Under Vacuum F->G H Product G->H

Caption: Experimental workflow for the synthesis of 4-anilino derivatives.

Protocol 2: Synthesis of 4-Amino-2-chloro-6,7-dimethoxyquinazoline

This protocol utilizes aqueous ammonia, a readily available and inexpensive nucleophile. A co-solvent is necessary to facilitate miscibility between the organic substrate and the aqueous reagent.[12]

Materials:

  • 2,4-Dichloro-6,7-dimethoxyquinazoline

  • Tetrahydrofuran (THF)

  • Aqueous ammonium hydroxide (25-28%)

  • Large Erlenmeyer flask or round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a flask, dissolve 2,4-dichloro-6,7-dimethoxyquinazoline (1.0 eq) in tetrahydrofuran (THF, approx. 6 mL per gram).[12]

  • Stir the solution at ambient temperature for 15-30 minutes to ensure complete dissolution.

  • To the stirring solution, add aqueous ammonium hydroxide (approx. 20 mL per gram of starting material).[12]

  • Stir the resulting biphasic mixture vigorously at ambient temperature for 24-48 hours. The product will gradually precipitate out of the solution.

  • Monitor the reaction by TLC until completion.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with water, followed by a small amount of cold THF or ethanol.

  • Dry the product under vacuum. A yield of approximately 90% can be expected.[12]

Protocol 3: Synthesis of 4-Thioalkyl-2-chloro-6,7-dimethoxyquinazoline

Thiols are potent nucleophiles, especially in their deprotonated thiolate form.[13] This reaction requires a non-nucleophilic base to generate the thiolate in situ and to neutralize the HCl byproduct.

Materials:

  • 2,4-Dichloro-6,7-dimethoxyquinazoline

  • Aliphatic or aromatic thiol (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or THF

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • To a dry, inerted round-bottom flask, add 2,4-dichloro-6,7-dimethoxyquinazoline (1.0 eq) and anhydrous DMF (approx. 10 mL per gram).

  • Add the thiol (1.1 eq) to the stirring solution.

  • Add the base (e.g., DIPEA, 1.2 eq) dropwise at room temperature.[14] An exotherm may be observed.

  • Stir the reaction at room temperature for 2-12 hours. Gentle heating (40-50°C) may be required for less reactive thiols.

  • Monitor the reaction by TLC until completion.

  • Upon completion, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Combine the organic extracts and wash with water, then with brine.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to obtain the pure thioether product.

Data Summary and Troubleshooting

The versatility of the SNAr reaction on 2,4-dichloro-6,7-dimethoxyquinazoline is demonstrated by the wide range of conditions reported in the literature.

Table 1: Summary of Selected Reaction Conditions

NucleophileSolventBaseTemperature (°C)Time (h)Approx. Yield (%)Reference
Various AnilinesIsopropanolNoneReflux (~82)6>85[9][10]
3-Chloro-4-fluoroanilineIsopropanolNoneRoom Temp198[4]
3-Chloro-4-fluoroanilineAcetic AcidNone55265[5]
Aqueous Ammonia (25%)THF(Reagent)Ambient2490[12]
Aliphatic/Benzylic AminesTHF/H₂ONaOAc~8012Varies[1]
Aliphatic/Benzylic AminesDioxaneDIPEA8012Varies[15]

Troubleshooting Guide:

  • Problem: Slow or Incomplete Reaction.

    • Cause: Insufficient reactivity of the nucleophile or low reaction temperature.

    • Solution:

      • Increase the reaction temperature. For amine substitutions, switching from room temperature to refluxing isopropanol or ethanol is a common strategy.[9][15]

      • For thiol or alcohol nucleophiles, ensure a suitable base is present to generate the more potent thiolate/alkoxide.

      • Consider switching to a more polar aprotic solvent like DMF or DMA, which can accelerate SNAr reactions.

  • Problem: Formation of a significant amount of 2,4-disubstituted product.

    • Cause: Reaction conditions are too harsh (e.g., excessively high temperature or prolonged reaction time), leading to the less favorable substitution at the C2 position.[6]

    • Solution:

      • Reduce the reaction temperature.

      • Monitor the reaction more closely and stop it as soon as the starting material is consumed.

      • Use a stoichiometric amount of the nucleophile (1.0-1.1 equivalents) rather than a large excess.

  • Problem: Product is difficult to purify or isolate.

    • Cause: Product may be highly soluble in the reaction solvent, or impurities may co-precipitate.

    • Solution:

      • If the product does not precipitate upon cooling, concentrate the reaction mixture under reduced pressure and attempt trituration with a non-polar solvent like hexanes or diethyl ether to induce crystallization.

      • If impurities are present, perform a re-crystallization from a suitable solvent system (e.g., ethanol/water).

      • For non-crystalline or oily products, purification via silica gel column chromatography is the standard method.

Conclusion

The nucleophilic substitution of 2,4-dichloro-6,7-dimethoxyquinazoline is a powerful and reliable transformation for the synthesis of complex, biologically active molecules. By understanding the electronic principles that dictate its pronounced C4-regioselectivity, researchers can effectively leverage this reaction to introduce a wide variety of functional groups. The protocols provided herein serve as a validated foundation for the efficient and predictable synthesis of key quinazoline-based intermediates, enabling further progress in drug discovery and development.

References

  • An Expeditious, Practical Large Scale Synthesis of 4-Amino-2-chloro-6,7-dimethoxyquinazoline.
  • A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H-Quinazolin-4-One. Molekul.
  • A New Synthesis of Gefitinib. Synlett.
  • A simple and highly efficient process for synthesis of Gefitinib and its intermedi
  • Synthesis of Heterocyclic Monoazo Disperse Dyes Derived from 4-Amino-2-chloro-6, 7-dimethoxyquinazoline. Science Alert.
  • Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Chemistry Stack Exchange.
  • Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. MDPI.
  • Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
  • Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4).
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
  • Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline.
  • Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors.
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PubMed.
  • Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline.
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI.
  • Thiol Probes To Detect Electrophilic Natural Products Based on Their Mechanism of Action.
  • Concerted Nucleophilic Aromatic Substitutions.
  • Reactions of Thiols.

Sources

The 6,7-Dimethoxyquinoline Scaffold: A Privileged Motif in Modern Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Core in Medicinal Chemistry

The quinoline ring system, a bicyclic heterocycle, is a cornerstone in the development of therapeutic agents, demonstrating a broad spectrum of biological activities.[1][2] Its rigid structure and ability to participate in various non-covalent interactions have made it a "privileged scaffold" in medicinal chemistry.[3] The strategic functionalization of the quinoline core has led to the discovery of numerous drugs with applications in treating cancer, malaria, and bacterial infections.[4] Among the various substituted quinolines, those bearing methoxy groups at the 6 and 7 positions have garnered significant attention, particularly in the field of oncology. This application note will delve into the utility of 2,4-dichloro-6,7-dimethoxyquinoline and its close analog, 4-chloro-6,7-dimethoxyquinoline, as key intermediates in the synthesis of potent kinase inhibitors.

The Significance of the 6,7-Dimethoxy Substitution

The dimethoxy substitution pattern at the 6 and 7 positions of the quinoline (or quinazoline) ring is a recurring motif in a number of successful kinase inhibitors. This substitution is not merely a synthetic handle but plays a crucial role in the pharmacodynamics and pharmacokinetics of the final drug molecule. These methoxy groups can influence solubility, metabolic stability, and, most importantly, the binding affinity of the inhibitor to the target kinase. They often orient the molecule within the ATP-binding pocket of the kinase, contributing to potent and selective inhibition.

Application in the Synthesis of Targeted Kinase Inhibitors

The 4-chloro-6,7-dimethoxyquinoline and its quinazoline counterpart, 2,4-dichloro-6,7-dimethoxyquinazoline, are versatile intermediates for the synthesis of a class of anticancer drugs known as tyrosine kinase inhibitors (TKIs). These compounds are pivotal in the synthesis of drugs that target key signaling pathways involved in tumor growth and angiogenesis, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR) pathways.[5] The chloro-substituent at the 4-position is particularly reactive towards nucleophilic aromatic substitution, allowing for the facile introduction of various aniline and phenoxy moieties, which are critical for kinase binding.

Key Drug Molecules Derived from the 6,7-Dimethoxyquinoline Scaffold:
  • Cabozantinib: A potent inhibitor of VEGFR2 and c-Met, used in the treatment of medullary thyroid cancer and renal cell carcinoma.[2][6]

  • Tivozanib: A selective VEGFR inhibitor used for the treatment of advanced renal cell carcinoma.[1][3]

  • Vandetanib: A dual inhibitor of VEGFR2 and EGFR, approved for the treatment of medullary thyroid cancer.[5][7]

The Interplay of VEGFR and EGFR Signaling in Oncology

The VEGFR and EGFR signaling pathways are critical regulators of cell proliferation, survival, and angiogenesis.[8] In many cancers, these pathways are dysregulated, leading to uncontrolled tumor growth and metastasis.[5] The crosstalk between these two pathways is a key consideration in cancer therapy.[4] For instance, activation of EGFR can lead to the upregulation of VEGF, a potent pro-angiogenic factor.[9] Conversely, tumors can develop resistance to EGFR inhibitors by upregulating VEGF-mediated signaling.[5] This has led to the development of dual inhibitors that target both pathways simultaneously, a strategy that has shown clinical benefits in non-small cell lung cancer (NSCLC) and other solid tumors.[4][10]

Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_nucleus Nucleus VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binding & Dimerization EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization PLCg PLCγ VEGFR->PLCg Activation Ras Ras EGFR->Ras Activation PI3K PI3K EGFR->PI3K Activation STAT3 STAT3 EGFR->STAT3 Activation PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) ERK->Gene_Expression Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Gene_Expression STAT3->Gene_Expression

Crosstalk between VEGFR and EGFR signaling pathways.

Data Presentation: Kinase Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of key drugs derived from the 6,7-dimethoxyquinoline scaffold against their primary kinase targets. The IC50 value represents the concentration of the inhibitor required to reduce the activity of the kinase by 50%.

DrugTarget Kinase(s)IC50 (nM)Reference(s)
Vandetanib VEGFR240[4][5][7]
VEGFR3110[5][7]
EGFR500[5][7]
Cabozantinib VEGFR20.035[2][6]
c-Met1.3[2][6]
RET5.2[6]
KIT4.6[6]
AXL7[6]
FLT311.3[6]
Tivozanib VEGFR130[1][3]
VEGFR26.5[1][3]
VEGFR315[1][3]

Experimental Protocols

Synthesis of 4-Chloro-6,7-dimethoxyquinoline

This protocol outlines a common synthetic route to this key intermediate.

Synthesis_4_Chloro Start 6,7-Dimethoxyquinolin-4(1H)-one Reaction Reflux Start->Reaction Chlorination Reagent POCl3 Reagent->Reaction Product 4-Chloro-6,7-dimethoxyquinoline Reaction->Product

Chlorination of 6,7-dimethoxyquinolin-4(1H)-one.

Materials:

  • 6,7-Dimethoxyquinolin-4(1H)-one

  • Phosphorus oxychloride (POCl₃)

  • Toluene (or other suitable high-boiling solvent)

  • Ice

  • Sodium bicarbonate solution (saturated)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6,7-dimethoxyquinolin-4(1H)-one in toluene.

  • Carefully add phosphorus oxychloride (POCl₃) to the suspension.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield 4-chloro-6,7-dimethoxyquinoline.

Synthesis of 2,4-Dichloro-6,7-dimethoxyquinazoline

A key intermediate for many kinase inhibitors.[7][11][12][13]

Materials:

  • 2,4-Dihydroxy-6,7-dimethoxyquinazoline

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Ice water

Procedure:

  • To a flask fitted with a reflux condenser, add 2,4-dihydroxy-6,7-dimethoxyquinazoline and phosphorus oxychloride.[11]

  • Add a catalytic amount of N,N-dimethylformamide.[11]

  • Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).[11]

  • Distill off the excess POCl₃ under reduced pressure.[11]

  • Carefully pour the residue onto crushed ice with stirring.[11]

  • Filter the resulting precipitate, wash with water, and dry to obtain 2,4-dichloro-6,7-dimethoxyquinazoline.[11]

General Protocol for Nucleophilic Aromatic Substitution

This protocol describes the general method for coupling the chloro-quinoline/quinazoline intermediate with an appropriate aniline or phenol.[3]

SNAr_Reaction Intermediate 4-Chloro-6,7-dimethoxyquinoline or 2,4-Dichloro-6,7-dimethoxyquinazoline Reaction Heat (Reflux) Intermediate->Reaction Nucleophile Aniline or Phenol derivative Nucleophile->Reaction Product 4-Anilino/Phenoxy-quinoline/quinazoline derivative Base Base (e.g., K2CO3, DIPEA) Base->Reaction Solvent Solvent (e.g., Isopropanol, DMF) Solvent->Reaction Reaction->Product

Nucleophilic aromatic substitution (SNAr) reaction.

Materials:

  • 4-Chloro-6,7-dimethoxyquinoline or 2,4-dichloro-6,7-dimethoxyquinazoline

  • Appropriate aniline or phenol derivative

  • A suitable base (e.g., potassium carbonate, diisopropylethylamine)

  • A suitable solvent (e.g., isopropanol, DMF, acetonitrile)

Procedure:

  • Dissolve the chloro-quinoline/quinazoline intermediate and the aniline/phenol derivative in the chosen solvent in a reaction flask.

  • Add the base to the mixture.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid and wash with a suitable solvent.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization to obtain the desired product.

In Vitro Kinase Inhibition Assay Protocol

A general protocol to determine the IC50 of a test compound against a specific kinase.[14][15][16]

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Test compound (e.g., a 6,7-dimethoxyquinoline derivative)

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (or similar luminescence-based assay)

  • 384-well plates

  • Plate reader with luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Kinase Reaction:

    • In a 384-well plate, add the test compound dilutions.

    • Add the kinase enzyme solution to each well and incubate briefly to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Conclusion

The 6,7-dimethoxyquinoline scaffold is a highly valuable platform in medicinal chemistry for the development of potent and selective kinase inhibitors. The synthetic accessibility of key intermediates like 4-chloro-6,7-dimethoxyquinoline and 2,4-dichloro-6,7-dimethoxyquinazoline, coupled with the critical role of the dimethoxy substituents in target engagement, has enabled the discovery of several life-saving cancer therapeutics. The continued exploration of this privileged scaffold is expected to yield novel inhibitors with improved efficacy and safety profiles.

References

  • The Role of VEGF and EGFR Inhibition: Implications for Combining Anti–VEGF and Anti–EGFR Agents. (2007). Molecular Cancer Research. [Link]

  • AN EXPEDITIOUS, PRACTICAL LARGE SCALE SYNTHESIS OF 4-AMINO-2-CHLORO-6,7-DIMETHOXYQUINAZOLINAZOLINE. Organic Preparations and Procedures International. [Link]

  • The role of VEGFR and EGFR signaling in tumor angiogenesis. ResearchGate. [Link]

  • Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. (2018). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Mini-Review: Cabozantinib in the Treatment of Advanced Renal Cell Carcinoma and Hepatocellular Carcinoma. (2020). Frontiers in Oncology. [Link]

  • Combined inhibition of the VEGFR and EGFR signaling pathways in the treatment of NSCLC. (2009). The Oncologist. [Link]

  • VEGF and EGFR pathways in detail: Target for new therapies against cancer. YouTube. [Link]

  • Combined Inhibition of the VEGFR and EGFR Signaling Pathways in the Treatment of NSCLC. Oxford Academic. [Link]

  • Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. (2023). Der Pharma Chemica. [Link]

  • Prepn process of 2.4-dichloro-6.7-dimethoxy quinazoline.
  • An alternative synthesis of Vandetanib (Caprelsa™) via a microwave accelerated Dimroth rearrangement. (2017). Tetrahedron Letters. [Link]

  • Combining EGFR and VEGF inhibitors for NSCLC. YouTube. [Link]

  • Synthesis of anticancer drug vandetanib. ResearchGate. [Link]

  • Dual inhibition of EGFR-VEGF: An effective approach to the treatment of advanced non-small cell lung cancer with EGFR mutation (Review). (2021). Oncology Letters. [Link]

  • Method for synthesizing Vandetanib compound.
  • Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline.
  • Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors. (2013). MedChemComm. [Link]

  • Combined Inhibition of EGFR and VEGF Pathways in Patients with EGFR-Mutated Non-Small Cell Lung Cancer: A Systematic Review and Meta-Analysis. (2020). Current Oncology Reports. [Link]

  • Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Semantic Scholar. [Link]

  • Efficacy and Toxicity of Combined Inhibition of EGFR and VEGF in Patients With Advanced Non-small Cell Lung Cancer Harboring Activating EGFR Mutations: A Systematic Review and Meta-analysis. (2023). American Journal of Clinical Oncology. [Link]

  • Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. (2021). European Journal of Medicinal Chemistry. [Link]

  • General procedure for the synthesis of 6,7-dimethoxy-4-anilinoquinolines. Reagents and conditions. ResearchGate. [Link]

  • The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma. (2021). Molecules. [Link]

  • Design, Synthesis, and Pharmacological Characterization of N -(4-(2 (6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1 H )yl)ethyl)phenyl)quinazolin-4-amine Derivatives: Novel Inhibitors Reversing P-Glycoprotein-Mediated Multidrug Resistance. ResearchGate. [Link]

  • Tivozanib. New Drug Approvals. [Link]

  • Synthesis of Anti-Cancer Targeted Therapies Drug Tivozanib. ResearchGate. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Can anyone suggest a protocol for a kinase assay?. ResearchGate. [Link]

  • Dual EGFR inhibition in combination with anti-VEGF treatment: A phase I clinical trial in non-small cell lung cancer. Houston Methodist Scholars. [Link]

  • In vitro kinase assay. Protocols.io. [Link]

  • Synthesis method of anti-tumor targeted therapeutic drug tivozanib.
  • EGF/EGFR Signaling Pathway. Creative Diagnostics. [Link]

  • IC50 values expressed in (µg/ml) of.... ResearchGate. [Link]

  • The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • The IC50 values expressed in (µM) of the target compounds against the MCF-7, HCT-116, and HepG-2 tumor cells.. ResearchGate. [Link]

  • IC 50 values (nM) or inhibition (%) determined in biochemical enzyme assays. ResearchGate. [Link]

  • IC50 values (nM)[a] of selected compounds. ResearchGate. [Link]

  • An Intuitive Look at the Relationship of Ki and IC50: A More General Use for the Dixon Plot. ResearchGate. [Link]

Sources

preparation of 2,4-diamino-6,7-dimethoxy quinazolines from 2,4-Dichloro-6,7-dimethoxyquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the strategic synthesis of 2,4-diamino-6,7-dimethoxyquinazoline derivatives, a molecular scaffold of significant interest in medicinal chemistry and drug discovery. These compounds are recognized as privileged structures, particularly in the development of kinase inhibitors for oncology.[1][2][3][4][5] The protocol herein focuses on the nucleophilic aromatic substitution (SNAr) reaction, starting from the commercially available or readily synthesized precursor, 2,4-dichloro-6,7-dimethoxyquinazoline. We will explore the underlying chemical principles that govern the reaction's regioselectivity, provide detailed, field-proven experimental protocols, and outline robust analytical methods for compound characterization. This document is designed to equip researchers with the necessary knowledge to confidently and efficiently synthesize these valuable molecules.

Introduction: The Quinazoline Scaffold in Drug Discovery

The quinazoline ring system is a cornerstone in modern medicinal chemistry, with numerous derivatives approved as therapeutic agents. Specifically, the 2,4-diamino-6,7-dimethoxyquinazoline core is a key pharmacophore found in several potent tyrosine kinase inhibitors (TKIs).[3][4] The strategic placement of amino groups at the C2 and C4 positions, combined with the electron-donating methoxy groups at C6 and C7, allows for critical interactions within the ATP-binding pockets of various kinases, leading to the inhibition of cancer cell proliferation and angiogenesis.[1][5]

The synthetic pathway described herein offers a versatile and reliable method for accessing a diverse library of these compounds by varying the amine nucleophiles, enabling extensive structure-activity relationship (SAR) studies.

Reaction Principle: Regioselective Nucleophilic Aromatic Substitution (SNAr)

The synthetic strategy hinges on the differential reactivity of the two chlorine atoms on the 2,4-dichloro-6,7-dimethoxyquinazoline ring. The chlorine atom at the C4 position is significantly more susceptible to nucleophilic attack than the chlorine at the C2 position. This regioselectivity is a well-documented phenomenon in quinazoline chemistry.[6]

This enhanced reactivity at C4 is attributed to greater electron deficiency and stabilization of the Meisenheimer intermediate formed during the substitution process. This allows for a stepwise and controlled introduction of different amino groups, first at the C4 position and subsequently at the C2 position, if desired.

Diagram of the General Reaction Pathway

Reaction_Pathway cluster_0 Step 1: Monosubstitution at C4 cluster_1 Step 2: Disubstitution at C2 Start 2,4-Dichloro-6,7- dimethoxyquinazoline Intermediate 2-Chloro-4-amino-6,7- dimethoxyquinazoline Start->Intermediate Regioselective SNAr Final_Product 2,4-Diamino-6,7- dimethoxyquinazoline Intermediate->Final_Product SNAr Amine1 Primary/Secondary Amine (R1R2NH) Amine1->Start Base, Solvent (e.g., DIPEA, Isopropanol) Room Temp to 80°C Amine2 Primary/Secondary Amine (R3R4NH) Amine2->Intermediate Higher Temp. or Stronger Nucleophile

Caption: General reaction scheme for the stepwise synthesis of 2,4-diamino-6,7-dimethoxyquinazolines.

Materials and Equipment

Reagents
ReagentGradeSupplierNotes
2,4-Dichloro-6,7-dimethoxyquinazoline≥97%Commercially AvailableStore in a cool, dry place.[7]
Primary/Secondary AminesReagent GradeCommercially AvailableA wide variety can be used.
N,N-Diisopropylethylamine (DIPEA)AnhydrousCommercially AvailableBase to neutralize HCl byproduct.
Isopropanol (IPA)AnhydrousCommercially AvailableCommon reaction solvent.[8][9]
Tetrahydrofuran (THF)AnhydrousCommercially AvailableAlternative reaction solvent.[10]
DioxaneAnhydrousCommercially AvailableAlternative reaction solvent.[6]
Ethyl AcetateACS GradeCommercially AvailableFor extraction.
HexanesACS GradeCommercially AvailableFor purification.
Silica Gel230-400 meshCommercially AvailableFor column chromatography.
Deuterated Solvents (e.g., DMSO-d6, CDCl3)NMR GradeCommercially AvailableFor NMR analysis.
Equipment
  • Round-bottom flasks

  • Magnetic stirrer with heating mantle

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp for TLC visualization

  • Flash chromatography system

  • High-resolution NMR spectrometer

  • Mass spectrometer (LC-MS or direct infusion)

  • FT-IR spectrometer

  • Melting point apparatus

Experimental Protocols

Synthesis of 2-Chloro-4-(substituted-amino)-6,7-dimethoxyquinazolines (Intermediate)

This protocol details the regioselective monosubstitution at the C4 position.

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 2,4-dichloro-6,7-dimethoxyquinazoline (1.0 eq).

  • Solvent Addition: Add anhydrous isopropanol (or THF/dioxane) to achieve a concentration of approximately 0.1 M.[8][9]

  • Reagent Addition: Add the desired primary or secondary amine (1.0-1.2 eq) to the stirred suspension, followed by the addition of a base such as N,N-diisopropylethylamine (DIPEA) (2.0-2.5 eq).[6][10]

  • Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to 80°C. The optimal temperature depends on the nucleophilicity of the amine. For anilines, heating is typically required.[6][8]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 30-50% ethyl acetate in hexanes). The starting material and product should have distinct Rf values.

  • Work-up: Once the starting material is consumed (typically 6-18 hours), cool the reaction mixture to room temperature.[8][10] Pour the mixture into ice-cold water with stirring.[9]

  • Isolation: A precipitate will form. Collect the solid product by vacuum filtration, washing thoroughly with distilled water and then cold diethyl ether or hexanes.[8]

  • Purification: The crude product is often pure enough for the next step. If necessary, it can be purified by recrystallization or flash column chromatography on silica gel.

Synthesis of 2,4-Diamino-6,7-dimethoxyquinazolines (Final Product)

This protocol describes the substitution of the remaining chlorine atom at the C2 position.

  • Reaction Setup: To a suitable pressure vessel or round-bottom flask equipped with a reflux condenser, add the 2-chloro-4-(substituted-amino)-6,7-dimethoxyquinazoline intermediate (1.0 eq).

  • Reagent and Solvent Addition: Add the second primary or secondary amine (can be the same as or different from the first) in excess (3.0-5.0 eq) and a suitable solvent such as N,N-dimethylacetamide (DMA) or isopropanol.[10]

  • Reaction Conditions: Heat the reaction mixture to a higher temperature, typically between 100°C and 150°C. The less reactive C2-Cl bond requires more forcing conditions for substitution.[10]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the intermediate is fully consumed.

  • Work-up and Isolation: Cool the reaction to room temperature. Pour the mixture into water and extract the product with a suitable organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the final 2,4-diamino-6,7-dimethoxyquinazoline.

Diagram of the Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_analysis Purification & Characterization A 1. Reaction Setup (Inert Atmosphere) B 2. Add Reagents & Solvent A->B C 3. Heat & Stir (Monitor by TLC) B->C D 4. Cool & Quench (Pour into Water) C->D Reaction Complete E 5. Filtration or Extraction D->E F 6. Wash & Dry Crude Product E->F G 7. Column Chromatography or Recrystallization F->G Crude Product H 8. Characterize Pure Product (NMR, MS, IR, MP) G->H

Caption: A streamlined workflow for the synthesis and purification of quinazoline derivatives.

Characterization and Data Analysis

Thorough characterization is essential to confirm the structure and purity of the synthesized compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the molecular structure. Key signals to observe include the aromatic protons on the quinazoline core and the substituent groups, as well as the characteristic shifts of the methoxy groups.[9][11][12]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the successful incorporation of the amino substituents.[10][13]

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as N-H stretches for the amino groups and C=N stretches for the quinazoline ring.[11][14]

  • Elemental Analysis: Determines the elemental composition (C, H, N) of the molecule, which should be within ±0.4% of the theoretical values.[10][11]

  • Melting Point: A sharp melting point range is indicative of a pure compound.

Safety and Handling Precautions

Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[15][16][17]

  • 2,4-Dichloro-6,7-dimethoxyquinazoline: This compound is an irritant. Avoid contact with skin and eyes, and do not breathe the dust.[7] Handle in a well-ventilated fume hood.

  • Amines: Many amines are corrosive, flammable, and toxic. Consult the specific Safety Data Sheet (SDS) for each amine used.

  • Solvents: Organic solvents like THF, dioxane, and isopropanol are flammable. Work away from ignition sources.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.[15][16]

Conclusion

The synthetic route from 2,4-dichloro-6,7-dimethoxyquinazoline provides a robust and versatile platform for the generation of diverse 2,4-diamino-6,7-dimethoxyquinazoline libraries. The inherent regioselectivity of the SNAr reaction allows for controlled and predictable outcomes. By following the detailed protocols and safety guidelines outlined in this document, researchers can effectively synthesize these high-value compounds for applications in drug discovery and chemical biology.

References

Application Notes & Protocols for the Regioselective Amination of 2,4-Dichloro-6,7-dimethoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Aminated Quinoline Scaffolds

2,4-Dichloro-6,7-dimethoxyquinoline and its quinazoline analogue are pivotal intermediates in medicinal chemistry. Their true value is unlocked through the strategic introduction of amine functionalities, which transforms them into the core scaffolds of numerous pharmacologically active agents. Most notably, the selective amination at the C4 position is a critical step in the synthesis of several tyrosine kinase inhibitors (TKIs), including the FDA-approved anti-cancer drug Gefitinib (Iressa®)[1][2]. The 4-aminoquinazoline and 4-aminoquinoline moieties are considered "privileged structures" as they are capable of binding to a variety of biological targets, making the mastery of their synthesis crucial for drug discovery and development professionals[3][4].

This guide provides an in-depth analysis of the reaction conditions for the amination of this compound, focusing on the principles of regioselectivity, key experimental parameters, and detailed, field-proven protocols.

Reaction Mechanism and Controlling Regioselectivity

The amination of this compound proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The electron-deficient nature of the quinoline ring, further activated by the two chlorine atoms, makes it susceptible to attack by nucleophiles like amines.

A critical aspect of this reaction is its high regioselectivity. The substitution almost invariably occurs at the C4 position before the C2 position[4][5]. This preference is governed by electronic factors. Computational studies, such as those using Density Functional Theory (DFT), have shown that the carbon atom at the C4 position possesses a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient, making it the more electrophilic site and more susceptible to nucleophilic attack[3][6]. The intermediate formed upon attack at C4 (a Meisenheimer-like complex) is better stabilized by the adjacent heterocyclic nitrogen atom, leading to a lower activation energy for this pathway compared to attack at C2[3][5].

SNAr_Mechanism cluster_0 SNA_r Mechanism on Dichloroquinoline Start This compound + Amine (R-NH2) Step1 Nucleophilic Attack at C4 Start->Step1 Intermediate Meisenheimer-like Intermediate (Tetrahedral) Step1->Intermediate Formation of stabilized intermediate Step2 Chloride Elimination Intermediate->Step2 Re-aromatization Product 4-Amino-2-chloro-6,7- dimethoxyquinoline Step2->Product Experimental_Workflow cluster_workflow General Amination Workflow Setup 1. Reaction Setup - Charge flask with dichloroquinoline - Add solvent and amine Reaction 2. Reaction - Stir under specified temperature - Monitor by TLC/LC-MS Setup->Reaction Workup 3. Work-up - Cool to room temperature - Filter precipitate or perform extraction Reaction->Workup Reaction Complete Purification 4. Purification - Wash solid with solvent - Recrystallize if necessary Workup->Purification Analysis 5. Analysis - Dry product under vacuum - Characterize (NMR, MS, mp) Purification->Analysis

Sources

Application Note: A Robust and Scalable Synthesis of 2,4-Dichloro-6,7-dimethoxyquinazoline, a Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the scale-up synthesis of 2,4-dichloro-6,7-dimethoxyquinazoline, a critical building block in the development of numerous pharmaceuticals, most notably the tyrosine kinase inhibitor Vandetanib.[1][2] The protocol herein is designed for researchers, chemists, and process development professionals, offering a detailed, step-by-step methodology grounded in established chemical principles. We emphasize safety, scalability, and reproducibility, explaining the causality behind procedural choices to ensure both efficiency and a deep understanding of the process. This guide moves beyond a simple recitation of steps to provide a self-validating system for producing high-purity 2,4-dichloro-6,7-dimethoxyquinazoline.

Introduction and Strategic Overview

2,4-Dichloro-6,7-dimethoxyquinazoline serves as a pivotal intermediate in medicinal chemistry and drug manufacturing.[3] Its di-chloro substitutions at the 2 and 4 positions of the quinazoline core provide reactive sites for sequential nucleophilic substitution, enabling the construction of complex molecular architectures found in targeted therapeutics.

The synthetic strategy detailed below focuses on the direct chlorination of 6,7-dimethoxyquinazoline-2,4-dione. This precursor is readily accessible and undergoes efficient conversion to the target molecule using phosphorus oxychloride (POCl₃) as both the chlorinating agent and solvent. A tertiary amine or amide catalyst is employed to facilitate the reaction, with N,N-dimethylformamide (DMF) being a preferred, less toxic alternative to traditional bases like N,N-dimethylaniline.[4]

Overall Synthetic Workflow

The process is logically structured into four primary stages: reaction, quench, isolation, and purification. Each stage is optimized for safety and efficiency at a larger scale.

G cluster_0 Process Stages Reaction Setup Reaction Setup Chlorination Reaction Chlorination Reaction Reaction Setup->Chlorination Reaction Heat & Reflux Reaction Quench Reaction Quench Chlorination Reaction->Reaction Quench Controlled Addition Product Isolation Product Isolation Reaction Quench->Product Isolation Filtration Purification Purification Product Isolation->Purification Recrystallization Final Product Final Product Purification->Final Product Drying & Analysis

Caption: High-level workflow for the synthesis of 2,4-dichloro-6,7-dimethoxyquinazoline.

Reaction Mechanism and Rationale

The core transformation involves the conversion of the cyclic amide (lactam) functionalities in the starting material into chloro-imines.

Caption: Overall reaction scheme for the chlorination of 6,7-dimethoxyquinazoline-2,4-dione.

Mechanism Insight: Phosphorus oxychloride (POCl₃) is a highly effective dehydrating and chlorinating agent. The reaction is believed to proceed through the formation of a dichlorophosphate ester intermediate at the hydroxyl groups of the enol tautomer of the starting dione. The catalyst, typically a Lewis base like DMF, activates the POCl₃, forming a Vilsmeier-Haack type reagent which is more reactive. Subsequent nucleophilic attack by the chloride ions displaces the phosphate leaving group, yielding the desired dichloro product. This pathway is favored under reflux conditions, driving the reaction to completion. A Chinese patent highlights that using DMF can shorten the reaction time significantly compared to older methods using N,N-dimethylaniline.[4]

Detailed Scale-Up Protocol

This protocol is designed for a nominal 100-gram scale synthesis. All operations involving phosphorus oxychloride must be conducted in a certified, high-performance fume hood.

Materials and Equipment
Reagent/MaterialCAS NumberMolecular Wt.QuantityMolar Equiv.Notes
6,7-Dimethoxyquinazoline-2,4-dione20094-35-9222.19 g/mol 100.0 g1.0Starting material
Phosphorus Oxychloride (POCl₃)10025-87-3153.33 g/mol 410 mL (~670 g)~9.7Reagent and solvent
N,N-Dimethylformamide (DMF)68-12-273.09 g/mol 10 mL (~9.5 g)~0.29Catalyst
Ice, Deionized WaterN/AN/A~4 LN/AFor quench
Isopropanol67-63-060.10 g/mol As neededN/ARecrystallization solvent

Equipment:

  • 2 L three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser (with a gas outlet connected to a scrubber), and a temperature probe.

  • Heating mantle with stirring control.

  • Large beaker or vessel (minimum 8 L capacity) for quenching.

  • Buchner funnel and vacuum flask assembly for filtration.

  • Vacuum oven for drying.

  • Standard laboratory glassware.

Step-by-Step Synthesis Procedure
  • Reactor Setup: Assemble the 2 L reaction flask in the fume hood. Ensure all glassware is thoroughly dried to prevent premature reaction of POCl₃. Equip the flask with the mechanical stirrer, reflux condenser, and temperature probe.

  • Reagent Charging:

    • To the flask, charge 6,7-dimethoxyquinazoline-2,4-dione (100.0 g).

    • Under continuous stirring, slowly and carefully add phosphorus oxychloride (410 mL). The mixture will form a slurry.

    • Once the initial slurry is homogenous, slowly add N,N-dimethylformamide (10 mL) dropwise over 5-10 minutes. The addition of DMF can be mildly exothermic.[4]

  • Chlorination Reaction:

    • Begin heating the mixture to reflux (approx. 105-110 °C).

    • Maintain a gentle reflux for 4-5 hours.[4][5] Monitor the reaction progress by TLC (Thin Layer Chromatography) if desired (e.g., using a 1:1 mixture of ethyl acetate and hexanes), though driving the reaction for the specified time is generally sufficient for completion.

  • Reaction Work-up (Quenching):

    • CRITICAL SAFETY STEP: The quenching of excess POCl₃ is highly exothermic and releases toxic HCl gas. This must be performed with extreme caution.

    • Prepare a large vessel containing a stirred mixture of ice and water (~4 L).

    • Allow the reaction mixture to cool to room temperature (below 40°C).

    • Very slowly and carefully, pour the cooled reaction mixture into the stirred ice-water. The addition should be done in a thin stream, ensuring the temperature of the quench vessel does not rise excessively. Vigorous gas evolution (HCl) will occur.

    • A yellow-to-beige precipitate of the crude product will form.[5][6]

  • Product Isolation:

    • Stir the slurry for 30-60 minutes after the addition is complete to ensure full precipitation.

    • Isolate the solid product by vacuum filtration using a Buchner funnel.

    • Wash the filter cake thoroughly with copious amounts of cold deionized water until the filtrate is neutral (pH ~7). This removes residual phosphoric and hydrochloric acids.

    • Press the cake as dry as possible on the filter.

  • Purification and Drying:

    • Transfer the crude solid to a suitable flask for recrystallization. Isopropanol is a common solvent for this purpose.[5]

    • Add a sufficient volume of isopropanol to the crude product and heat to reflux until all the solid dissolves.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold isopropanol, and dry under vacuum at 50-60 °C to a constant weight.

    • Expected Yield: 70-85%. Melting Point: 175-178 °C.

Safety and Hazard Management

Scientific integrity demands a rigorous approach to safety. The reagents used in this synthesis are hazardous and must be handled with appropriate precautions.

  • Phosphorus Oxychloride (POCl₃):

    • Hazards: Highly corrosive, toxic, and a severe lachrymator.[7][8] Contact causes severe burns to skin, eyes, and the respiratory tract.[9] Reacts violently with water, releasing heat and toxic gases (HCl, phosphoric acid).[10][11]

    • Handling: Always handle in a high-efficiency fume hood. Wear a full face shield, acid-resistant gloves (e.g., butyl rubber), and a lab coat. Ensure an emergency shower and eyewash station are immediately accessible.

    • Spills: Neutralize small spills with a dry absorbent material like sand or sodium bicarbonate. Do not use water.

  • Waste Disposal: The acidic aqueous filtrate from the work-up must be neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution) before disposal according to institutional guidelines.

Analytical Characterization

To ensure the final product meets the required specifications, the following analytical tests should be performed.

Analysis MethodPurposeExpected Result
Melting Point Identity and Purity175-178 °C (sharp range)
¹H NMR (DMSO-d₆)Structural Confirmationδ ~4.0 (s, 6H, 2x OCH₃), ~7.5 (s, 1H, Ar-H), ~8.0 (s, 1H, Ar-H)
FT-IR (KBr)Functional Group IDAbsence of C=O and N-H stretches from starting material. Presence of C-Cl (~766 cm⁻¹) and aromatic C=N/C=C stretches (~1628, 1539 cm⁻¹).[5]
HPLC Purity Assessment>97% purity is typically achieved after recrystallization.

Conclusion

This application note provides a reliable and scalable protocol for the synthesis of 2,4-dichloro-6,7-dimethoxyquinazoline. By understanding the rationale behind the choice of reagents and the critical safety considerations associated with the procedure, researchers can confidently and safely produce this valuable pharmaceutical intermediate. The detailed steps for reaction, work-up, and purification are designed to yield a high-purity product suitable for further synthetic transformations in drug discovery and development programs.

References

  • Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. (2023). Der Pharma Chemica. [Link]

  • CN1486980A - Prepn process of 2.4-dichloro-6.7-dimethoxy quinazoline. (n.d.).
  • Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). (n.d.). ResearchGate. [Link]

  • CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline. (n.d.).
  • Phosphorus oxychloride. (n.d.). Lanxess. [Link]

  • An alternative synthesis of Vandetanib (Caprelsa™) via a microwave accelerated Dimroth rearrangement. (2015). National Institutes of Health. [Link]

  • PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY. (2001). NJ.gov. [Link]

  • CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline. (n.d.).
  • Vandetanib. (n.d.). PubChem. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4-Dichloro-6,7-dimethoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,4-dichloro-6,7-dimethoxyquinoline. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic protocols and achieve higher yields and purity.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the problems and providing actionable solutions.

Question 1: My reaction yield is consistently low or non-existent. What are the primary causes and how can I improve it?

Answer:

Low yield is a common frustration in the chlorination of 2,4-dihydroxy-6,7-dimethoxyquinoline. The root causes can typically be traced back to four key areas: incomplete reaction, reagent deactivation, product decomposition, or suboptimal workup.

Pillar 1: Incomplete Reaction

  • Causality: The conversion of the dihydroxyquinoline to the dichloro derivative requires sufficient thermal energy and time to overcome the activation barrier. Inadequate heating or insufficient reaction time will result in a significant amount of unreacted starting material.

  • Solutions:

    • Temperature Optimization: Ensure your reaction is heated to the appropriate temperature, typically between 90-120°C.[1] Monitor the internal reaction temperature, not just the heating mantle setting.

    • Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction should be maintained at the target temperature until the starting material spot on the TLC plate has disappeared or is very faint. Reaction times can range from 4 to 12 hours.[2][3]

    • Reagent Stoichiometry: While phosphorus oxychloride (POCl₃) is often used in large excess, acting as both reagent and solvent, ensure the ratio is sufficient.[4][5] A typical ratio of starting material to POCl₃ is in the range of 1:5 to 1:50 (g/mL).[4]

Pillar 2: Reagent Deactivation (Moisture)

  • Causality: Chlorinating agents like phosphorus oxychloride are extremely sensitive to moisture. Water will rapidly react with POCl₃ to form phosphoric acid and HCl, rendering it ineffective for the desired chlorination.[1][5]

  • Solutions:

    • Anhydrous Conditions: All glassware must be thoroughly oven-dried or flame-dried before use.

    • Reagent Quality: Use freshly opened or properly stored POCl₃. Consider distilling the POCl₃ if it is old or has been exposed to air.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

Pillar 3: Product or Starting Material Decomposition

  • Causality: The quinoline ring system, particularly with electron-donating methoxy groups, can be susceptible to degradation or side reactions at excessively high temperatures or during prolonged heating.[1]

  • Solutions:

    • Temperature Control: Avoid exceeding 120°C unless literature for your specific substrate suggests otherwise.

    • Reaction Monitoring: Use TLC to determine the point of reaction completion. Do not heat the reaction for an unnecessarily extended period.

Pillar 4: Suboptimal Workup

  • Causality: The product is typically isolated by quenching the reaction mixture in ice-cold water, which causes the product to precipitate. If the quenching is not performed correctly, or if the product has some solubility in the aqueous acidic mixture, yields can be compromised.

  • Solutions:

    • Quenching Procedure: Pour the cooled reaction mixture slowly into a vigorously stirred beaker of crushed ice or ice-water. This ensures rapid precipitation and dissipates the heat from the exothermic hydrolysis of excess POCl₃.[3][6]

    • Complete Precipitation: After quenching, continue stirring the mixture for a period (e.g., 1-2 hours) in an ice bath to ensure maximum precipitation before filtration.

Below is a logical workflow for troubleshooting low yield issues.

Low_Yield_Troubleshooting Start Low Yield of Product Check_Purity Verify Purity & Stoichiometry of Reactants Start->Check_Purity Check_Conditions Review Reaction Temperature & Time Start->Check_Conditions Check_Moisture Assess for Moisture Contamination Start->Check_Moisture Check_Workup Evaluate Workup Procedure Start->Check_Workup Incomplete_Reaction Incomplete Reaction (TLC shows starting material) Check_Conditions->Incomplete_Reaction If starting material remains Side_Products Significant Side Products (TLC shows multiple spots) Check_Conditions->Side_Products If new spots appear No_Reaction No Reaction or Decomposition Check_Moisture->No_Reaction Loss_During_Isolation Product Loss During Isolation Check_Workup->Loss_During_Isolation Increase_Temp_Time Increase Temperature or Extend Reaction Time Incomplete_Reaction->Increase_Temp_Time Optimize_Temp Optimize Temperature (avoid excess heat) Side_Products->Optimize_Temp Use_Dry_Reagents Use Anhydrous Glassware & Fresh/Distilled Reagents No_Reaction->Use_Dry_Reagents Optimize_Quench Ensure Slow Quenching in Ice-Water & Stir Loss_During_Isolation->Optimize_Quench

Caption: Troubleshooting workflow for low product yield.
Question 2: My final product is a dark, tarry solid and is difficult to purify. What causes this and how can I obtain a cleaner product?

Answer:

The formation of dark-colored impurities is generally indicative of side reactions or decomposition. The electron-rich nature of the 6,7-dimethoxyquinoline ring makes it susceptible to various undesired reactions under the harsh, acidic conditions of chlorination with POCl₃.[1]

  • Causality:

    • Excessive Heat: Overheating the reaction mixture is a primary cause of polymerization and the formation of tar-like substances.

    • Starting Material Purity: Impurities present in the initial 2,4-dihydroxy-6,7-dimethoxyquinoline can react with POCl₃ to form colored byproducts. The purity of this starting material is critical.

    • Reaction with Catalysts: While catalysts like N,N-dimethylformamide (DMF) or N,N-dimethylaniline can accelerate the reaction, they can also contribute to side reactions if not used correctly (e.g., added too quickly or at the wrong temperature).[2][3] For instance, the Vilsmeier reagent, formed in situ from POCl₃ and DMF, is highly reactive.

  • Solutions:

    • Strict Temperature Control: Maintain the reaction temperature within the recommended range (90-100°C is often a good starting point).[4] A gradual increase to the target temperature is preferable to rapid heating.

    • Purify the Starting Material: Ensure the 2,4-dihydroxy-6,7-dimethoxyquinoline is of high purity before use. Recrystallization of the starting material may be necessary.

    • Controlled Addition of Catalysts: If using a catalyst like DMF, it should be added slowly (dropwise) to the mixture of the dihydroxyquinoline and POCl₃, often after an initial pre-heating step to around 80°C.[2] This controlled addition helps to avoid localized exothermic reactions that can lead to undesired byproducts.[2]

Question 3: I am struggling with the purification of the crude this compound. What are the best practices?

Answer:

Purification challenges often stem from the co-precipitation of the desired product with unreacted starting material or byproducts that have similar solubility profiles.

  • Common Impurities:

    • Unreacted Starting Material: 2,4-dihydroxy-6,7-dimethoxyquinoline.

    • Monochloro Intermediate: 2-hydroxy-4-chloro-6,7-dimethoxyquinoline (or its tautomer).

    • Polymeric/Tarry Byproducts: From decomposition reactions.

  • Effective Purification Strategy: Recrystallization

    • Solvent System: Recrystallization is the most effective method. A mixed solvent system of ethanol and ethyl acetate is highly recommended.[4][5] The product is typically soluble in the hot solvent mixture and crystallizes out upon cooling, leaving more soluble impurities behind.

    • Procedure:

      • Dissolve the crude product in a minimal amount of the hot solvent mixture.

      • If there are insoluble impurities (like tar), perform a hot filtration to remove them.

      • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

      • Collect the crystals by vacuum filtration.

      • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities on the surface.

ParameterRecommended Solvent SystemRationale
Solvent Choice Ethanol / Ethyl AcetateGood solubility differential for product vs. impurities.[4][5]
Volume Ratio Start with 1:1 (v/v) and optimizeAllows for fine-tuning of solubility for maximum recovery.[4]
Cooling Method Slow cooling to room temp, then ice bathPromotes the formation of larger, purer crystals.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the role of N,N-dimethylformamide (DMF) or N,N-dimethylaniline in the reaction?

A1: Both DMF and N,N-dimethylaniline act as catalysts. They react with phosphorus oxychloride to form a more reactive electrophilic species (the Vilsmeier reagent in the case of DMF). This intermediate more readily reacts with the hydroxyl groups of the quinoline, facilitating their conversion to the chloro groups. This often results in a significantly shorter reaction time and can allow for lower reaction temperatures.[2][3]

Q2: Can I use other chlorinating agents besides POCl₃?

A2: Yes, other chlorinating agents such as phosphorus pentachloride (PCl₅), phosphorus trichloride (PCl₃), or thionyl chloride (SOCl₂) can be used.[4] However, POCl₃ is the most commonly cited and is often preferred because its excess can be easily removed under reduced pressure. The reaction conditions may need to be re-optimized for these alternative reagents.

Q3: How do I properly monitor the reaction progress?

A3: Thin Layer Chromatography (TLC) is the best method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to achieve good separation between your starting material and product. The product, being less polar than the dihydroxy starting material, will have a higher Rf value. The reaction is considered complete when the spot corresponding to the starting material is no longer visible.

Q4: What is the typical synthesis pathway for the 2,4-dihydroxy-6,7-dimethoxyquinoline starting material?

A4: A common and effective method is the Gould-Jacobs reaction.[7] This involves the condensation of 3,4-dimethoxyaniline with diethyl ethoxymethylenemalonate, followed by a thermal cyclization reaction. The resulting ester is then hydrolyzed and decarboxylated to yield the quinolin-4-one core structure, which exists in tautomeric equilibrium with the 4-hydroxyquinoline form.

Gould_Jacobs_Pathway Aniline 3,4-Dimethoxyaniline Condensation Condensation Aniline->Condensation Malonate Diethyl ethoxymethylenemalonate Malonate->Condensation Intermediate Diethyl (6,7-dimethoxyanilino) methylenemalonate Condensation->Intermediate Cyclization Thermal Cyclization (e.g., in Dowtherm A) Intermediate->Cyclization Product 4-Hydroxy-6,7-dimethoxy- quinoline-3-carboxylate Cyclization->Product Final_Step Hydrolysis & Decarboxylation Product->Final_Step Starting_Material 2,4-Dihydroxy-6,7- dimethoxyquinoline Final_Step->Starting_Material

Caption: Gould-Jacobs pathway for precursor synthesis.

Section 3: Experimental Protocol Example

This section provides a generalized, step-by-step protocol based on common literature procedures.[1][2][3][8]

Chlorination of 2,4-dihydroxy-6,7-dimethoxyquinoline

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-dihydroxy-6,7-dimethoxyquinoline (1.0 eq).

  • Reagent Addition: Under an inert atmosphere (N₂ or Ar), add phosphorus oxychloride (POCl₃) (approx. 10-20 volumes).

  • Heating: Begin stirring and slowly heat the mixture to 90-100°C.

  • Reaction: Maintain the temperature for 4-8 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Cooling: Once complete, allow the reaction mixture to cool to room temperature.

  • Workup: Slowly pour the cooled reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and water.

  • Precipitation: Continue stirring the resulting slurry in an ice bath for 1-2 hours to ensure complete precipitation of the product.

  • Filtration: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water, followed by a cold dilute sodium bicarbonate solution, and finally with more cold water until the filtrate is neutral.

  • Drying: Dry the crude product under vacuum.

  • Purification: Recrystallize the crude solid from a mixture of ethanol and ethyl acetate to yield pure this compound.

References

  • CN1486980A - Preparation process of 2.4-dichloro-6.7-dimethoxy quinazoline - Google Patents.
  • Poonam Rani, et al. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica, 15(6): 115-118. Available at: [Link]

  • Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). ResearchGate. Available at: [Link]

  • CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline - Google Patents.
  • Feely, W., & Boekelheide, V. Diethyl methylenemalonate. Organic Syntheses. Available at: [Link]

  • CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline - Google Patents.
  • Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. National Center for Biotechnology Information. Available at: [Link]

  • CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents.
  • Synthesis of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamides (12). ResearchGate. Available at: [Link]

  • Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors. National Center for Biotechnology Information. Available at: [Link]

  • CN101985427B - Novel synthesis method for 2-(3-ethoxyl-4-n-decyloxy anilino) diethyl methylenemalonate - Google Patents.
  • Rapid room temperature liquid phase synthesis of diethyl 2-((4-nitroanilino) methylene)malonate. ResearchGate. Available at: [Link]

  • 4-HYDROXY-2-QUINOLONES. 202. SYNTHESIS, CHEMICAL AND BIOLOGICAL PROPERTIES OF 4-HYDROXY-6,7-DIMETHOXY-2-OXO-1,2-DIHYDROQUINOLINE-3-CARBOXYLIC ACID ALKYLAMIDES. Chemistry of Heterocyclic Compounds. Available at: [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Available at: [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. National Center for Biotechnology Information. Available at: [Link]

  • Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. MDPI. Available at: [Link]

Sources

Technical Support Center: Purification of Crude 2,4-Dichloro-6,7-dimethoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2,4-Dichloro-6,7-dimethoxyquinoline. This document is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining this critical chemical intermediate in high purity. We will move beyond simple procedural lists to explore the underlying principles, enabling you to troubleshoot and optimize your purification strategy effectively.

Section 1: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the purification of this compound, which is typically synthesized via the chlorination of 6,7-dimethoxy-2,4-quinolinediol (also known as 6,7-dimethoxy quinazolin-2,4-dione) with reagents like phosphorus oxychloride (POCl₃).[1][2]

Issue 1: The isolated crude product is a sticky solid or oil, not a filterable precipitate.

  • Question: After quenching the reaction mixture in ice water, I obtained an oily or tar-like substance instead of a solid. What causes this and how can I fix it?

  • Answer: This issue typically stems from two main causes: incomplete reaction or improper quenching.

    • Causality (Incomplete Reaction): A significant amount of the starting material, 6,7-dimethoxy-2,4-quinolinediol, may remain. This precursor has different solubility properties and can interfere with the crystallization of the desired product, leading to an impure, oily mixture. It is crucial to monitor the reaction's progress by Thin Layer Chromatography (TLC) to ensure the starting material has been fully consumed.[3]

    • Causality (Improper Quenching): The quenching process, where the reaction mixture is added to ice-cold water, is highly exothermic.[2] If the addition is too rapid, localized heating can promote the formation of undesirable, oily byproducts. The key is to pour the reaction mixture slowly into a vigorously stirred vessel of ice water to dissipate heat effectively.[1][4]

Issue 2: Low purity of the crude solid after initial precipitation and washing.

  • Question: My crude product, obtained after filtration, is still highly impure. What are the likely contaminants and why are they present?

  • Answer: The primary contaminants are typically residual chlorinating agent, partially reacted intermediates, and hydrolysis products.

    • Unreacted Starting Material: As mentioned, an incomplete reaction is a common source of impurities.[3] The solution is to ensure the reaction goes to completion by optimizing reaction time and temperature.[5]

    • Mono-chloro Species: The conversion of the dihydroxyquinoline to the dichloro product is a stepwise process. Incomplete chlorination can leave mono-chloro, mono-hydroxy species in your crude product.

    • Hydrolysis Products: this compound is susceptible to hydrolysis, where one or both chloro groups are replaced by hydroxyl groups, particularly in non-neutral pH conditions or at elevated temperatures during workup.[6] This reverts the product to the mono-chloro intermediate or even the starting material. Thorough washing of the precipitate with cold water helps remove acidic residues that could catalyze this degradation.[1]

Issue 3: Recrystallization results in poor recovery or "oiling out".

  • Question: I'm attempting to recrystallize my crude product, but I'm either getting a very low yield, or the compound is separating as an oil instead of forming crystals. What am I doing wrong?

  • Answer: This is a classic recrystallization problem that can be solved by carefully managing your solvent system and cooling rate.

    • Causality (Solvent Choice & Volume): The ideal recrystallization solvent (or solvent pair) should dissolve the compound well when hot but poorly when cold.[7] A frequently recommended system is a mixture of ethanol and ethyl acetate.[3][5] Using too much solvent is a common mistake that will keep the product dissolved even after cooling, leading to low recovery. The goal is to create a saturated solution at the solvent's boiling point using the minimum amount of hot solvent required to fully dissolve the crude material.

    • Causality (Cooling Rate): "Oiling out" occurs when a supersaturated solution cools too quickly, or if the solute's melting point is below the solution's boiling point. The solute separates from the solution as a liquid phase rather than forming a crystal lattice. To prevent this, allow the hot, filtered solution to cool slowly to room temperature first, then transfer it to an ice bath to maximize crystal formation. Slow cooling is essential for the growth of large, pure crystals.[3]

Issue 4: Poor separation during column chromatography.

  • Question: I'm running a silica gel column, but my desired product is co-eluting with an impurity. How can I improve the separation?

  • Answer: Achieving good separation in column chromatography depends on optimizing the mobile phase, stationary phase, and loading technique.[8]

    • Causality (Mobile Phase Polarity): The principle of normal-phase chromatography is based on the differential adsorption of compounds to the polar silica gel.[9] Non-polar compounds elute faster, while polar compounds are retained longer. If your product and an impurity are not separating, their polarities are likely too similar in the chosen solvent system. You must fine-tune the eluent polarity. A common mobile phase is a mixture of petroleum ether (or hexanes) and ethyl acetate.[8] To increase retention of all compounds (and potentially improve separation), decrease the proportion of the more polar solvent (ethyl acetate). To decrease retention, increase it. Run several TLC plates with varying solvent ratios to identify the optimal system before committing to the column.

    • Causality (Loading Technique): For the best resolution, the sample should be applied to the column in a tight, concentrated band. The recommended method is "dry loading."[8] Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. This powder can then be carefully added to the top of the column, ensuring a perfectly even starting band.

Section 2: Optimized Purification Protocols

Protocol 2.1: Purification by Recrystallization

This method is highly effective for removing most common impurities and typically yields a product of >97% purity.[3]

  • Solvent Selection: Prepare a solvent mixture of ethanol and ethyl acetate, typically in a 1:1 volume ratio.[5]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the ethanol/ethyl acetate solvent mixture.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the hot solvent mixture until the solid material is completely dissolved. Avoid adding excess solvent to ensure maximum recovery.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to promote the formation of large crystals.

  • Chilling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Isolation: Collect the crystals by suction filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any soluble impurities adhering to the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum to obtain the final product. The melting point should be sharp, around 175-178 °C.[10]

Protocol 2.2: High-Purity Purification by Column Chromatography

This protocol is recommended when very high purity is required, for example, for use in sensitive downstream applications.[8]

  • TLC Analysis: First, determine the optimal mobile phase composition by testing various ratios of petroleum ether and ethyl acetate on a TLC plate. The ideal system will show good separation between the product spot and any impurities, with an Rf value for the product of approximately 0.3-0.4.

  • Column Packing (Slurry Method):

    • Select a glass column of appropriate size. A general rule is a 30:1 to 100:1 ratio of silica gel to crude product by weight.[8]

    • In a beaker, prepare a slurry of silica gel (e.g., 230-400 mesh) in the initial, least polar mobile phase (e.g., petroleum ether).

    • With the column's stopcock closed, add a small plug of glass wool and a thin layer of sand.

    • Pour the silica slurry into the column, continuously tapping the side to ensure even packing and remove air bubbles. Drain excess solvent until the solvent level is just above the silica bed. Never let the column run dry.[8]

  • Sample Loading (Dry Loading):

    • Dissolve the crude product in a minimal volume of dichloromethane (DCM).

    • Add silica gel (approx. 2-3 times the weight of the crude product) to this solution.

    • Remove the solvent using a rotary evaporator to obtain a dry, free-flowing powder.

    • Carefully layer this powder onto the top of the packed silica gel column. Add a thin protective layer of sand on top.

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Begin elution, starting with a less polar solvent system (e.g., 9:1 petroleum ether:ethyl acetate) and gradually increasing the polarity as the column runs (gradient elution), if necessary.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks. Monitor the separation by collecting small fractions and analyzing them by TLC.

  • Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the highly purified this compound.

Section 3: Data & Visualization

Table 1: Troubleshooting Summary
Issue EncounteredProbable Cause(s)Recommended Solution(s)
Oily/Sticky Crude ProductIncomplete reaction; Quench was too fast/hot.Monitor reaction by TLC to confirm completion. Add reaction mixture slowly to vigorously stirred ice water.
Low Purity After WashingResidual starting material; Hydrolysis of product.Optimize reaction time/temperature. Ensure thorough washing with cold water to remove acids.
Poor Recrystallization YieldToo much solvent used.Use the absolute minimum amount of hot solvent needed for complete dissolution.
"Oiling Out" During CoolingSolution cooled too quickly; Improper solvent.Allow solution to cool slowly to room temperature before placing in an ice bath. Verify solvent choice.
Co-elution in ChromatographyIncorrect mobile phase polarity.Optimize the mobile phase using TLC. Adjust the ratio of polar/non-polar solvents to achieve separation.
Diagram 1: Troubleshooting Flowchart for Purification

This diagram provides a logical path to diagnose and solve common purification problems.

G start Crude Product Isolated purity_check Assess Purity & Form (TLC, Visual) start->purity_check oily Product is Oily/Sticky purity_check->oily Oily impure_solid Solid, but Impure purity_check->impure_solid Impure Solid good_solid Acceptable Crude Solid purity_check->good_solid Acceptable solution_oily Check Reaction Completion (TLC) Improve Quenching Protocol oily->solution_oily purification_choice Choose Purification Method impure_solid->purification_choice good_solid->purification_choice solution_oily->start Re-run Synthesis/ Workup recrystallization Recrystallization purification_choice->recrystallization For good purity column Column Chromatography purification_choice->column For high purity recrystallization_outcome Recrystallization Outcome? recrystallization->recrystallization_outcome column_outcome Column Outcome? column->column_outcome oiling_out Oiling Out / Low Yield recrystallization_outcome->oiling_out Problem good_crystals Pure Crystals Obtained recrystallization_outcome->good_crystals Success solution_recrystallization Use Minimal Hot Solvent Ensure Slow Cooling Check Solvent System oiling_out->solution_recrystallization end_product Pure Product good_crystals->end_product solution_recrystallization->recrystallization Re-attempt poor_separation Poor Separation column_outcome->poor_separation Problem good_separation Good Separation column_outcome->good_separation Success solution_column Optimize Mobile Phase via TLC Use Dry Loading Technique poor_separation->solution_column good_separation->end_product solution_column->column Re-attempt

Caption: Troubleshooting workflow for purification issues.

Diagram 2: General Purification Workflow

This diagram illustrates the standard sequence of steps from the crude reaction output to the final, pure compound.

G A Crude Reaction Mixture (in POCl3) B Quenching & Precipitation (Slow addition to ice water) A->B C Filtration & Washing (Cold Water) B->C D Crude this compound (Solid) C->D E Purity Assessment (TLC) D->E F Recrystallization (e.g., Ethanol/Ethyl Acetate) E->F If purity is sufficient G Column Chromatography (Silica Gel) E->G If higher purity needed H Pure Product F->H G->H

Caption: Standard workflow for purifying the crude product.

References

  • Benchchem. Overcoming challenges in the synthesis of substituted quinolines. Benchchem.
  • Rani, P., et al. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica, 15(6), 115-118.
  • SIELC Technologies. Separation of 2,4-Dichloro-6,7-dimethoxyquinazoline on Newcrom R1 HPLC column. SIELC.
  • Unknown Author. (n.d.). Synthesis of Quinoline and derivatives.
  • Ansari, A., & Ali, A. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central.
  • Rani, P., et al. Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4).
  • Google Patents. (CN1486980A) - Prepn process of 2.4-dichloro-6.7-dimethoxy quinazoline.
  • Benchchem. Technical Support Center: Synthesis of 4-Chloro-6,7-dimethoxyquinoline. Benchchem.
  • New Journal of Chemistry (RSC Publishing). Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones.
  • Maskrey, T. S., et al. (2018). A New Synthesis of Gefitinib. Synlett, 30, 471–476.
  • Benchchem. Application Note: Purification of 4-Chloro-6,7-dimethoxyquinoline by Column Chromatography. Benchchem.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline.
  • Google Patents. (CN106008336A) - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • PMC. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors.
  • University of Regina. Column chromatography.
  • ResearchGate. 24 questions with answers in QUINOLINES | Science topic.
  • Lookchem. Cas 23680-84-4,2-Chloro-4-amino-6,7-dimethoxyquinazoline.
  • University of Colorado Boulder. Column Chromatography.
  • Google Patents. (CN1749250A) - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.
  • Google Patents. (CN101353328B) - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline.
  • Sigma-Aldrich. 2,4-Dichloro-6,7-dimethoxyquinazoline 97 27631-29-4.
  • PubChem. 2,4-Dichloro-6,7-dimethoxyquinazoline | C10H8Cl2N2O2 | CID 520327.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • PMC. 2,4-Dichloroquinoline.
  • Khan Academy. Column chromatography (video).

Sources

Technical Support Center: Synthesis of 2,4-Dichloro-6,7-dimethoxyquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2,4-dichloro-6,7-dimethoxyquinazoline. This resource is designed for researchers, chemists, and drug development professionals who utilize this critical intermediate in their synthetic workflows. As a key precursor for several approved pharmaceuticals, including the EGFR inhibitor Gefitinib, a robust and reproducible synthesis is paramount.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis of 2,4-dichloro-6,7-dimethoxyquinazoline.

Q1: What is the most common and reliable synthetic route to prepare 2,4-dichloro-6,7-dimethoxyquinazoline?

A1: The most prevalent and industrially relevant method is the direct chlorination of 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione (also known as 2,4-dihydroxy-6,7-dimethoxyquinazoline). This transformation is typically achieved by heating the dione in a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[3][4] Some procedures also employ thionyl chloride (SOCl₂).[5] To facilitate the reaction, a catalytic amount of a tertiary amine or an amide, such as N,N-dimethylaniline, N,N-diethylaniline, or N,N-dimethylformamide (DMF), is often added.[4][6][7]

Q2: What are the critical reaction parameters that I must control for a successful chlorination?

A2: Success hinges on the careful control of several parameters:

  • Anhydrous Conditions: Phosphorus oxychloride and similar reagents are extremely sensitive to moisture. Any water present will consume the reagent to form phosphoric acid, reducing its effectiveness and complicating the workup. All glassware must be rigorously dried, and reagents should be handled under an inert atmosphere if possible.

  • Temperature and Reaction Time: The reaction typically requires heating (reflux) to proceed to completion.[4][8] However, excessively high temperatures or prolonged reaction times can lead to the formation of dark, polymeric byproducts and degradation of the desired product. Reaction progress should be diligently monitored by Thin-Layer Chromatography (TLC) to identify the optimal endpoint.

  • Molar Ratio of Reagents: A significant molar excess of the chlorinating agent (e.g., POCl₃) is generally used to ensure complete conversion of both hydroxyl groups of the starting dione.[3]

  • Quenching/Workup: The workup procedure is critical. The reaction mixture is typically cooled and then slowly poured into a mixture of ice and water to hydrolyze the excess POCl₃.[4][6] This step is highly exothermic and must be performed with caution in a well-ventilated fume hood. The pH is then carefully adjusted with a base to precipitate the product.[8]

Q3: In subsequent reactions, which chlorine atom is more reactive, the one at C2 or C4?

A3: The chlorine atom at the C4 position is significantly more reactive towards nucleophilic aromatic substitution (SNAr) than the chlorine at the C2 position.[1][9] This regioselectivity is a cornerstone of the synthesis of many kinase inhibitors. When 2,4-dichloro-6,7-dimethoxyquinazoline is treated with a nucleophile like an aniline, the substitution occurs preferentially at the C4 position.[9] This is attributed to the greater electron deficiency at the C4 position, which is activated by the adjacent pyrimidine nitrogen atom, making it a more favorable site for nucleophilic attack.

Q4: What are the most common impurities I should expect in my crude product?

A4: The impurity profile is largely dependent on the reaction conditions and workup. Common impurities include:

  • Unreacted Starting Material: 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione.

  • Mono-chloro Intermediate: Primarily 4-chloro-6,7-dimethoxyquinazolin-2(1H)-one, resulting from incomplete reaction or partial hydrolysis of the product during workup.[10]

  • Polymeric/Tarry Substances: Formed due to overheating or extended reaction times.

Section 2: Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the synthesis.

Problem 1: Low or No Yield of 2,4-Dichloro-6,7-dimethoxyquinazoline

Your reaction is complete, but the isolated yield is significantly lower than expected or negligible.

Potential Cause Underlying Rationale & Verification Recommended Solution
A. Reagent Decomposition due to Moisture POCl₃ reacts violently with water to form phosphoric acid and HCl, rendering it inactive as a chlorinating agent. If reagents were exposed to air or glassware was not perfectly dry, this is a likely cause.Ensure all glassware is oven-dried or flame-dried before use. Use fresh, high-purity POCl₃ from a sealed container. Handle reagents under an inert atmosphere (N₂ or Ar).
B. Incomplete Reaction The conversion of the dione to the dichloro product is a two-step process. Insufficient energy (temperature) or time can lead to the accumulation of the mono-chloro intermediate or unreacted starting material. Verify by TLC analysis of the crude product.Increase the reaction temperature to a gentle reflux and extend the reaction time. Continue to monitor the reaction's progress every 1-2 hours by TLC until the starting material spot has completely disappeared.
C. Insufficient Chlorinating Agent A large excess of POCl₃ is often required to drive the reaction to completion and act as a solvent. An inadequate amount will result in an incomplete reaction.Increase the molar ratio of POCl₃ to the starting dione. A common ratio is 1:3 to 1:10 (dione:POCl₃).[3]
D. Product Loss During Workup The product can be lost if it does not fully precipitate during the quenching and neutralization step. The pH of the aqueous solution after quenching is critical for maximum precipitation.After quenching the reaction mixture in ice water, carefully adjust the pH to approximately 7-8 using a suitable base (e.g., aqueous NaOH or K₂CO₃).[8] Ensure thorough stirring during neutralization to allow for complete precipitation before filtration.
Logical Troubleshooting Flow for Low Yield

G start Low Yield Observed tlc Analyze Crude by TLC start->tlc sm_present Starting Material (SM) or Mono-chloro Present? tlc->sm_present dark_product Product is Dark/Tarry? tlc->dark_product cause_incomplete Cause: Incomplete Reaction sm_present->cause_incomplete Yes cause_moisture Cause: Moisture Contamination sm_present->cause_moisture Yes (Persistent) cause_workup Cause: Suboptimal Workup sm_present->cause_workup No cause_overheating Cause: Overheating / Side Reactions dark_product->cause_overheating Yes solution_incomplete Solution: - Increase Temp/Time - Increase POCl3 Ratio cause_incomplete->solution_incomplete solution_moisture Solution: - Use Anhydrous Technique - Fresh Reagents cause_moisture->solution_moisture solution_workup Solution: - Control Quench Temp - Adjust pH to 7-8 cause_workup->solution_workup solution_overheating Solution: - Reduce Temperature - Monitor by TLC for Endpoint cause_overheating->solution_overheating Structures cluster_0 Starting Material cluster_1 Product cluster_2 Common Impurity SM SM_label 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione Prod Prod_label 2,4-Dichloro-6,7-dimethoxyquinazoline Imp Imp_label 4-Chloro-6,7-dimethoxyquinazolin-2(1H)-one Note Note: The diagram above uses placeholder images. 'Starting Material' is the dione, 'Product' is the dichloro compound, and 'Impurity' is the mono-chloro-mono-one compound.

Caption: Key structures in the synthesis pathway.

References
  • A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H-Quinazolin-4-One. (2022). Rasayan Journal of Chemistry. [Link]

  • A simple and highly efficient process for synthesis of Gefitinib and its intermediate. (2012). Indian Journal of Chemistry, 51B, 469-475. [Link]

  • CN1486980A - Prepn process of 2.4-dichloro-6.7-dimethoxy quinazoline. (2004).
  • US8350029B2 - Process for the preparation of gefitinib. (2013).
  • Stadlbauer, W., & Hojas, G. (2006). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. Molecules, 11(4), 286-295. [Link]

  • CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline. (2012).
  • 4-Chloro-6,7-dimethoxyquinoline. (2009). Acta Crystallographica Section E, 65(Pt 2), o328. [Link]

  • Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. (2023). Der Pharma Chemica, 15(6), 115-118. [Link]

  • CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline. (2016).
  • 4-Chloro-6,7-dimethoxyquinoline. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(Pt 2), o328. [Link]

  • CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline. (2006).
  • Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). (2023). ResearchGate. [Link]

  • Vilsmeier–Haack reaction. Wikipedia. [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (2012). International Journal of Pharmaceutical, Chemical and Biological Sciences. [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

  • Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. (2015). Journal of the Serbian Chemical Society. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). Molecules, 29(1), 22. [Link]

  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. (2013). Acta Poloniae Pharmaceutica – Drug Research, 70(1), 145-152. [Link]

  • 2-(2,5-Dimethoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]acetamide. (2011). Acta Crystallographica Section E, 67(Pt 10), o2626. [Link]

  • N-[2-(2-acetyl-4,5-dimethoxyphenyl)ethyl]acetamide. ChemSynthesis. [Link]

  • N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide. PubChem. [Link]

Sources

Technical Support Center: Chlorination of 6,7-dimethoxy-2,4-quinazolinedione

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2,4-dichloro-6,7-dimethoxyquinazoline from 6,7-dimethoxy-2,4-quinazolinedione. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to move beyond simple procedural steps and delve into the causality behind experimental choices, empowering you to overcome common challenges in this critical synthetic transformation.

The conversion of the stable quinazolinedione scaffold into its reactive dichloro derivative is a cornerstone for the synthesis of numerous pharmacologically active molecules, including antihypertensive agents like Prazosin and Doxazosin.[1][2] However, this dehydroxy-chlorination reaction, while common, is fraught with potential pitfalls that can lead to low yields, impure products, and reproducibility issues. This guide provides field-proven insights to help you navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of chlorinating 6,7-dimethoxy-2,4-quinazolinedione with phosphorus oxychloride (POCl₃)?

The reaction is not a simple nucleophilic substitution. The 6,7-dimethoxy-2,4-quinazolinedione starting material exists in a lactam-lactim tautomeric equilibrium. The chlorination proceeds via the more reactive lactim tautomer. The process, particularly when using POCl₃, occurs in two main stages[3][4]:

  • Phosphorylation: The lactam oxygen acts as a nucleophile, attacking the phosphorus atom of POCl₃. This occurs readily at lower temperatures (< 25 °C) and forms an (O)-phosphorylated quinazoline intermediate. This step effectively converts the hydroxyl group of the lactim form into a good leaving group.[3]

  • Nucleophilic Substitution: A chloride ion (Cl⁻), generated from POCl₃, then attacks the electrophilic carbon (C2 or C4), displacing the phosphorylated leaving group to form the C-Cl bond. This stage requires higher temperatures (typically 70–90 °C or higher) to proceed efficiently.[3]

Understanding this two-stage process is critical for troubleshooting, as issues can arise at either the phosphorylation or the substitution step.

Q2: Why is phosphorus oxychloride (POCl₃) the most common reagent? What are the alternatives?

POCl₃ is widely used because it serves as both the chlorinating agent and often as the reaction solvent, driving the reaction forward due to its high concentration.[5] Other common reagents for this type of transformation include:

  • Thionyl Chloride (SOCl₂): Often used with a catalytic amount of N,N-dimethylformamide (DMF). The SOCl₂/DMF system forms a Vilsmeier-Haack type reagent, which is a potent chlorinating species.[4][6]

  • POCl₃ / Phosphorus Pentachloride (PCl₅): The addition of PCl₅ can increase the reactivity and chlorinating power of the system, sometimes leading to higher yields or allowing for lower reaction temperatures.[5]

  • Triphenylphosphine (PPh₃) / N-Chlorosuccinimide (NCS): This combination provides a milder, non-acidic alternative for chlorination.[4][7]

POCl₃ remains the workhorse due to its effectiveness, relatively low cost, and established track record in scaling up this reaction.

Q3: What is the purpose of adding a base like N,N-dimethylaniline or a catalyst like DMF?

These additives are used to accelerate the reaction and improve yields.

  • N,N-dimethylaniline: This tertiary amine acts as a base to neutralize the HCl gas that can be generated during the reaction.[8][9] By scavenging the acid, it can prevent potential side reactions and help drive the equilibrium towards the products.

  • N,N-dimethylformamide (DMF): When used in catalytic amounts with POCl₃ or SOCl₂, DMF forms a highly reactive electrophilic intermediate (the Vilsmeier reagent).[6][10] This intermediate is a much more powerful chlorinating agent than POCl₃ alone, facilitating a more efficient and often faster reaction.

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format.

Problem: My reaction yield is consistently low or I'm recovering only starting material.

This is the most common challenge and can be attributed to several factors. Use the following decision tree to diagnose the issue.

G start Low / No Product Yield q1 Did you monitor reaction progress (e.g., by TLC/LCMS)? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the starting material (SM) fully consumed? a1_yes->q2 sol_monitor ACTION: Implement reaction monitoring. Cannot troubleshoot without data. a1_no->sol_monitor a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is the product visible in the crude mixture but lost after work-up? a2_yes->q3 sol_incomplete ISSUE: Incomplete Reaction. ACTIONS: 1. Verify Temperature (≥100 °C). 2. Increase Reaction Time (5-12h). 3. Check Reagent Stoichiometry. a2_no->sol_incomplete a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No sol_hydrolysis ISSUE: Product Hydrolysis during Work-up. ACTION: Refine quenching procedure. Pour reaction mix SLOWLY onto a large excess of crushed ice with vigorous stirring. a3_yes->sol_hydrolysis sol_reagents ISSUE: Reagent Inactivity. ACTIONS: 1. Use a fresh, unopened bottle of POCl₃. 2. Ensure starting material and glassware are scrupulously dry. a3_no->sol_reagents

Caption: Troubleshooting workflow for low product yield.

Q4: My reaction won't go to completion, even after extended heating. What's wrong?

Possible Cause 1: Moisture Contamination. Phosphorus oxychloride reacts violently with water to produce phosphoric acid and HCl. Even trace amounts of moisture in your starting material, solvent, or glassware can consume the reagent, rendering it ineffective.[5][11]

  • Expert Insight: A common sign of moisture is an initial exotherm when adding the quinazolinedione to the POCl₃ at room temperature before external heating is applied.[5] A properly dry reaction should form a smooth suspension with minimal heat change.

  • Troubleshooting Protocol:

    • Dry the 6,7-dimethoxy-2,4-quinazolinedione starting material in a vacuum oven at 60-80°C for at least 4 hours before use.

    • Flame-dry all glassware under vacuum or oven-dry at 120°C overnight. Assemble the apparatus while hot under a stream of dry nitrogen or argon.

    • Use a fresh, unopened bottle of POCl₃. If you must use an older bottle, consider distilling it under anhydrous conditions.

Possible Cause 2: Insufficient Temperature or Reaction Time. This conversion requires significant thermal energy to drive the C-Cl bond formation. Literature procedures often call for refluxing in POCl₃ (boiling point ~105°C) for several hours.[8][9][12]

  • Expert Insight: The reaction mixture should transition from a slurry to a clear, light-yellow or brownish solution upon completion. If a significant amount of solid remains, the reaction is likely incomplete.

  • Troubleshooting Protocol:

    • Ensure your reaction temperature is at least 100-110°C. Use a silicone oil bath with a thermometer for accurate temperature control.

    • Increase the reaction time. Monitor the reaction every 2 hours by TLC after an initial 4-hour period. (Note: Quench a small aliquot in ice-cold ammonia/methanol to analyze by TLC).

    • Consider adding a catalytic amount of DMF (e.g., 0.1 equivalents) to accelerate the reaction.[10]

Problem: The work-up is difficult, and my product is impure or appears to decompose.
Q5: After pouring the reaction mixture onto ice, I get a sticky solid or a very low yield of a discolored product. How can I improve the work-up?

Possible Cause: Product Hydrolysis and/or Uncontrolled Quenching. The product, 2,4-dichloro-6,7-dimethoxyquinazoline, is highly susceptible to hydrolysis, especially under the acidic conditions generated when excess POCl₃ reacts with water. Pouring the hot reaction mixture too quickly into an insufficient amount of ice can cause localized heating, accelerating the decomposition of your product back to the mono-chloro species or the starting material.[5]

  • Expert Insight: The goal of the quench is to rapidly cool the mixture, hydrolyze the excess POCl₃, and precipitate the organic product in a medium where it is insoluble and stable.

  • Troubleshooting Work-up Protocol:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Distill off the excess POCl₃ under reduced pressure. This significantly reduces the violence of the quench and improves product purity.[1]

    • Prepare a large beaker with a substantial amount of crushed ice and water (at least 10 times the volume of your reaction mixture).

    • With vigorous stirring, add the cooled reaction mixture dropwise via an addition funnel to the ice-water slurry. Ensure the temperature of the slurry does not rise above 5-10°C.

    • Once the addition is complete, continue stirring the mixture for 30-60 minutes as the precipitate forms.

    • Filter the resulting solid and wash it thoroughly with cold water until the filtrate is neutral (pH ~7).

    • Dry the solid under vacuum.

Problem: The reaction works, but is not reproducible.
Q6: I got a good yield once, but subsequent attempts have failed. What variables are most critical?

Possible Cause: Inconsistent Reagent Quality. Reproducibility issues often trace back to the quality of the reagents, which can vary between batches or degrade over time.

  • Expert Insight: The two most critical reagents are the starting quinazolinedione and the POCl₃.

    • Starting Material: Impurities from the synthesis of 6,7-dimethoxy-2,4-quinazolinedione can interfere with the chlorination.[1] Ensure its purity by checking its melting point and NMR spectrum.

    • POCl₃: As mentioned, POCl₃ quality is paramount. A previously opened bottle will absorb atmospheric moisture over time, leading to a gradual decline in reaction efficiency.[5] Always note the age and handling of your chlorinating agent.

Experimental Protocols & Data

Optimized Chlorination Protocol

This protocol incorporates best practices for maximizing yield and purity.

Sources

Technical Support Center: Optimizing Reaction Time for 2,4-Dichloro-6,7-dimethoxyquinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,4-dichloro-6,7-dimethoxyquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions to optimize your reaction times and improve overall efficiency.

Troubleshooting Guide: Addressing Common Delays in Synthesis

This section addresses specific issues that can lead to prolonged reaction times. Each problem is presented in a question-and-answer format to guide you through a logical troubleshooting process.

Issue 1: The chlorination reaction is sluggish or incomplete, extending beyond the expected timeframe.

Question: My synthesis of this compound from 4-hydroxy-6,7-dimethoxyquinolin-2(1H)-one (or its tautomer) is taking significantly longer than the reported 4-12 hours. What are the potential causes and how can I accelerate the reaction?

Answer: A slow or incomplete reaction is a common hurdle. Let's break down the potential causes and solutions:

  • Inadequate Temperature: The chlorination reaction, typically using phosphorus oxychloride (POCl₃), is highly temperature-dependent.

    • Causality: Insufficient thermal energy will result in a lower reaction rate, as the molecules will not have enough kinetic energy to overcome the activation energy barrier.

    • Solution: Ensure your reaction is heated to the optimal temperature range, typically between 90-120°C.[1] Monitor the reaction temperature closely. A gradual increase in temperature might be beneficial, but avoid excessive heat, which can lead to side product formation.[1]

  • Insufficient Chlorinating Agent: The stoichiometry of your chlorinating agent is crucial.

    • Causality: An inadequate amount of POCl₃ will lead to incomplete conversion of the starting material.

    • Solution: While some protocols use POCl₃ as both the solvent and reagent[2], if you are using a co-solvent, ensure you are using a sufficient molar excess of POCl₃. A modest increase in the molar equivalents of the chlorinating agent can be considered.[1]

  • Presence of Moisture: Phosphorus oxychloride reacts violently with water.

    • Causality: Moisture will consume the POCl₃, rendering it ineffective for the desired chlorination and generating phosphoric acid, which can complicate the reaction.[3]

    • Solution: Ensure all glassware is thoroughly dried before use. Use freshly distilled or high-purity POCl₃. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent atmospheric moisture from interfering.[1]

  • Poor Reagent Quality: The purity of your starting materials and reagents is paramount.

    • Causality: Impurities in the starting 4-hydroxy-6,7-dimethoxyquinolin-2(1H)-one or degraded POCl₃ can inhibit the reaction or lead to unwanted side reactions.

    • Solution: Use high-purity starting materials. Verify the purity of your starting material via appropriate analytical techniques (e.g., NMR, melting point). Use freshly opened or properly stored POCl₃.[1]

Issue 2: The reaction produces a significant amount of dark, tarry side products, complicating purification and indicating suboptimal reaction conditions.

Question: My reaction mixture is turning dark brown or black, and I'm having difficulty isolating the desired this compound. What causes this and how can I prevent it?

Answer: The formation of dark-colored impurities is often a sign of side reactions or decomposition. Here’s how to troubleshoot this:

  • Excessive Temperature or Prolonged Reaction Time:

    • Causality: The quinoline ring system, especially with electron-donating methoxy groups, can be susceptible to degradation and polymerization at high temperatures or with prolonged heating.[1][4]

    • Solution: Carefully control the reaction temperature within the recommended range (90-120°C).[1] Monitor the reaction progress closely using Thin Layer Chromatography (TLC) to avoid unnecessarily long reaction times.[1][4] Once the starting material is consumed, proceed with the workup.

  • Sub-optimal Catalyst/Promoter: In related syntheses, the choice and amount of a promoter can be critical.

    • Causality: While some direct chlorination protocols with POCl₃ do not explicitly mention a catalyst, related Vilsmeier-Haack type reactions often use additives. An incorrect additive or concentration could promote side reactions. For instance, some procedures for similar compounds mention the use of N,N-dimethylaniline or N,N-dimethylformamide.[5][6]

    • Solution: If your protocol includes a promoter, ensure it is of high purity and used in the correct stoichiometric amount. If not, you might consider literature that uses a promoter to see if it provides a cleaner reaction profile, potentially at a lower temperature or for a shorter duration. A patent suggests that using N,N-dimethylformamide can shorten the reflux time to 4 hours.[6]

Experimental Protocols

Detailed Protocol for Synthesis of this compound

This protocol is a synthesis of information from multiple sources to provide a robust starting point.[1][5][7]

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a thermometer, and a nitrogen inlet, add 4-hydroxy-6,7-dimethoxyquinolin-2(1H)-one (1 equivalent).

  • Reagent Addition: Under a nitrogen atmosphere, add phosphorus oxychloride (POCl₃) (at least 3-10 equivalents, can also be used as solvent). If a co-solvent is used, diethylene glycol dimethyl ether is an option.[2] Some protocols may call for the addition of a catalytic amount of N,N-dimethylaniline or N,N-dimethylformamide at this stage.[5][6]

  • Reaction: Heat the reaction mixture to 100-110°C and maintain for 4-6 hours.[1][2][7]

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a mobile phase of dichloromethane:petroleum ether=1:8).[2] The reaction is complete when the starting material spot is no longer visible.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • Neutralize the solution with a suitable base, such as a 10% potassium carbonate solution, until a precipitate forms.[2]

    • Filter the solid precipitate and wash thoroughly with cold water.

  • Purification: Dry the crude product. Recrystallization from a mixture of ethanol and ethyl acetate (e.g., in a 1:1 volume ratio) can be used for further purification.[1][2]

Data Presentation

Table 1: Comparison of Reported Reaction Conditions and Times
Starting MaterialChlorinating AgentCatalyst/PromoterSolventTemperatureReaction TimeReference
6,7-dimethoxy quinazolin-2,4-dionesPOCl₃N,N-dimethylaniline-Reflux5 h[5]
2,4-dihydroxy-6,7-dimethoxy quinazolinePOCl₃N,N-dimethylformamide-Reflux4 h[6]
4-hydroxy-6,7-dimethoxyquinolinePOCl₃--100°C6 h[1]
4-hydroxy-6,7-dimethoxyquinolinePOCl₃-Diethylene glycol dimethyl ether100°C6 h[2]
4-hydroxy-6,7-dimethoxyquinolinePOCl₃--60-120°C4-12 h[1][2]

Mandatory Visualization

Troubleshooting_Workflow cluster_start Problem Identification cluster_checks Troubleshooting Steps cluster_solutions Corrective Actions cluster_outcome Desired Outcome Start Slow or Incomplete Reaction Temp Check Reaction Temperature (90-120°C?) Start->Temp Is temperature optimal? Reagent_Ratio Verify POCl3 Stoichiometry (Sufficient Excess?) Temp->Reagent_Ratio Yes Adjust_Temp Optimize Temperature Temp->Adjust_Temp No Moisture Ensure Anhydrous Conditions (Dry Glassware/Reagents?) Reagent_Ratio->Moisture Yes Add_Reagent Increase POCl3 Molar Ratio Reagent_Ratio->Add_Reagent No Purity Assess Reagent Quality (High Purity?) Moisture->Purity Yes Dry_System Use Anhydrous Techniques Moisture->Dry_System No Use_Pure Use High-Purity Reagents Purity->Use_Pure No Success Optimized Reaction Time Purity->Success Yes Adjust_Temp->Reagent_Ratio Add_Reagent->Moisture Dry_System->Purity Use_Pure->Success

Caption: Troubleshooting workflow for slow reaction times.

Frequently Asked Questions (FAQs)

Q1: What is a typical, optimized reaction time for the synthesis of this compound?

A1: Based on various literature reports, an optimized reaction time typically falls within the range of 4 to 6 hours.[1][2][6][7] However, the exact time can vary depending on the specific reaction conditions, including temperature, the scale of the reaction, and the purity of the reagents. It is crucial to monitor the reaction's progress by TLC to determine the optimal endpoint.[1]

Q2: How critical is the workup procedure in affecting the overall time and yield?

A2: The workup procedure is critical. The quenching of the reaction with ice water must be done carefully to manage the exothermic reaction of POCl₃ with water. Proper neutralization is essential to precipitate the product.[8] The 4-chloro group can be susceptible to hydrolysis back to the 4-hydroxy group, especially in non-neutral pH conditions, so a controlled and efficient workup is necessary to maximize yield and minimize this side reaction.[1]

Q3: What analytical techniques are recommended for monitoring the reaction progress?

A3: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the progress of this reaction.[1] By spotting the reaction mixture alongside the starting material, you can visually track the disappearance of the starting material and the appearance of the product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis of reaction kinetics if required.[9][10]

Q4: Can microwave irradiation be used to shorten the reaction time?

A4: While not specifically documented for this exact synthesis in the provided literature, microwave-assisted organic synthesis is a well-established technique for accelerating reaction times in many heterocyclic syntheses.[11][12][13] It could be a viable option for significantly reducing the reaction time from hours to minutes. However, this would require specific optimization of conditions such as microwave power, temperature, and reaction time in a dedicated microwave reactor.

Q5: Are there alternative, potentially faster, synthetic routes?

A5: The chlorination of the corresponding dihydroxyquinoline is a very common and direct route. While other multi-step syntheses exist, they often involve more steps which may not necessarily reduce the overall synthesis time.[2][14] For optimizing the speed of this specific transformation, focusing on the reaction parameters of the chlorination step is generally the most effective approach. The use of nanocatalysts is an emerging area in quinoline synthesis that aims to improve reaction efficiency and reduce reaction times, though specific examples for this molecule were not found.[15]

References

  • Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. (2023). Der Pharma Chemica. [Link]

  • Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). (n.d.). ResearchGate. [Link]

  • CN1486980A - Prepn process of 2.4-dichloro-6.7-dimethoxy quinazoline. (n.d.).
  • Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. (n.d.). DUT Open Scholar. [Link]

  • Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. (n.d.). NISCAIR Online Periodicals Repository. [Link]

  • Vilsemier-Haack reaction for preparation of 2-chloro-3-formyl quinoline? (2019). ResearchGate. [Link]

  • CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline. (n.d.).
  • Synthesis, crystal structure and in silico studies of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. (2022). PMC - NIH. [Link]

  • CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline. (n.d.).
  • Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. (2020). IOPscience. [Link]

  • Retro Synthetic Approach on Synthesis of Quinoline Derivative Using Microwave Energy. (2022). Acta Scientific. [Link]

  • Rapid and green analytical method for the determination of quinoline alkaloids from Cinchona succirubra based on Microwave-Integrated Extraction and Leaching (MIEL) prior to high performance liquid chromatography. (2011). PubMed. [Link]

  • Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. (2016). PMC. [Link]

  • Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. (2024). ACS Omega. [Link]

  • CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline. (n.d.).
  • 2,4-Dichloro-6-methoxyquinoline. (2009). PMC - NIH. [Link]

Sources

Technical Support Center: Solvent Selection for 2,4-Dichloro-6,7-dimethoxyquinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,4-Dichloro-6,7-dimethoxyquinoline. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical step of chlorination, with a particular focus on the selection and implementation of alternative solvents. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the conventional method for synthesizing this compound and what are its limitations?

The standard and most widely documented method for synthesizing this compound is through the chlorination of its precursor, 6,7-dimethoxyquinazoline-2,4-dione or the tautomeric 2,4-dihydroxy-6,7-dimethoxyquinoline. This conversion is typically achieved by heating the substrate in a large excess of phosphorus oxychloride (POCl₃).[1][2] In many protocols, POCl₃ serves as both the chlorinating agent and the reaction solvent.[2] Often, a tertiary amine base like N,N-dimethylaniline or a catalyst like N,N-dimethylformamide (DMF) is added to facilitate the reaction.[1][3]

The primary limitations of this conventional approach are:

  • Safety and Handling: Phosphorus oxychloride is highly corrosive, toxic, and reacts violently with water. Using it in large excess presents significant handling and safety challenges.

  • Harsh Reaction Conditions: The reaction often requires high temperatures (refluxing POCl₃, boiling point ~106 °C) for extended periods.[1]

  • Difficult Work-up: Quenching a large excess of POCl₃ is a highly exothermic and hazardous procedure, typically involving slow addition to ice water.[1][4] This can complicate product isolation and lead to yield loss.

  • Environmental Concerns: The use and disposal of large quantities of POCl₃ and chlorinated waste streams are environmentally detrimental.

Q2: I'm trying to adopt greener chemistry principles. Why can't I use common green solvents like water, ethanol, or isopropanol for this reaction?

This is a critical question of chemical compatibility and safety. The chlorinating agent, phosphorus oxychloride (POCl₃), is a highly reactive acid chloride. Protic solvents, which contain acidic protons (e.g., O-H or N-H bonds), such as water, alcohols (ethanol, isopropanol), and primary/secondary amines, will react vigorously and exothermically with POCl₃.[2]

This reaction consumes the chlorinating agent, generates corrosive byproducts like phosphoric acid and hydrochloric acid, and will completely inhibit the desired chlorination of the quinoline ring. Using such solvents is not only ineffective but also extremely hazardous. Therefore, any solvent chosen for this synthesis must be aprotic (lacking acidic protons) and stable under the reaction conditions.

Q3: What are the most viable alternative aprotic solvents, and what are the trade-offs?

Several high-boiling aprotic solvents have been successfully used to reduce the required excess of POCl₃, improve reaction control, and ease the work-up process. The choice of solvent significantly impacts reaction kinetics and solubility.[2]

SolventBoiling Point (°C)Key AdvantagesKey Disadvantages
Phosphorus Oxychloride 106Reactant & solvent; drives reaction equilibrium.Hazardous; difficult work-up.
Toluene 111Good temperature range; relatively inexpensive.Lower solubility of starting material may require higher temperatures or longer reaction times.[2]
Acetonitrile 82Good solvating power for polar intermediates.Lower boiling point may not be sufficient for less reactive substrates.[2]
Diglyme 162High boiling point allows for high reaction temperatures; excellent solvating properties.High boiling point makes it difficult to remove under vacuum.[5]
Ethylene glycol dimethyl ether 85Good solvating power.Low boiling point limits the reaction temperature.[2]

Expert Insight: The primary function of an alternative solvent is to dissolve the starting 6,7-dimethoxyquinazoline-2,4-dione, allowing the reaction to proceed homogeneously at a lower concentration of POCl₃. This significantly simplifies the post-reaction quenching step. For instance, using toluene or diglyme allows for a more controlled reaction and a work-up that is less hazardous than quenching a reaction where POCl₃ is the bulk solvent.[5]

Troubleshooting Guide

Q4: My reaction yield is low or has failed when using an alternative solvent. What went wrong?

Low yield is a common issue when deviating from the excess POCl₃ method. The following flowchart and explanations provide a systematic approach to troubleshooting.

Troubleshooting_Flowchart start Low or No Yield moisture 1. Check for Moisture Contamination start->moisture reagents 2. Verify Reagent Purity & Stoichiometry moisture->reagents If moisture is ruled out moisture_sol Were all glassware oven-dried? Were anhydrous solvents used? Was POCl₃ fresh/distilled? moisture->moisture_sol temp_time 3. Review Temperature & Reaction Time reagents->temp_time If reagents are correct reagents_sol Is the starting material pure? Is the POCl₃ molar ratio sufficient? (Typically 1:3 to 1:8) [9, 12] reagents->reagents_sol solubility 4. Assess Substrate Solubility temp_time->solubility If conditions are optimal temp_time_sol Is the temperature high enough for the chosen solvent? (e.g., 90-100°C for Toluene/Diglyme) [12] Was the reaction monitored to completion via TLC? temp_time->temp_time_sol solubility_sol Did the starting material fully dissolve? If not, consider a solvent with better solvating power (e.g., Diglyme). solubility->solubility_sol

Caption: Troubleshooting flowchart for low-yield synthesis.

  • Moisture Contamination: This is the most common culprit. POCl₃ is extremely sensitive to moisture.[2] Any water present will consume the reagent, leading to an incomplete reaction. Ensure all glassware is rigorously oven- or flame-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reagent Purity and Stoichiometry: Verify the purity of your starting 6,7-dimethoxyquinazoline-2,4-dione. Impurities can inhibit the reaction. Ensure a sufficient molar excess of POCl₃ is used. While the goal is to reduce the excess, a ratio of at least 1:3 to 1:8 (substrate:POCl₃) is often necessary to drive the reaction to completion.[5][6]

  • Reaction Temperature and Time: The reaction temperature must be high enough to ensure a reasonable reaction rate. For solvents like toluene or diglyme, temperatures between 90-120°C are common.[2][5] It is crucial to monitor the reaction's progress by Thin Layer Chromatography (TLC) to determine when the starting material has been fully consumed. Incomplete conversion is a primary cause of low yield.

  • Substrate Solubility: If the starting material does not adequately dissolve in the chosen solvent, the reaction will be slow and inefficient. If you observe a significant amount of undissolved solid even at high temperatures, you may need to switch to a solvent with stronger solvating properties, such as diglyme.[5]

Q5: I've successfully synthesized the product, but it's difficult to purify. What are the best practices for work-up and purification?

Purification challenges often stem from residual reagents or byproducts formed during a difficult work-up.

  • Controlled Quenching: After the reaction is complete (as confirmed by TLC), cool the mixture to room temperature. The mixture should be poured slowly and carefully into a vigorously stirred beaker of crushed ice or an ice-cold aqueous solution of a weak base like potassium carbonate.[5] This neutralizes the acidic byproducts and precipitates the crude product. CAUTION: This process is still exothermic and will release HCl gas. Perform this in a well-ventilated fume hood.

  • Product Isolation: The precipitated solid can be collected by suction filtration and washed thoroughly with cold water to remove any inorganic salts.

  • Recrystallization: This is the most effective method for purifying the crude this compound. A mixed solvent system, such as ethanol and ethyl acetate , has been reported to be highly effective.[5] The goal is to dissolve the crude product in a minimum amount of the hot solvent mixture and allow it to cool slowly, promoting the formation of pure crystals while impurities remain in the solvent.

Experimental Protocols

Protocol 1: Synthesis using Diglyme as an Alternative Solvent

This protocol is adapted from established procedures and prioritizes a reduction in the use of excess POCl₃.[5]

Protocol_Flowchart A 1. Setup - Oven-dried 250mL flask - Inert atmosphere (N₂) - Stir bar B 2. Charge Reagents - Add 6,7-dimethoxyquinazoline-2,4-dione (1 equiv.) - Add Diglyme (to 0.2-0.9 M conc.) [12] A->B C 3. Add POCl₃ - Add POCl₃ (3.5 equiv.) dropwise at 20°C [12] B->C D 4. Reaction - Heat to 90-100°C - Stir for 4-12 hours [12] - Monitor by TLC C->D E 5. Work-up - Cool to 20°C - Pour into 10% K₂CO₃ (aq) [12] - Stir for 2h D->E F 6. Isolation & Purification - Filter precipitate - Wash with H₂O - Recrystallize (Ethanol/Ethyl Acetate) [12] E->F

Caption: Experimental workflow for synthesis using diglyme.

Step-by-Step Methodology:

  • Setup: Equip an oven-dried 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • Reagent Charging: To the flask, add 6,7-dimethoxyquinazoline-2,4-dione (e.g., 10.0 g, 1 equivalent). Add enough anhydrous diglyme to achieve a concentration of 0.2-0.9 mol/L (e.g., ~100 mL).[5]

  • POCl₃ Addition: Begin stirring the suspension. Slowly add phosphorus oxychloride (3.5 equivalents) to the flask via a dropping funnel at room temperature.

  • Reaction: Heat the reaction mixture to 90-100°C and maintain it for 4-12 hours.[5] Monitor the disappearance of the starting material using TLC (developing solvent: dichloromethane/petroleum ether, 1:8).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. In a separate large beaker, prepare an ice-cold 10% aqueous solution of potassium carbonate. Slowly and carefully pour the reaction mixture into the stirred potassium carbonate solution.

  • Isolation: Continue stirring the resulting slurry for 2 hours to ensure complete precipitation. Collect the solid product by suction filtration.

  • Purification: Wash the filter cake thoroughly with cold distilled water and then dry the crude product. Purify by recrystallization from a mixture of ethanol and ethyl acetate (e.g., 1:1 volume ratio) to yield pure this compound.[5]

References

Technical Support Center: Production of 2,4-Dichloro-6,7-dimethoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 2,4-Dichloro-6,7-dimethoxyquinoline. This critical intermediate is a cornerstone in the synthesis of several targeted therapies, including the tyrosine kinase inhibitors Vandetanib and Bosutinib.[1][2] The purity of this building block is paramount, as any impurities can carry through to the final active pharmaceutical ingredient (API), potentially affecting its efficacy, safety, and stability.

This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. Our goal is to provide not just procedural steps, but the underlying chemical principles to empower you to diagnose and resolve challenges in your own laboratory setting.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: Incomplete Chlorination and Persistent Starting Material

Question: My reaction appears to be incomplete. TLC and HPLC analyses consistently show the presence of the starting material, 6,7-dimethoxyquinazoline-2,4-dione, and a potential mono-chloro intermediate. What are the likely causes and how can I drive the reaction to completion?

Answer: This is a classic issue stemming from suboptimal reaction conditions or reagent stoichiometry. The conversion of the highly stable dione starting material to the dichloro product is a demanding transformation requiring careful control.

Causality and Expert Insights:

  • Reagent Potency and Stoichiometry: Phosphorus oxychloride (POCl₃) is the most common chlorinating agent for this synthesis.[3] It is highly reactive and susceptible to degradation by atmospheric moisture. Using aged or improperly stored POCl₃ can lead to insufficient active reagent. The molar ratio of POCl₃ to the quinazolinedione is critical; an insufficient excess will result in incomplete reaction.[4]

  • Catalyst Role: The reaction is often catalyzed by a tertiary amine base like N,N-dimethylaniline or through the formation of a Vilsmeier-type reagent with N,N-dimethylformamide (DMF).[3][5] These catalysts activate the dione substrate, making it more susceptible to chlorination. An inadequate amount of catalyst will slow the reaction rate significantly.

  • Thermal Energy: The reaction requires significant thermal input, typically refluxing in POCl₃ (b.p. ~105 °C), to overcome the activation energy.[6] Temperatures that are too low will result in a sluggish and incomplete conversion.

  • Moisture Contamination: Water contamination is detrimental. It rapidly consumes POCl₃ to form phosphoric acid and HCl, neutralizing the catalyst and reducing the effective concentration of your chlorinating agent.[7]

Troubleshooting Protocol:

  • Reagent Verification:

    • Use a fresh, unopened bottle of POCl₃ or one that has been stored under an inert atmosphere (e.g., nitrogen or argon).

    • Increase the molar excess of POCl₃ relative to the starting material. Ratios from 1:3 to 1:10 (substrate:POCl₃) have been reported, depending on the scale and catalyst.[4]

  • Catalyst Optimization:

    • Ensure the catalyst (e.g., N,N-dimethylaniline) is pure and added in the correct catalytic amount (typically 0.1-0.3 equivalents).

    • If using DMF, consider its slow, controlled addition to the reaction mixture to prevent potential side reactions at elevated temperatures.[5]

  • Reaction Conditions:

    • Ensure your reaction setup can achieve and maintain a vigorous reflux. Use a suitable heating mantle and condenser.

    • Monitor the reaction progress meticulously using an appropriate TLC system (e.g., 50:50 Ethyl Acetate:Hexane) to determine the point of maximum conversion before initiating workup.[8]

  • Anhydrous Technique:

    • Thoroughly flame-dry all glassware before use.

    • Conduct the reaction under an inert atmosphere.

FAQ 2: Formation of Hydrolysis-Related Impurities During Workup

Question: My crude product is contaminated with a significant amount of 2-chloro-4-hydroxy-6,7-dimethoxyquinoline. How does this form and what is the best way to prevent it?

Answer: This is the most common impurity encountered during the workup phase. The chlorine atom at the C4 position of the quinoline ring is significantly more labile and susceptible to nucleophilic substitution (hydrolysis) than the chlorine at C2.[9] This occurs when the reaction mixture is quenched in water.

Causality and Expert Insights:

  • Differential Reactivity: The C4 position is more activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen.

  • Quenching Conditions: The standard procedure involves pouring the hot reaction mixture into ice-cold water.[3] This hydrolyzes the excess POCl₃ in a highly exothermic reaction. If the temperature of the quench is not adequately controlled, the elevated local temperatures will accelerate the hydrolysis of your product at the C4 position.

  • pH Environment: The hydrolysis of POCl₃ generates a large amount of hydrochloric and phosphoric acid, creating a highly acidic environment. While the product is generally more stable under acidic conditions, prolonged exposure to the aqueous acidic environment during filtration and washing can still lead to hydrolysis.[10]

dot

cluster_reaction Reaction Phase cluster_workup Aqueous Workup (Quench) cluster_impurity_formation Impurity Pathways A 6,7-Dimethoxyquinazoline-2,4-dione B This compound (Desired Product) A->B POCl3, Catalyst Reflux D Mono-chloro Intermediates (Incomplete Reaction Impurity) A->D Suboptimal Conditions C 2-Chloro-4-hydroxy-6,7-dimethoxyquinoline (Hydrolysis Impurity) B->C H2O, ΔT

Caption: Key impurity formation pathways in the synthesis.

Preventative Workup Protocol:

  • Prepare an Ice Bath: Use a robust vessel and ensure you have a large volume of crushed ice and water, creating a slurry at or below 0 °C.

  • Slow Addition: Add the hot reaction mixture to the ice water very slowly, dropwise or in a thin stream, with vigorous mechanical stirring. This dissipates the heat of quenching and keeps the bulk temperature low.

  • Monitor Temperature: Use a thermometer to ensure the quench mixture temperature does not rise above 5-10 °C.

  • Minimize Contact Time: Do not let the precipitated product sit in the acidic aqueous mixture for an extended period. Proceed to filtration as soon as the quench is complete and the product has fully precipitated.

  • Efficient Washing: Wash the filtered solid cake with copious amounts of cold water to remove residual acids, followed by a wash with a cold, non-polar solvent like hexane to aid in drying.

  • Thorough Drying: Dry the product thoroughly under vacuum. Residual moisture can lead to degradation upon storage.

FAQ 3: Managing Discoloration and Tarry Byproducts

Question: My final isolated product is a dark brown or black solid, not the expected off-white or yellow powder. Purification by recrystallization is difficult. What is the source of this discoloration?

Answer: The formation of dark, often tarry, byproducts is typically a result of thermal decomposition or undesired side reactions. These impurities can be complex polymeric materials that are difficult to characterize and remove.

Causality and Expert Insights:

  • Excessive Heating: While high temperatures are necessary, prolonged heating well beyond the point of complete reaction can cause decomposition of the product and reagents, leading to charring.[8]

  • Vilsmeier Reagent Side Reactions: When using DMF as a catalyst, it forms a Vilsmeier reagent with POCl₃. Under harsh conditions, this reagent can engage in side reactions, leading to colored and polymeric impurities.[8]

  • Substrate-Related Decomposition: If the starting aniline derivatives used in precursor synthesis have residual impurities, they can decompose under the harsh chlorination conditions.

dot

cluster_diagnosis Impurity Diagnosis cluster_solution Corrective Action start Low Purity Detected (e.g., by HPLC) is_hydrolysis Is it the 4-Hydroxy Impurity? start->is_hydrolysis is_sm Is it Starting Material? is_hydrolysis->is_sm No fix_quench Improve Quench Protocol: - Lower Temperature - Faster Workup is_hydrolysis->fix_quench Yes is_tar Is it Discolored / Tarry? is_sm->is_tar No fix_reaction Improve Reaction: - Anhydrous Conditions - Check Reagent Stoichiometry - Optimize Temp/Time is_sm->fix_reaction Yes fix_temp Refine Thermal Profile: - Reduce Reaction Time - Avoid Overheating is_tar->fix_temp Yes end end is_tar->end No (Consult Further)

Caption: Logical troubleshooting flow for purity issues.

Mitigation and Purification Strategies:

  • Strict Reaction Monitoring: Use TLC to track the reaction. Once the starting material is consumed, do not continue heating unnecessarily.

  • Purification via Trituration: Before attempting recrystallization, it is often effective to triturate or slurry the crude, dark solid in a hot solvent like acetonitrile or isopropanol. The desired product has moderate to low solubility in these solvents when cold, while the tarry impurities may be more soluble or can be mechanically broken down and filtered off.

  • Activated Carbon Treatment: During recrystallization, a small amount of activated carbon can be added to the hot solution to adsorb colored impurities. The carbon is then removed by hot filtration through a pad of celite before allowing the solution to cool. Caution: Use this judiciously, as it can also adsorb some of your product.

  • Solvent Selection for Recrystallization: A mixed solvent system, such as ethanol/ethyl acetate, can be effective for recrystallization.[11] The crude product is dissolved in a minimum amount of the better solvent (hot ethanol) and the poorer solvent (ethyl acetate) is added until turbidity is observed, then the solution is allowed to cool slowly.

Impurity Profile and Analytical Methods

Effective troubleshooting is impossible without robust analytical data. A combination of chromatographic and spectroscopic techniques is essential for identifying and quantifying impurities.

Table 1: Common Impurities in this compound Synthesis

Impurity NameStructureTypical OriginKey Analytical Identifiers (Illustrative)
6,7-Dimethoxyquinazoline-2,4-dione C₁₀H₁₀N₂O₄Incomplete reaction (Starting Material)Distinct ¹H NMR signals for the methoxy groups and aromatic protons, absent in the product. Lower retention time in RP-HPLC.
2-Chloro-4-hydroxy-6,7-dimethoxyquinoline C₁₁H₉ClN₂O₃Hydrolysis of product during workupMass spec shows [M+H]⁺ corresponding to the loss of Cl and addition of OH. ¹H NMR will show a broad OH peak.
4-Chloro-2-hydroxy-6,7-dimethoxyquinoline C₁₁H₉ClN₂O₃Hydrolysis of product (less common isomer)Similar to the 4-hydroxy isomer but with different chromatographic retention and NMR chemical shifts.
Polymeric/Tarry Materials N/AThermal degradation, side reactionsBroad, unresolved peaks in NMR. Baseline distortion in HPLC. Visible discoloration.

Recommended Analytical Workflow:

  • Routine Purity Check (HPLC): High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for assessing the purity of your final product and tracking the disappearance of starting material.[12] A reverse-phase C18 column with a gradient of acetonitrile and water (with 0.1% TFA or formic acid) is a good starting point for method development.

  • Impurity Identification (LC-MS): Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for obtaining the molecular weights of unknown impurity peaks observed in the HPLC chromatogram, providing crucial clues to their identity.[2]

  • Structural Confirmation (NMR): Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the structure of the final product and for elucidating the exact structure of any isolated impurities.

References

  • Poonam Rani, et al. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica, 15(6): 115-118. [Link]

  • SynThink (n.d.). Bosutinib EP Impurities and Related Compounds. [Link]

  • Veeprho (n.d.). Vandetanib Impurities and Related Compound. [Link]

  • Google Patents (2004). CN1486980A - Prepn process of 2.4-dichloro-6.7-dimethoxy quinazoline.
  • ResearchGate (2023). Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives. [Link]

  • SynZeal (n.d.). Bosutinib Desmethyl Impurity. [Link]

  • SynZeal (n.d.). Vandetanib Nitroso Impurity 1. [Link]

  • Der Pharma Chemica (2016). New Route for the synthesis of Bosutinib. [Link]

  • Veeprho (n.d.). Bosutinib Impurities and Related Compound. [Link]

  • Google Patents (2011). CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline.
  • SynZeal (n.d.). Vandetanib Impurity 1. [Link]

  • Pharmaffiliates (n.d.). Vandetanib-impurities. [Link]

  • ResearchGate (2019). Vilsemier-Haack reaction for preparation of 2-chloro-3-formyl quinoline?. [Link]

  • Google Patents (2009). CN101353328A - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline.
  • Indian Journal of Chemistry (2005). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. [Link]

  • Google Patents (2016). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • ResearchGate (2011). 4-Chloro-6,7-dimethoxyquinoline. [Link]

  • MDPI (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]

  • Springer (2021). Analytical methods for determination of anthraquinone dyes in historical textiles: A review. [Link]

Sources

Technical Support Center: Column Chromatography Purification of 2,4-Dichloro-6,7-dimethoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2,4-Dichloro-6,7-dimethoxyquinoline. This document is designed for researchers, scientists, and drug development professionals who are utilizing this critical intermediate and require a robust, reliable purification protocol. As a key building block in the synthesis of bioactive compounds, including potent kinase inhibitors, the purity of this compound is paramount to the success of subsequent synthetic steps.[1][2]

This guide moves beyond a simple list of steps to provide a self-validating system for purification, grounded in the principles of chromatography. We will explore the causality behind experimental choices, troubleshoot common issues, and provide a framework for adapting this protocol to your specific experimental context.

Core Principles: Why Normal-Phase Chromatography?

This compound possesses moderate polarity. The two methoxy groups and the nitrogen atoms in the quinazoline ring lend it polar character, while the dichlorinated aromatic core provides non-polar characteristics. This balance makes it an ideal candidate for normal-phase silica gel chromatography.

The underlying principle of this technique is adsorption .[3] The stationary phase, silica gel (SiO₂), is highly polar and slightly acidic due to the presence of surface silanol (Si-OH) groups. The mobile phase is a comparatively non-polar solvent system. Compounds in the crude mixture are separated based on their differential affinity for the silica surface. More polar compounds adsorb more strongly and elute later, while less polar compounds travel through the column more quickly.

Recommended Purification Protocol

This protocol outlines a standard procedure for purifying crude this compound synthesized via the chlorination of 6,7-dimethoxyquinazoline-2,4-dione with reagents like phosphorus oxychloride (POCl₃).[4][5]

Step 1: Thin-Layer Chromatography (TLC) Optimization

Before packing a column, optimizing the mobile phase is critical. The goal is to find a solvent system that provides good separation between the desired product and its impurities.

  • Prepare TLC Plates: Use standard silica gel 60 F₂₅₄ plates.

  • Spot the Plate: Dissolve a small amount of your crude material in a suitable solvent (e.g., Dichloromethane or Chloroform). Spot this on the TLC plate alongside any available standards of starting material.

  • Develop the Plate: Test various solvent systems. A good starting point is a mixture of a non-polar solvent like Hexanes or Petroleum Ether and a more polar solvent like Ethyl Acetate.

    • Start with a low polarity mixture (e.g., 9:1 Hexanes:Ethyl Acetate).

    • Gradually increase the polarity (e.g., 4:1, 2:1 Hexanes:Ethyl Acetate).

  • Analyze: Visualize the plate under a UV lamp (254 nm).[3] The ideal solvent system will result in the product spot having a retention factor (Rf) of approximately 0.25-0.35 . This Rf value typically ensures that the compound will elute from the column effectively without taking an excessive volume of solvent.

Step 2: Column Preparation (Slurry Packing)
  • Select a Column: Choose a glass chromatography column of an appropriate size for the amount of crude material.

  • Determine Silica Quantity: A standard ratio of silica gel to crude product is between 30:1 to 100:1 by weight.[3] For difficult separations, a higher ratio is recommended. Use silica gel with a mesh size of 230-400 for flash chromatography.

  • Pack the Column:

    • Place a small plug of glass wool or cotton at the bottom of the column. Add a thin layer (~1 cm) of acid-washed sand.

    • In a separate beaker, create a slurry of the required silica gel in the initial, least polar mobile phase identified during TLC optimization.[3]

    • Pour the slurry into the column, continuously tapping the side to ensure even packing and dislodge air bubbles.

    • Once the silica has settled, add another thin layer of sand on top to prevent disturbance of the silica bed during sample and solvent addition.

    • Drain the excess solvent until the solvent level is just above the top layer of sand. Crucially, do not let the column run dry at any stage. [3]

Step 3: Sample Loading (Dry Loading Recommended)

For compounds that are not highly soluble in the mobile phase or for achieving the best possible separation, dry loading is superior to wet loading.

  • Dissolve Crude Product: Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane (DCM).[3]

  • Adsorb onto Silica: Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to this solution.

  • Evaporate Solvent: Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.[3]

  • Load the Column: Carefully add this powder as an even layer on top of the sand in the prepared column.

Step 4: Elution and Fraction Collection
  • Begin Elution: Carefully add the mobile phase to the column. Use a separatory funnel or solvent reservoir to maintain a constant head of solvent. Apply gentle air pressure (flash chromatography) to achieve a steady flow rate.

  • Collect Fractions: Collect the eluent in an ordered array of test tubes or vials. The size of the fractions should be consistent.

  • Monitor by TLC: Periodically, spot every few fractions onto a TLC plate. Develop the plate in the optimized mobile phase and visualize under UV light to identify which fractions contain the pure product.[6]

  • Isocratic vs. Gradient Elution:

    • Isocratic: If the TLC shows good separation, you may use the same solvent mixture throughout the elution.

    • Gradient: If impurities are close to your product, a gradient elution is recommended. Start with the low-polarity system used for packing and slowly increase the percentage of the more polar solvent (e.g., from 10% Ethyl Acetate in Hexanes to 20%, then 30%). This will elute less polar impurities first, followed by your product, and finally the more polar impurities.

Step 5: Product Isolation
  • Combine Pure Fractions: Based on the TLC analysis, combine all fractions that contain only the pure desired compound.

  • Remove Solvent: Concentrate the combined pure fractions using a rotary evaporator to yield the purified this compound as a solid.

  • Confirm Purity: Assess the purity of the final product by taking a melting point (literature: 175-178 °C) and acquiring spectroscopic data (e.g., ¹H NMR, LC-MS).[1]

Summary of Recommended Conditions
ParameterRecommendationRationale & Key Considerations
Stationary Phase Silica Gel (230-400 mesh)Industry standard for normal-phase separation of moderately polar compounds.[3]
Mobile Phase (Eluent) Hexanes/Ethyl Acetate or Petroleum Ether/Ethyl AcetateA versatile system allowing for fine-tuning of polarity. A Dichloromethane/Methanol system can be used for more polar impurities.[3][6][7]
TLC Optimization Target Rf of 0.25 - 0.35Provides the best balance between resolution and elution time on the column.
Silica:Crude Ratio 30:1 to 100:1 (w/w)Higher ratios improve separation of closely eluting compounds.[3]
Sample Loading Dry LoadingPrevents band broadening and improves resolution, especially for less soluble compounds.[3][8]
Elution Mode Gradient Elution (e.g., 10% to 40% EtOAc in Hexanes)Generally provides superior separation of complex mixtures compared to isocratic elution.
Fraction Monitoring TLC with UV (254 nm) visualizationA rapid and effective method to track the elution of the product and impurities.[6]
Purification Workflow Diagram

Purification_Workflow cluster_prep Preparation cluster_loading Loading cluster_run Execution cluster_iso Isolation & Analysis Crude Crude Product TLC TLC Optimization (Target Rf ~0.3) Crude->TLC Slurry Prepare Silica Slurry TLC->Slurry Determine Mobile Phase Pack Pack Column Slurry->Pack Load Dry Load onto Column Pack->Load Dissolve Dissolve Crude in DCM Adsorb Adsorb on Silica Dissolve->Adsorb Evaporate Rotovap to Free-Flowing Powder Adsorb->Evaporate Evaporate->Load Elute Elute with Gradient Solvent Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Monitor->Elute Adjust Gradient if needed Combine Combine Pure Fractions Monitor->Combine Identify Pure Fractions Concentrate Rotovap to Yield Solid Combine->Concentrate Analyze Purity Analysis (MP, NMR, LC-MS) Concentrate->Analyze Pure Pure Product Analyze->Pure

Caption: Workflow for the column chromatography purification of this compound.

Troubleshooting Guide

Q1: My product is not separating from a major impurity. What should I do?

  • Causality: The polarity of your chosen mobile phase is not optimal to differentiate between the adsorption affinities of your product and the impurity.

  • Solution Steps:

    • Re-optimize TLC: Test solvent systems with different selectivities. If you are using a Hexanes/Ethyl Acetate system, try substituting Dichloromethane for Ethyl Acetate, or using a Toluene/Acetone system. These changes alter the fundamental interactions with the silica surface.

    • Flatten the Gradient: On the column, run a shallower gradient. Instead of increasing the polar solvent by 5-10% increments, try 1-2% increments in the region where the compounds of interest are eluting. This increases the column volumes between eluting peaks, improving resolution.

    • Increase Silica Ratio: Repack the column using a higher ratio of silica gel to crude product (e.g., move from 50:1 to 100:1). This provides more surface area for interactions, enhancing separation.[3]

Q2: The compound is streaking on the TLC plate and the column. Why is this happening?

  • Causality: Streaking is often caused by overloading the sample, or by strong, non-ideal interactions between the compound and the stationary phase. The basic nitrogen atoms of the quinazoline ring can interact strongly with the acidic silanol groups on the silica surface, causing tailing.

  • Solution Steps:

    • Reduce Sample Concentration: Ensure the sample solution used for TLC spotting is not too concentrated. For the column, ensure proper dry loading to avoid a concentrated band at the top.

    • Deactivate the Silica: Add a small amount of a basic modifier, like triethylamine (Et₃N) or pyridine, to your mobile phase (typically 0.1-1% by volume). This will neutralize the acidic sites on the silica gel, leading to sharper peaks.[9] First, flush the column with this modified eluent before loading your sample.

    • Switch Stationary Phase: If streaking persists, consider using a less acidic stationary phase, such as neutral or basic alumina.

Q3: My yield is very low after the column. Where did my product go?

  • Causality: The product may have been irreversibly adsorbed onto the silica gel, it may have decomposed on the column, or it was not fully eluted.

  • Solution Steps:

    • Check All Fractions: Do not discard any fractions until the product's location is confirmed. Sometimes, a compound can elute much later than expected.

    • Perform a Column Flush: After your planned elution is complete, flush the column with a highly polar solvent, such as 10% Methanol in Dichloromethane.[9] Collect this flush as a separate fraction and check it by TLC. This will elute any material that was strongly adsorbed to the silica.

    • Consider Decomposition: Dichloro-quinazoline derivatives can be sensitive to the acidic nature of silica gel and may undergo hydrolysis or other reactions.[10] If you suspect decomposition (e.g., new spots on TLC), using a deactivated stationary phase (see Q2) or switching to alumina is recommended for future attempts.

Q4: I see a new, more polar spot appearing on the TLC during chromatography that wasn't in the crude mixture. What could it be?

  • Causality: This is a strong indication of on-column decomposition. The most likely reaction is the hydrolysis of one of the reactive chloro groups (likely at the 4-position) to a hydroxyl group, forming 2-chloro-6,7-dimethoxy-4(3H)-quinazolinone. This new compound would be significantly more polar.

  • Solution Steps:

    • Use Anhydrous Solvents: Ensure your mobile phase solvents are dry, as water can facilitate this hydrolysis on the acidic silica surface.

    • Minimize Contact Time: Run the chromatography as quickly as is feasible (i.e., flash chromatography) to reduce the time the compound spends in contact with the silica gel.

    • Switch to a Less Reactive Stationary Phase: As mentioned previously, neutral alumina is a good alternative to silica gel for acid-sensitive compounds.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for this purification?

Silica gel (230-400 mesh) is the most common and effective choice for this compound.[3] However, if you encounter issues with compound decomposition or irreversible adsorption, neutral alumina is an excellent second choice.

Q2: How do I choose the starting mobile phase?

The starting mobile phase should be determined by TLC. The ideal system gives your product an Rf value of ~0.3.[9] For column chromatography, you should start eluting with a mobile phase that is slightly less polar than this optimal TLC solvent (one that gives an Rf of ~0.15-0.20). This ensures that all impurities less polar than your product are eluted from the column first, before your product begins to move.

Q3: Can I use reverse-phase chromatography?

Yes, reverse-phase (RP) chromatography is a viable alternative. An analytical HPLC method using a C18 (Newcrom R1) column with an acetonitrile/water mobile phase has been reported.[11] For preparative RP chromatography, you would use a C18-functionalized silica gel and elute with a gradient of increasing organic solvent (e.g., acetonitrile or methanol in water). This can be particularly useful if the impurities are very different in polarity from your product in a reverse-phase system.

Q4: How can I confirm the purity of my final product?

A combination of techniques is best for confirming purity:

  • TLC: The purified sample should show a single spot in multiple solvent systems.

  • Melting Point: A sharp melting point that matches the literature value (175-178 °C) is a good indicator of purity.[1]

  • NMR Spectroscopy: ¹H NMR is excellent for structural confirmation and detecting proton-bearing impurities.

  • LC-MS: Liquid Chromatography-Mass Spectrometry can provide a precise purity level (e.g., >98%) and confirm the molecular weight of the compound.

References

Sources

preventing decomposition of 2,4-Dichloro-6,7-dimethoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 2,4-Dichloro-6,7-dimethoxyquinoline. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this critical intermediate in their synthetic workflows. As a highly reactive and functionalized molecule, ensuring its stability is paramount for reproducible results and high-yield syntheses. This document provides in-depth troubleshooting advice, preventative protocols, and answers to frequently asked questions, grounded in the principles of chemical reactivity and best laboratory practices.

Troubleshooting Guide: Diagnosing and Solving Decomposition

This section addresses common issues encountered during the handling and use of this compound. Each question is designed to help you diagnose a specific problem and provides a scientifically-grounded solution.

Q1: I've noticed my solid this compound has developed a yellow or brownish tint over time. What is causing this discoloration?

A1: Discoloration is a classic indicator of chemical decomposition, particularly for complex aromatic compounds like quinolines.[1] The two most likely causes are:

  • Photodegradation: Quinoline and its derivatives are often photosensitive.[1][2][3] Exposure to ambient laboratory light, and especially UV radiation, can induce photochemical reactions. This can lead to the formation of colored byproducts through oxidation or complex molecular rearrangements.[1]

  • Oxidation: Slow oxidation upon exposure to air can also lead to the formation of colored impurities. This process is often accelerated by light and trace amounts of moisture.

Solution:

  • Immediate Action: Transfer the compound to an amber glass vial or a container completely wrapped in aluminum foil to protect it from light.[1]

  • Storage Environment: Store the light-protected container in a desiccator under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with both moisture and oxygen.

  • Purity Check: Before use, re-analyze the purity of the discolored material using a suitable method like HPLC or LC-MS to quantify the level of degradation.

Q2: My reaction yield is significantly lower than expected, and my post-reaction analysis (NMR, LC-MS) shows unexpected byproducts, including compounds with a higher polarity. What is the likely cause?

A2: This is a strong indication that your starting material is degrading, likely via hydrolysis. The two chlorine atoms on the quinazoline ring, particularly at the C2 and C4 positions, are electrophilic sites susceptible to nucleophilic attack by water.[4]

  • Mechanism of Hydrolysis: Water or other nucleophiles (like alcohols from solvents) can displace one or both chlorine atoms, forming monochloro-hydroxy and dihydroxy-dimethoxyquinazoline derivatives.[5][6] These hydroxylated impurities are more polar than the parent compound, which explains their different behavior in chromatography. The synthesis of this compound often involves quenching with ice-cold water, which itself points to the compound's reactivity towards water.[7][8]

  • Source of Moisture: The moisture could be from improperly dried solvents, atmospheric humidity, or acidic/basic aqueous workups. Some chlorinated compounds can slowly hydrolyze in the presence of water, forming hydrochloric acid (HCl), which can further catalyze degradation.[9]

Solution:

  • Use Anhydrous Conditions: Ensure all solvents are rigorously dried using appropriate methods (e.g., molecular sieves, distillation). Run reactions under an inert atmosphere (nitrogen or argon) to exclude atmospheric moisture.

  • Solvent Choice: Use aprotic, non-nucleophilic solvents for reactions and storage of solutions whenever possible.

  • Control pH: If an aqueous workup is necessary, use buffered solutions and keep the temperature low to minimize the rate of hydrolysis.[1] The stability of quinoline derivatives is often highly pH-dependent.[1]

Q3: I prepared a stock solution of the compound in DMSO for screening, but after a few days, I'm getting inconsistent assay results. Is the compound stable in DMSO?

A3: While DMSO is a common solvent, long-term stability can be an issue for reactive compounds. Inconsistent results are a classic sign of compound degradation in solution.[1]

  • DMSO as a Reactant: DMSO is hygroscopic and can contain trace amounts of water, which can lead to slow hydrolysis as described in Q2.

  • Thermal and Photodegradation: If the solution is not stored properly, degradation can be accelerated. Elevated temperatures increase the rate of all chemical reactions, including decomposition, while light can cause photolysis.[1]

Solution:

  • Prepare Fresh Solutions: For sensitive experiments, it is always best practice to prepare solutions fresh from solid material.[1]

  • Proper Solution Storage: If a stock solution must be stored, aliquot it into single-use vials to avoid repeated freeze-thaw cycles. Store frozen at -20°C or -80°C and protected from light.

  • Conduct a Stability Study: To be certain, perform a small-scale stability study. Analyze your stock solution by HPLC or LC-MS immediately after preparation and then again after your typical storage period to check for the appearance of new peaks or a decrease in the main peak area.

Visualizing the Decomposition Pathway

The primary non-photolytic decomposition pathway for this compound in the presence of water is sequential hydrolysis. This process replaces the reactive chloro groups with hydroxyl groups.

DecompositionPathway cluster_hydrolysis Hydrolysis Pathway parent This compound mono_chloro_1 2-Hydroxy-4-chloro- 6,7-dimethoxyquinoline parent->mono_chloro_1 + H₂O - HCl mono_chloro_2 4-Hydroxy-2-chloro- 6,7-dimethoxyquinoline parent->mono_chloro_2 + H₂O - HCl dihydroxy 2,4-Dihydroxy- 6,7-dimethoxyquinoline (Quinazolinedione) mono_chloro_1->dihydroxy + H₂O - HCl mono_chloro_2->dihydroxy + H₂O - HCl

Caption: Primary hydrolysis pathway of this compound.

Frequently Asked Questions (FAQs)

Q: What are the ideal storage conditions for solid this compound?

A: Based on its chemical properties, the following conditions are recommended to maximize shelf-life.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Slows the rate of any potential degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation by atmospheric oxygen.
Light Protected from Light (Amber Vial)Prevents photodegradation, a common issue for quinoline compounds.[1]
Moisture Desiccated/DryPrevents hydrolysis of the reactive chloro groups.

Q: Which solvents are best for preparing stock solutions, and which should be avoided?

A: The choice of solvent is critical for preventing decomposition in solution.

Solvent ClassRecommended ExamplesSolvents to AvoidRationale
Aprotic Polar Anhydrous Acetonitrile (ACN), Tetrahydrofuran (THF), Dichloromethane (DCM)DMSO (for long-term storage), DMFAprotic solvents do not have acidic protons that can participate in degradation. Anhydrous grades are essential to prevent hydrolysis.
Protic N/AWater, Methanol, EthanolProtic solvents can act as nucleophiles, directly reacting with the compound to cause solvolysis (a form of hydrolysis), replacing the chloro groups.

Q: How can I confirm the identity and purity of my starting material before an important experiment?

A: Always verify the integrity of your starting material.

  • Melting Point: Compare the experimental melting point to the literature value (approx. 175-178 °C). A broad or depressed melting point suggests impurities.

  • Spectroscopic Analysis: Acquire a ¹H NMR spectrum and compare it to reference data to ensure all expected peaks are present and there are no significant impurity peaks.

  • Chromatographic Analysis: Use HPLC with UV detection or LC-MS. This will give you a quantitative measure of purity (e.g., >97%) and can detect non-volatile impurities that may not be visible by NMR.

Experimental Protocols
Protocol 1: Standard Procedure for Storage and Handling

This protocol minimizes exposure to the primary degradation factors: light, moisture, and oxygen.

  • Solid Compound Storage:

    • Upon receipt, immediately place the manufacturer's container inside a larger, sealed container (like a desiccator cabinet or a sealed bag) with a desiccant.

    • For long-term storage, purge the container with an inert gas (argon or nitrogen) before sealing.

    • Store the entire setup in a refrigerator at 2-8°C, away from light sources.

  • Solution Preparation and Storage:

    • Use only anhydrous grade aprotic solvents (e.g., acetonitrile, THF).

    • Prepare solutions under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).

    • If for immediate use, a dry nitrogen balloon on the flask is sufficient.

    • For storage, dispense the solution into single-use, amber glass vials that have been dried in an oven.

    • Purge the headspace of each vial with inert gas before capping tightly with a PTFE-lined cap.

    • Store frozen at -20°C or below. Before use, allow the vial to warm completely to room temperature before opening to prevent condensation of atmospheric moisture into the cold solution.

Protocol 2: Forced Degradation Study (Hydrolytic and Photolytic Stability)

This protocol, adapted from ICH guidelines, helps you understand the compound's stability under your specific conditions and identify potential degradants.[10][11]

  • Preparation:

    • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a 50:50 mixture of acetonitrile and water.

  • Stress Conditions (run in parallel):

    • Control: Keep one aliquot of the stock solution at 2-8°C in the dark.

    • Acid Hydrolysis: To one aliquot, add 0.1 M HCl. Incubate at room temperature.

    • Base Hydrolysis: To another aliquot, add 0.1 M NaOH. Incubate at room temperature.

    • Photostability: Expose an aliquot in a chemically inert, transparent container (e.g., quartz cuvette or borosilicate vial) to a calibrated light source providing both UV and visible light. A common condition is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[11] Wrap a parallel sample in aluminum foil to serve as a dark control.[1]

  • Analysis:

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), take a sample from each condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a stability-indicating method, typically reverse-phase HPLC with a photodiode array (PDA) detector or LC-MS.

    • Compare the chromatograms. Look for a decrease in the area of the parent peak and the emergence of new peaks (degradants). The MS data will be invaluable for identifying the mass of the degradants, likely corresponding to the addition of one or two hydroxyl groups.

References
  • Benchchem. Application Notes and Protocols for Handling and Storage of Chlorinated Quinoline Compounds.
  • Benchchem. Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.
  • ACS Publications. Photorearrangement of Quinoline-Protected Dialkylanilines and the Photorelease of Aniline-Containing Biological Effectors. The Journal of Organic Chemistry.
  • American Chemical Society. Photopharmacology of Quinoline and Benzimidazole Azobenzene-Based Photoswitchable β-Hematin Inhibitors.
  • Der Pharma Chemica. Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives.
  • Google Patents. CN1486980A - Prepn process of 2.4-dichloro-6.7-dimethoxy quinazoline.
  • Google Patents. CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline.
  • ResearchGate. Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4).
  • European Medicines Agency. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline.
  • BIOSYNCE. How to dispose of quinoline safely? - Blog.
  • PMC. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors.
  • Sigma-Aldrich. 2,4-Dichloro-6,7-dimethoxyquinazoline 97 27631-29-4.
  • New Journal of Chemistry (RSC Publishing). Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones.
  • European Medicines Agency. Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • Eurochlor. Guidance on Storage and Handling of Chlorinated Solvents.
  • Eurochlor. Guidance on Storage and Handling of Chlorinated Solvents.
  • Eurochlor. ECSA New Guidance on Storage and Handling for Chlorinated Solvents.
  • ChemicalBook. 2-Chloro-4-amino-6,7-dimethoxyquinazoline | 23680-84-4.
  • Chemistry LibreTexts. 5.4: Hydrolysis Reactions.
  • PubChem. 2,4-Dichloro-6,7-dimethoxyquinazoline | C10H8Cl2N2O2 | CID 520327.
  • NIH. Dichloramine Hydrolysis in Membrane Desalination Permeate: Mechanistic Insights and Implications for Oxidative Capacity in Potable Reuse Applications.
  • Eawag-BBD. 2,4-Dichlorotoluene Pathway Map.
  • SciELO México. Identification, synthesis and structure assignment of two impurities of Erlotinib, a drug used for the treatment of some types of cancer.
  • Google Patents. CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.
  • ResearchGate. Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline.
  • Google Patents. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • PubMed. Acid hydrolysis of diazepam. Kinetic study of the reactions of 2-(N-methylamino)-5-chlorobenzophenone, with HCl in MeOH-H2O.
  • Khan Academy. Hydrolysis (video) | Carbohydrates.

Sources

Technical Support Center: Catalyst Selection for 2,4-Dichloro-6,7-dimethoxyquinoline Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for synthetic reactions involving 2,4-dichloro-6,7-dimethoxyquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection for this important heterocyclic building block. As a key intermediate in the synthesis of pharmaceuticals, including the tyrosine kinase inhibitor Vandetanib, mastering its selective functionalization is critical.[1][2][3] This document provides field-proven insights in a direct question-and-answer format to address common challenges and troubleshoot experiments effectively.

Frequently Asked Questions (FAQs)

This section addresses high-level, foundational questions regarding catalyst selection for reactions with this compound.

Q1: Why is this compound considered a "challenging" substrate for cross-coupling reactions?

A: The challenge arises from two primary factors:

  • Electronic Properties: The quinoline ring is substituted with two electron-donating methoxy groups (-OCH₃). This increases the electron density on the aromatic system, particularly at the C-Cl bonds. In palladium-catalyzed cross-coupling, the rate-determining step is often the oxidative addition of the Pd(0) catalyst to the carbon-halogen bond. High electron density at this bond slows down this critical step, making the substrate less reactive than electron-deficient or neutral aryl halides.[4][5]

  • Regioselectivity: The presence of two distinct chloro-substituents at the C2 and C4 positions presents a regiochemical challenge. Achieving selective substitution at one position while leaving the other untouched requires careful control over the catalyst system and reaction conditions. Without this control, mixtures of mono-substituted isomers and di-substituted products are common.

Q2: For mono-substitution, which position (C2 or C4) is generally more reactive?

A: For palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig amination reactions, the C4 position is generally more reactive and substitution occurs there preferentially .[6][7] This is because the C4 position is more electrophilic due to the cumulative electron-withdrawing effects of the quinoline nitrogen and the C2-chloro substituent. The nitrogen atom's influence makes the adjacent C2 carbon more susceptible to oxidative addition in some specific cases, like Sonogashira couplings, but for the most common C-C and C-N couplings, C4 is the kinetically favored site.[8]

Q3: What general class of palladium catalysts should I use for this substrate?

A: Due to the challenges of oxidative addition with this electron-rich dichloride, you must use a high-reactivity catalyst system. This typically involves:

  • A palladium(II) or palladium(0) precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃).

  • A bulky and electron-rich phosphine ligand or an N-heterocyclic carbene (NHC) ligand .[4][9] These ligands are essential as they stabilize the palladium center, promote the difficult oxidative addition step, and facilitate the final reductive elimination.[4][10]

Q4: Can I just use a standard, "off-the-shelf" catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)?

A: It is highly discouraged. While Pd(PPh₃)₄ is a classic catalyst, it is generally ineffective for coupling unreactive, electron-rich aryl chlorides like this compound.[4][11] Reactions with this catalyst would likely result in no or very low conversion, or require excessively high temperatures and long reaction times, leading to side reactions and decomposition. Modern, specialized ligands are required for a successful and efficient transformation.

Catalyst Selection and Optimization Workflow

The following workflow provides a logical path for selecting and optimizing a catalyst system for your specific reaction.

cluster_start 1. Define Reaction cluster_catalyst 2. Initial Catalyst Selection cluster_conditions 3. Select Base & Solvent cluster_run 4. Execute & Analyze cluster_end 5. Outcome start Identify Coupling Partners (e.g., Boronic Acid, Amine) reaction_type Suzuki or Buchwald-Hartwig? start->reaction_type suzuki_cat Select Suzuki System: Pd Precatalyst + Bulky Ligand (e.g., XPhos, SPhos) reaction_type->suzuki_cat Suzuki buchwald_cat Select Buchwald System: Pd Precatalyst + Bulky Ligand (e.g., RuPhos, BrettPhos) reaction_type->buchwald_cat Buchwald suzuki_base Base: K₃PO₄ or Cs₂CO₃ Solvent: Dioxane/H₂O or Toluene suzuki_cat->suzuki_base buchwald_base Base: NaOtBu or LHMDS Solvent: Toluene or THF buchwald_cat->buchwald_base run_exp Run Small-Scale Test Reaction (e.g., 80-110 °C) suzuki_base->run_exp buchwald_base->run_exp analyze Analyze Outcome: Yield, Purity, Regioselectivity run_exp->analyze success Success: Scale Up analyze->success ≥80% Yield & High Selectivity troubleshoot Failure: Go to Troubleshooting Guide analyze->troubleshoot Low Yield or Mixture of Products start Low / No Product Yield check_catalyst Is the Catalyst System Active Enough? start->check_catalyst check_conditions Are Reaction Conditions Optimal? check_catalyst->check_conditions No ligand Using PPh₃ or similar? check_catalyst->ligand Yes check_reagents Are Reagents High Quality? check_conditions->check_reagents Conditions OK base Base too weak/strong? check_conditions->base Check Base temp Temperature too low? check_conditions->temp Check Temp atmosphere Inert atmosphere compromised? check_conditions->atmosphere Check Atmosphere solvents Solvents/reagents wet? check_reagents->solvents Check Purity boronic Boronic acid degraded? check_reagents->boronic Suzuki only sol_ligand Action: Switch to bulky, electron-rich ligand (XPhos, SPhos, etc.) ligand->sol_ligand sol_base Action: For Suzuki, try K₃PO₄. For Buchwald, use NaOtBu. base->sol_base sol_temp Action: Increase temperature incrementally (e.g., to 110 °C) temp->sol_temp sol_atmosphere Action: Re-check seals, degas solvents thoroughly (3x freeze-pump-thaw) atmosphere->sol_atmosphere sol_solvents Action: Use freshly dried solvents and anhydrous reagents. solvents->sol_solvents sol_boronic Action: Use fresh boronic acid. Consider boronate ester. boronic->sol_boronic

Caption: A decision tree for troubleshooting low-yield reactions.

Experimental Protocols

The following are starting-point protocols. Optimization for specific coupling partners may be required.

Protocol 1: C4-Selective Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of an arylboronic acid at the C4 position.

Reagents & Conditions:

ComponentStoichiometryExample Amount (for 1 mmol scale)
This compound1.0 equiv242 mg
Arylboronic Acid1.2 equiv1.2 mmol
Pd(OAc)₂2 mol%4.5 mg
SPhos4 mol%16.4 mg
K₃PO₄ (finely ground)2.5 equiv531 mg
Dioxane / H₂O (10:1)-5.5 mL

Procedure:

  • Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos. [4]2. Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed. [4]3. Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.

  • Reaction Execution: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours. [4]5. Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: C4-Selective Buchwald-Hartwig Amination

This protocol is a starting point for the coupling of a primary or secondary amine at the C4 position.

Reagents & Conditions:

ComponentStoichiometryExample Amount (for 1 mmol scale)
This compound1.0 equiv242 mg
Amine1.2 equiv1.2 mmol
XPhos Pd G32 mol%16.9 mg
Sodium tert-butoxide (NaOtBu)1.5 equiv144 mg
Toluene (anhydrous)-5 mL

Procedure:

  • Reaction Setup: In a nitrogen-filled glovebox, add this compound, XPhos Pd G3, and sodium tert-butoxide to a dry Schlenk flask with a stir bar. If a glovebox is unavailable, add reagents under a positive flow of inert gas.

  • Inert Atmosphere: Seal the flask and, if not done in a glovebox, evacuate and backfill with inert gas three times.

  • Reagent Addition: Add the anhydrous toluene, followed by the amine via syringe.

  • Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-18 hours.

  • Workup: After cooling, carefully quench the reaction by adding saturated aqueous NH₄Cl. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References
  • Gao, Y., et al. (2016). Design and Synthesis of Vandetanib Derivatives Containing Nitroimidazole Groups as Tyrosine Kinase Inhibitors in Normoxia and Hypoxia. Molecules, 21(12), 1699. Available at: [Link]

  • Sarma, D., et al. (2009). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline. Tetrahedron Letters, 50(26), 3222-3224. Available at: [Link]

  • Reddy, T. J., et al. (2011). Regioselective Suzuki-Miyaura Cross-Coupling Reactions of 2,6-Dichloroquinoxaline. ChemInform, 42(42). Available at: [Link]

  • Cuny, G. D., et al. (2010). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Synlett, 2010(04), 644-648. Available at: [Link]

  • Ahmad, S., et al. (2015). Rigioselective Suzuki miyaura cross coupling reactions of 2,6- dichloroquinoxaline. Journal of the Chemical Society of Pakistan, 37(3), 568-574. Available at: [Link]

  • Norrby, P.-O., et al. (2014). Role of the base in Buchwald-Hartwig amination. Journal of the American Chemical Society, 137(1), 173-183. Available at: [Link]

  • Sale, C., et al. (2015). An alternative synthesis of Vandetanib (Caprelsa™) via a microwave accelerated Dimroth rearrangement. Tetrahedron, 71(16), 2534-2539. Available at: [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Vechter, P. (2015). The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. Available at: [Link]

  • Wang, Z., et al. (2012). Synthesis of anticancer drug vandetanib. Chinese Journal of New Drugs. Available at: [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Available at: [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • Cuny, G. D., et al. (2010). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Synlett, 2010(04), 644-648. Available at: [Link]

  • van der Vlugt, J. I., et al. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. Reaction Chemistry & Engineering, 5, 2045-2054. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Scott, J. P., & Sigman, M. S. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Journal of the American Chemical Society, 144(21), 9409-9416. Available at: [Link]

  • MDPI. (2022). Catalysts for Suzuki–Miyaura Coupling Reaction. MDPI. Available at: [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Available at: [Link]

  • Ghaffari, M. F., et al. (2022). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 12(46), 30099-30117. Available at: [Link]

  • ResearchGate. (n.d.). Effect of various bases in the Buchwald coupling reaction. ResearchGate. Retrieved from [Link]

  • Gao, Y., et al. (2016). Design and Synthesis of Vandetanib Derivatives Containing Nitroimidazole Groups as Tyrosine Kinase Inhibitors in Normoxia and Hypoxia. Molecules, 21(12), 1699. Available at: [Link]

  • ResearchGate. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. ResearchGate. Available at: [Link]

  • Semantic Scholar. (n.d.). Palladium-Catalyzed C-N Cross-Coupling Reactions Toward the Synthesis of Drug-Like Molecules. Semantic Scholar. Retrieved from [Link]

  • Dalton Transactions. (2019). Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands. Dalton Transactions. Available at: [Link]

  • University of Groningen. (2019). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. Available at: [Link]

  • ResearchGate. (2020). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]

  • ResearchGate. (2015). Suzuki-miyaura cross-coupling reaction of dichloro-heteroaromatics: Synthesis of functionalized dinucleophilic fragments. ResearchGate. Available at: [Link]

  • ChemRxiv. (2024). Unraveling C4 selectivity in the light-driven C–H fluoroalkylation of pyridines and quinolines. ChemRxiv. Available at: [Link]

  • MDPI. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). C4‐selective functionalizations of pyridine. ResearchGate. Retrieved from [Link]

  • ScienceDirect. (2023). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ScienceDirect. Available at: [Link]

  • Zhang, P., et al. (2018). Functionalization of Pyridines at the C4 Position via Metalation and Capture. Angewandte Chemie International Edition, 57(4), 1032-1036. Available at: [Link]

  • ResearchGate. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. ResearchGate. Retrieved from [Link]

  • Norrby, P.-O., et al. (2018). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters, 20(15), 4561-4565. Available at: [Link]

  • Reddit. (2024). Struggling with Suzuki Reaction. r/Chempros. Available at: [Link]

  • ResearchGate. (2012). Study on Synthetic Process of Vandetanib. ResearchGate. Available at: [Link]

  • PubMed. (2024). Insight into C4 Selectivity in the Light-Driven C-H Fluoroalkylation of Pyridines and Quinolines. PubMed. Available at: [Link]

  • University of Windsor. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. Retrieved from [Link]

Sources

monitoring the progress of 2,4-Dichloro-6,7-dimethoxyquinoline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An indispensable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions for monitoring the synthesis of 2,4-Dichloro-6,7-dimethoxyquinoline. As a key intermediate in medicinal chemistry, ensuring the successful and efficient synthesis of this molecule is paramount. This guide, structured from the perspective of a Senior Application Scientist, offers practical, field-tested insights into overcoming common experimental hurdles.

Synthesis Overview: The Chlorination Pathway

The most common and direct route to this compound involves the double chlorination of a precursor, 6,7-dimethoxyquinoline-2,4-diol (also known as 6,7-dimethoxyquinazolin-2,4-dione). This reaction is typically achieved using a potent chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine base like N,N-dimethylaniline to facilitate the reaction.[1][2]

The core transformation is the conversion of the hydroxyl groups (-OH) at the C2 and C4 positions of the quinoline ring to chloro groups (-Cl). Monitoring the disappearance of the highly polar starting material and the appearance of the less polar dichlorinated product is critical for determining reaction completion and maximizing yield.

Primary Monitoring Techniques

Effective real-time monitoring prevents incomplete reactions or the formation of excessive byproducts. Thin-Layer Chromatography (TLC) is the most common, rapid, and cost-effective method, while High-Performance Liquid Chromatography (HPLC) offers more quantitative insights.

TechniqueStationary PhaseMobile Phase (Eluent System)Detection MethodKey Observation
TLC Silica Gel GDichloromethane:Petroleum Ether (1:8) or similar non-polar systems.[3][4]UV Lamp (254 nm)Disappearance of the baseline starting material spot and appearance of a new, higher Rf product spot.
HPLC Reverse Phase (C18 or C8)[5][6]Acetonitrile/Water or Methanol/Water with a modifier (e.g., formic or phosphoric acid).[5]UV Detector (e.g., 225 nm or 254 nm).[6][7]Disappearance of the starting material peak and emergence of a new product peak with a different retention time.

Troubleshooting Guide: Common Synthesis & Monitoring Issues

This section addresses specific problems encountered during the synthesis and monitoring process in a direct question-and-answer format.

Issue 1: Incomplete Reaction

Question: My TLC plate consistently shows a significant amount of starting material (a spot at the baseline) even after the recommended reaction time of 5-6 hours. What should I do?

Answer: This is a classic sign of an incomplete or stalled reaction. Several factors could be at play, and a systematic approach is best for diagnosis.

  • Causality: The activation energy for the chlorination might not be overcome, or the reagents may have lost their potency.

  • Recommended Actions:

    • Verify Reagent Stoichiometry and Quality: Phosphorus oxychloride is highly susceptible to degradation by moisture.[3] Ensure you are using a fresh bottle or a properly stored aliquot. The molar ratio of POCl₃ to the dihydroxyquinoline precursor is also critical; for a double chlorination, a significant excess is often required (e.g., 3-10 equivalents).[8]

    • Increase Reaction Temperature: If the reaction is being run below reflux, gradually increasing the temperature can provide the necessary energy to drive the reaction to completion. Reactions are often performed at temperatures between 100-120°C.[3][8]

    • Extend Reaction Time: While many procedures suggest 5-6 hours, some transformations can be sluggish.[1][2] Continue to monitor the reaction via TLC every 1-2 hours. If the product spot intensity is still increasing relative to the starting material, the reaction is simply proceeding slowly.

    • Check Catalyst Activity: If using a base catalyst like N,N-dimethylaniline, ensure it is pure and added in the correct amount.

Issue 2: Multiple Spots on TLC and Low Yield of Desired Product

Question: My TLC shows the product spot, but also several other spots, and my final yield after workup is very low. What's causing these side reactions?

Answer: The formation of multiple byproducts points towards issues with reaction conditions, particularly temperature and moisture control.

  • Causality: Excessively high temperatures can lead to decomposition or polymerization, creating a complex mixture of byproducts.[3] The presence of water will decompose the POCl₃ into phosphoric acid, which can catalyze unwanted side reactions.[3]

  • Recommended Actions:

    • Strict Moisture Control: Ensure all glassware is oven-dried before use and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) if possible. Use anhydrous grade solvents and reagents.[3]

    • Optimize Temperature: Do not overheat the reaction mixture. Maintain a steady reflux temperature as specified in the protocol. If no specific temperature is given, aim for around 100-110°C.

    • Controlled Workup: The quenching step is critical. The reaction mixture should be cooled before being slowly added to a large volume of ice-cold water or a stirred ice/base solution (e.g., 10% potassium carbonate).[2][4] This rapid quenching minimizes the opportunity for side reactions during the workup phase.

Issue 3: Difficulty in Product Purification

Question: I've obtained a crude product, but I'm struggling to purify it. Recrystallization yields an oily substance, and column chromatography shows poor separation.

Answer: Purification challenges often stem from the presence of closely related impurities. The primary culprit is often the mono-chlorinated intermediate (2-chloro-4-hydroxy- or 4-chloro-2-hydroxy-6,7-dimethoxyquinoline).

  • Causality: The mono-chlorinated intermediate has a polarity between the starting material and the final product, making it difficult to separate. If the product is oily, it may indicate the presence of residual solvent or impurities that are depressing its melting point.

  • Recommended Actions:

    • Optimize Column Chromatography:

      • Solvent System: Finding the right eluent is key. Start with a very non-polar solvent (e.g., pure hexane or petroleum ether) and gradually increase the polarity by adding small increments of ethyl acetate or dichloromethane. Use TLC to test various solvent ratios to find the one that gives the best separation between your product and the impurities.[9]

      • Dry Loading: If the crude product has poor solubility in the initial eluent, use a "dry loading" technique. Dissolve the crude material in a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. This powder can then be carefully added to the top of the column.[9]

    • Re-evaluate Recrystallization:

      • Solvent Choice: A single solvent may not be effective. Try a mixed solvent system. For instance, dissolve the crude product in a minimal amount of a good solvent (like ethanol or dichloromethane) at an elevated temperature, then slowly add a poor solvent (like water or hexane) until turbidity persists. Allowing this solution to cool slowly can promote the growth of pure crystals. A mixture of ethyl acetate and ethanol has been shown to be effective for similar compounds.[3][4]

Frequently Asked Questions (FAQs)

Q1: How do I know for sure that the new spot on my TLC is the desired this compound? A1: While TLC is excellent for monitoring progress, it is not definitive for identification. The Rf value provides a strong indication, as the dichlorinated product will be significantly less polar (and thus have a higher Rf) than the dihydroxy starting material. For absolute confirmation, you must isolate the product and characterize it using spectroscopic methods like ¹H NMR, ¹³C NMR, and Mass Spectrometry.[2][10]

Q2: Can I use HPLC to monitor the reaction in real-time? A2: Yes, HPLC is an excellent quantitative method. You can take small aliquots from the reaction mixture at various time points, quench them appropriately, dilute them, and inject them into the HPLC. By tracking the peak area of the starting material decreasing and the product peak area increasing, you can create a kinetic profile of your reaction.[5][11]

Q3: What is the purpose of adding the reaction mixture to ice water during the workup? A3: This step serves two critical functions. First, it hydrolyzes and quenches the highly reactive excess phosphorus oxychloride. Second, because this compound is an organic solid with low aqueous solubility, pouring the reaction mixture into a large volume of water causes it to precipitate, allowing for easy collection by filtration.[2][12]

Q4: My final product's ¹H NMR spectrum looks complex. What are the expected signals for this compound? A4: For the this compound structure, you should expect to see two singlets in the aromatic region corresponding to the protons at the C5 and C8 positions. You will also see two distinct singlets in the upfield region (typically around 3.9-4.0 ppm) for the two non-equivalent methoxy (-OCH₃) groups. The absence of broad -OH peaks confirms the chlorination was successful.

Visualization of Workflows

General Experimental & Monitoring Workflow

The following diagram outlines the standard process from reaction setup to final analysis.

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification cluster_analysis Analysis A Dry Glassware B Charge Reactor with 6,7-dimethoxyquinoline-2,4-diol A->B C Add POCl3 & Catalyst B->C D Heat to Reflux (100-120°C) C->D E Take Aliquot for TLC/HPLC (t = 1 hr) D->E F Monitor Reaction Progress E->F G Reaction Complete? (No Starting Material) F->G G->E No, Continue Monitoring H Cool Reaction Mixture G->H Yes I Quench in Ice Water/ Base Solution H->I J Filter Precipitate I->J K Purify Crude Product (Recrystallization or Chromatography) J->K L Dry Final Product K->L M Characterize: NMR, MS, Purity (HPLC) L->M

Caption: General workflow for synthesis and monitoring.

Troubleshooting Logic for Low Yield

This diagram provides a decision-making framework for addressing low product yields.

G Start Low Yield of Product TLC_Check Analyze TLC of Crude Product Start->TLC_Check SM_Present Significant Starting Material Remains TLC_Check->SM_Present Yes Complex_Mix Complex Mixture/ Many Side Products TLC_Check->Complex_Mix No Action_Incomplete Incomplete Reaction: - Increase Temp/Time - Check Reagent Quality/Ratio SM_Present->Action_Incomplete Action_SideRxn Side Reactions Occurred: - Lower Temperature - Ensure Anhydrous Conditions Complex_Mix->Action_SideRxn End Improved Yield Action_Incomplete->End Purification_Issue Difficulty in Purification? Action_SideRxn->Purification_Issue Action_Purify Optimize Purification: - Test New Solvent Systems - Use Gradient Elution Purification_Issue->Action_Purify Yes Purification_Issue->End No Action_Purify->End

Caption: Troubleshooting workflow for low yield.

Detailed Experimental Protocols

Protocol 1: TLC Monitoring of Reaction Progress
  • Preparation: Prepare a TLC developing chamber with a suitable eluent system (e.g., Dichloromethane:Petroleum Ether 1:8). Place a piece of filter paper inside to saturate the chamber atmosphere.

  • Sampling: Using a glass capillary, carefully remove a small aliquot from the hot reaction mixture.

  • Quenching & Dilution: Dilute the aliquot in a small vial containing a solvent like ethyl acetate or dichloromethane. This dilutes the sample and quenches any immediate reactivity.

  • Spotting: On a silica gel TLC plate, spot the starting material (if available as a reference), the co-spot (starting material and reaction mixture in the same spot), and the reaction mixture.

  • Development: Place the TLC plate in the developing chamber and allow the eluent to run up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front, and allow it to dry completely. Visualize the spots under a UV lamp at 254 nm.

  • Analysis: The reaction is considered complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane.[3]

Protocol 2: HPLC Analysis for Purity Assessment
  • System Preparation: Set up the HPLC system with a C18 reverse-phase column.[6] Equilibrate the column with the mobile phase (e.g., a gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B)) until a stable baseline is achieved.[5][6]

  • Standard Preparation: Accurately prepare a stock solution of a reference standard of this compound in a suitable solvent (e.g., methanol or mobile phase). Prepare a series of dilutions to create a calibration curve.[13]

  • Sample Preparation: Accurately weigh a small amount of your purified product, dissolve it in the same solvent as the standard, and dilute it to a concentration that falls within the range of your calibration curve. Filter the sample through a 0.45 µm syringe filter before injection.[7]

  • Injection: Inject the standard solutions and the sample solution into the HPLC system.

  • Data Analysis: Determine the retention time of the main peak. Purity is calculated by the area percentage method (Area of main peak / Total area of all peaks) x 100.

References

  • SIELC Technologies. Separation of 2,4-Dichloro-6,7-dimethoxyquinazoline on Newcrom R1 HPLC column. Available from: [Link]

  • ResearchGate. Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). Available from: [Link]

  • Der Pharma Chemica. Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. 2023. Available from: [Link]

  • Google Patents. CN1486980A - Prepn process of 2.4-dichloro-6.7-dimethoxy quinazoline.
  • MDPI. Supplementary Information File. Available from: [Link]

  • Google Patents. CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline.
  • PMC. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Available from: [Link]

  • Google Patents. CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.
  • Google Patents. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • PubMed. Rapid and green analytical method for the determination of quinoline alkaloids from Cinchona succirubra based on Microwave-Integrated Extraction and Leaching (MIEL) prior to high performance liquid chromatography. Available from: [Link]

  • ResearchGate. 3.14. Use of TLC to monitor the progress of an enzymatic synthesis... Available from: [Link]

  • ResearchGate. (PDF) Rapid and Green Analytical Method for the Determination of Quinoline Alkaloids from Cinchona succirubra Based on Microwave-Integrated Extraction and Leaching (MIEL) Prior to High Performance Liquid Chromatography. Available from: [Link]

  • ACS Omega. Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. Available from: [Link]

  • SpectraBase. 2,4-Dichloroquinoline - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

  • ACS Publications. 1H- and 13C-nmr Spectral Studies of Some 2,4-Dimethoxyquinolines. Inconsistencies with Montrutanine, an Alkaloid from Ruta montana. Available from: [Link]

  • PMC. 2,4-Dichloro-6-methoxyquinoline. Available from: [Link]

  • Organic Syntheses. 4,7-dichloroquinoline. Available from: [Link]

  • MDPI. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Available from: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Synthesis of 2,4-Dichloro-6,7-dimethoxyquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2,4-Dichloro-6,7-dimethoxyquinazoline

In the landscape of modern medicinal chemistry, 2,4-dichloro-6,7-dimethoxyquinazoline stands out as a pivotal "advanced intermediate." Its strategic value lies in its pre-functionalized quinazoline core, which serves as a versatile scaffold for the synthesis of numerous targeted therapies, most notably tyrosine kinase inhibitors (TKIs). The dichloro- functionality allows for sequential, regioselective nucleophilic substitution, enabling the construction of complex molecular architectures.

A Note on Nomenclature: While the user's topic specified "quinoline," our comprehensive analysis of synthetic routes and applications in drug development overwhelmingly points to the quinazoline heterocycle as the compound of interest. This guide will therefore focus on the synthesis of 2,4-dichloro-6,7-dimethoxyquinazoline , the direct precursor to a multitude of clinically relevant molecules.

This guide provides an in-depth comparison of the prevalent synthetic methodologies for this key intermediate. We will dissect each pathway, moving beyond simple procedural lists to explain the underlying chemical principles and strategic considerations that inform the choice of reagents and conditions. Our objective is to equip you, the practicing scientist, with the critical insights needed to select and execute the optimal synthetic route for your specific laboratory or manufacturing context.

Overall Synthetic Strategy: A Two-Stage Approach

The synthesis of 2,4-dichloro-6,7-dimethoxyquinazoline is universally approached via a two-stage strategy. The core challenge lies in the construction of the central heterocyclic intermediate, 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione (II). Once this dione is secured, a robust and well-established chlorination reaction yields the final product (III). The primary differences and comparative advantages between methods are therefore found in the pathway chosen to construct the dione intermediate (II).

G cluster_0 Stage 1: Dione Synthesis cluster_1 Stage 2: Chlorination Start_A 4,5-Dimethoxy- 2-nitrobenzoic Acid Intermediate_II 6,7-Dimethoxyquinazoline- 2,4(1H,3H)-dione (II) Start_A->Intermediate_II Method A Start_B 3,4-Dimethoxyaniline Start_B->Intermediate_II Method B Final_Product 2,4-Dichloro-6,7- dimethoxyquinazoline (III) Intermediate_II->Final_Product POCl₃

Caption: General two-stage synthetic workflow for 2,4-dichloro-6,7-dimethoxyquinazoline.

Part 1: Synthesis of the Core Intermediate (II)

The choice of starting material dictates the entire upstream process. We will compare two field-proven methods for synthesizing 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione (II).

Method A: From 4,5-Dimethoxy-2-nitrobenzoic Acid

This classical route builds the quinazoline ring system from a pre-functionalized benzoic acid derivative. It is a multi-step but highly reliable method, particularly suited for larger scale preparations where control over each transformation is paramount.

Principle & Rationale: This pathway leverages a logical sequence of functional group transformations. First, the carboxylic acid is converted to a methyl ester to prevent unwanted side reactions in the subsequent reduction step. The critical nitro group is then reduced to an amine, furnishing an ortho-amino methyl benzoate. This intermediate possesses the ideal arrangement of functional groups for cyclization. The final ring-closure is achieved by a condensation reaction with urea, which provides the necessary two-carbon-one-nitrogen unit to form the pyrimidine ring of the quinazolinedione.

Detailed Experimental Protocol: Adapted from CN101353328B and CN1486980A.[1][2]

  • Esterification: 4,5-dimethoxy-2-nitrobenzoic acid is esterified to methyl 4,5-dimethoxy-2-nitrobenzoate. This is typically achieved using methanol with a catalytic amount of sulfuric acid under reflux.

  • Reduction: The nitro group of methyl 4,5-dimethoxy-2-nitrobenzoate is reduced to an amine to yield methyl 2-amino-4,5-dimethoxybenzoate. A common and effective method is reduction with iron powder in the presence of an acid like acetic acid or hydrochloric acid.[3]

  • Cyclization with Urea:

    • In a three-necked flask, combine methyl 2-amino-4,5-dimethoxybenzoate (0.05 mol) and urea (0.09 mol).[3]

    • Heat the solid mixture gradually to 160°C. The mixture will fuse and then begin to solidify as the reaction proceeds.

    • Maintain the temperature until the reaction mass substantially solidifies.

    • Cool the mixture slightly and add dilute acetic acid.

    • Heat to reflux to dissolve the product, then allow it to cool to room temperature to recrystallize.

    • Filter the resulting crystals, wash with water, and dry to yield 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione (II). A reported yield for this step is 65%.[3]

Method B: From 3,4-Dimethoxyaniline

This approach begins with a more readily available starting material and aims to construct the ring in a more convergent fashion. However, it often involves more hazardous reagents.

Principle & Rationale: This strategy involves activating the aniline nitrogen and then introducing the carbonyl functionalities required for cyclization. One patented method involves a "one-kettle" reaction with triphosgene and cyanamide.[4] Triphosgene acts as a phosgene equivalent, reacting with the aniline to form an isocyanate in situ. This highly reactive intermediate is then trapped by cyanamide to form a cyano urea derivative. This derivative is then cyclized under acidic conditions with reagents like phosphorus pentachloride and phosphorus oxychloride to directly form a chlorinated quinazoline species. A subsequent hydrolysis step would be needed to arrive at the dione intermediate (II). This specific patented route is complex; a more direct, albeit less commonly cited, conceptual approach involves the direct reaction of the aniline with a carbonyl source like urea under harsh conditions.

Detailed Experimental Protocol (Conceptual, based on related syntheses): Adapted from CN1749250A.[4]

  • Urea Derivative Formation: In a suitable reaction vessel, 3,4-dimethoxyaniline (1 equiv.) is reacted with triphosgene (1-2 equiv.) in a solvent like dichloromethane or toluene at 0-10°C.[4]

  • Cyanamide Condensation: A solution of cyanamide (0.8-1.5 equiv.) is added dropwise, and the reaction is warmed to reflux for 4-5 hours to form the 3,4-dimethoxyphenyl cyano urea intermediate.[4]

  • Cyclization & Hydrolysis: The isolated cyano urea intermediate is then treated with a mixture of phosphorus pentachloride and phosphorus oxychloride to induce cyclization. This step is highly exothermic and forms a chlorinated intermediate. Careful hydrolysis of this intermediate is then required to yield the desired 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione (II).

Part 2: The Chlorination Stage

This final transformation is the most critical and universally applied step. The goal is to efficiently convert the stable, amide-like hydroxyl groups of the dione into reactive chloro groups, preparing the molecule for subsequent functionalization.

Caption: Experimental workflow for the chlorination of the dione intermediate.

Principle & Rationale: The chlorination of the quinazolinedione (which exists in tautomeric equilibrium with its 2,4-dihydroxy form) with phosphorus oxychloride (POCl₃) is a nucleophilic substitution reaction on the phosphorus atom, followed by an internal rearrangement and displacement.[5][6] The lone pair of the oxygen atom attacks the electrophilic phosphorus of POCl₃, forming a phosphate ester intermediate. This transformation converts the hydroxyl group into a good leaving group. A chloride ion, either from the POCl₃ itself or from the reaction medium, then attacks the C2 and C4 positions of the quinazoline ring, displacing the phosphate group and yielding the dichloro product.[5]

The addition of a tertiary amine catalyst, such as N,N-dimethylformamide (DMF) or N,N-dimethylaniline (DMA), is crucial. These catalysts react with POCl₃ to form a Vilsmeier-type reagent ([Cl₂P(O)NMe₂]⁺Cl⁻), which is a much more powerful phosphorylating agent than POCl₃ alone. This accelerates the initial phosphorylation step, leading to shorter reaction times and often higher yields.[2]

Optimized Chlorination Protocols

Two primary variations of this procedure exist, differing mainly in the catalyst employed.

Protocol 1: Using N,N-Dimethylaniline (DMA) as Catalyst

Adapted from Der Pharma Chemica, 2023.[7]

  • Reaction Setup: In a flask equipped with a reflux condenser and a calcium chloride drying tube, suspend 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione (II) (2.0 g) in phosphorus oxychloride (POCl₃, 6 mL).

  • Catalyst Addition: Add N,N-dimethylaniline (0.6 mL) to the suspension.

  • Reaction: Heat the mixture to reflux and maintain for 5 hours. Monitor the reaction's progress by TLC until the starting material is consumed.

  • Work-up: Allow the reaction mixture to cool to room temperature. Carefully and slowly pour the mixture into a beaker containing crushed ice (~100 g) with vigorous stirring.

  • Isolation: A precipitate will form. Collect the solid product by vacuum filtration, wash thoroughly with distilled water until the filtrate is neutral, and dry in vacuo to yield 2,4-dichloro-6,7-dimethoxyquinazoline (III).

Protocol 2: Using N,N-Dimethylformamide (DMF) as Catalyst

Adapted from CN1486980A.[2]

  • Reaction Setup: In a suitable reaction vessel, charge 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione (II) (50 kg, 1.0 equiv.) and phosphorus oxychloride (POCl₃, 334 kg, ~6.7 equiv. by weight).

  • Catalyst Addition: Begin stirring and slowly heat the mixture to 80°C. Once at temperature, add N,N-dimethylformamide (DMF) dropwise over approximately 30 minutes.

  • Reaction: After the addition is complete, heat the mixture to reflux for 4 hours. This method claims a significant reduction in reaction time compared to older protocols.[2]

  • Work-up: After cooling, distill a portion of the excess POCl₃ under reduced pressure. The remaining reaction mixture is then carefully added to ice-water to precipitate the product.

  • Isolation: The solid is collected by filtration, washed with water, and dried. This method reports a product purity of over 98%.[2]

Comparative Analysis

The choice between synthetic routes depends on a balance of factors including the cost and availability of starting materials, the number of synthetic steps, overall yield, and safety considerations.

G cluster_A Method A cluster_B Method B A1 4,5-Dimethoxy- 2-nitrobenzoic Acid A2 Esterification A1->A2 A3 Nitro Reduction A2->A3 A4 Urea Cyclization A3->A4 Dione 6,7-Dimethoxyquinazoline- 2,4(1H,3H)-dione A4->Dione B1 3,4-Dimethoxyaniline B2 Cyano Urea Formation (Triphosgene) B1->B2 B3 Cyclization/Hydrolysis B2->B3 B3->Dione Chlorination Chlorination (POCl₃) Dione->Chlorination Product Final Product Chlorination->Product

Caption: Side-by-side comparison of the synthetic pathways.

Quantitative Data Summary

ParameterMethod A (from Nitrobenzoic Acid)Method B (from Aniline)Chlorination Stage
Starting Material 4,5-Dimethoxy-2-nitrobenzoic acid3,4-Dimethoxyaniline6,7-Dimethoxyquinazoline-2,4-dione
Key Reagents MeOH/H₂SO₄, Fe/Acid, UreaTriphosgene, Cyanamide, PCl₅/POCl₃POCl₃, DMF or DMA
Number of Steps 3 steps to intermediate2-3 steps to intermediate1 step to final product
Reported Yield ~65% for cyclization step[3]High yield reported for urea formation[4]>90% (process dependent)
Safety Concerns Standard reagentsHigh: Triphosgene is extremely toxicHigh: POCl₃ is corrosive and water-reactive
Scalability Good; well-defined stepsChallenging due to hazardous reagentsExcellent; widely used in industry
Advantages Robust, reliable, avoids highly toxic reagentsStarts from a cheaper, more available materialHigh yield, efficient, well-understood
Disadvantages Longer route, more unit operationsInvolves extremely hazardous triphosgeneRequires careful handling and quenching of POCl₃

Conclusion and Recommendations

Both Method A and Method B are viable routes for the synthesis of the crucial 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione intermediate, which is then readily converted to the target 2,4-dichloro-6,7-dimethoxyquinazoline.

  • For academic research and smaller-scale synthesis, Method A is highly recommended. While it involves more steps, it avoids the use of exceptionally hazardous materials like triphosgene. The procedures are classical, robust, and easier to manage safely in a standard laboratory setting.

  • For industrial-scale production, the choice is more complex. Method B's use of a cheaper starting material (3,4-dimethoxyaniline) is economically attractive. However, the significant capital investment in specialized handling equipment and safety protocols required for triphosgene may offset this advantage. Many industrial processes would still favor the more reliable and less hazardous (though longer) Method A .

The chlorination stage is consistent for both routes. The use of N,N-dimethylformamide (DMF) as a catalyst is the preferred modern method , offering reduced reaction times and higher efficiency compared to N,N-dimethylaniline.[2] Careful control of the reaction temperature and a slow, controlled quench into ice-water are critical for ensuring high yield and purity of the final product.

References

  • Rani, P., et al. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica, 15(6), 115-118. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). [Image]. Available at: [Link]

  • Google Patents. (2004). CN1486980A - Prepn process of 2.4-dichloro-6.7-dimethoxy quinazoline.
  • Google Patents. (2009). CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline.
  • Hughes, D. L., et al. (2011). POCl3 Chlorination of 4-Quinazolones. The Journal of Organic Chemistry, 76(6), 1653-1661. Available at: [Link]

  • Kuran, B., et al. (2015). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica, 72(1), 145-152. Available at: [Link]

  • ResearchGate. (2011). POCl3 Chlorination of 4-Quinazolones. Available at: [Link]

  • Google Patents. (2003). CN1451651A - Preparation method of 6,7-dimethoxy-2,4-(1H,3H)-quinazoline diketon.
  • Bakulev, V. A., et al. (2023). Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. Molecules, 28(8), 3569. Available at: [Link]

  • MDPI. (2006). Synthesis of 6,7-dimethoxy-3,4-diphenyl-2(1H)-quinazolinone from 1-(3,4-dimethoxyphenyl)-urea and benzoic acid in polyphosphoric acid. Available at: [Link]

  • Figshare. (2011). POCl3 Chlorination of 4-Quinazolones. Available at: [Link]

  • ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? Available at: [Link]

  • Google Patents. (2022). CN114437071A - Process for preparing purine derivatives.
  • Google Patents. (2006). CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.
  • ResearchGate. (2015). What is the best method of quenching reaction mixture for POCl3 Chlorination of Quinazolin-4-one? Available at: [Link]

  • Bioorganic & Medicinal Chemistry. (2010). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. Available at: [Link]

  • ResearchGate. (2014). How to prepare 6,7dimethoxy- 2methyl quinazolinone from dimethoxy anthranilic acid?What is its m.p? chlorination of this compound by thionylchloride? Available at: [Link]

  • Semantic Scholar. (2005). AN IMPROVED METHOD FOR CHLORINATION OF NITROGEN-CONTAINING π-DEFICIENT HETEROAROMATICS USING TRIPHENYLPHOSPHINE AND TRICHLOROIS. Available at: [Link]

Sources

A Comparative Guide to the Biological Activity of 2,4-Dichloro-6,7-dimethoxyquinoline and Its Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous compounds with a broad spectrum of pharmacological activities, including potent anticancer effects.[1][2] Within this class, 2,4-dichloro-6,7-dimethoxyquinoline serves as a pivotal intermediate in the synthesis of highly effective kinase inhibitors.[3][4] Its specific substitution pattern, featuring reactive chloro groups at the 2 and 4 positions and electron-donating methoxy groups at the 6 and 7 positions, makes it a versatile building block for developing targeted therapeutics.[4]

This guide provides a comparative analysis of the biological activity of various analogs derived from the this compound core. We will delve into their efficacy as inhibitors of key receptor tyrosine kinases (RTKs) like EGFR and VEGFR, which are critical drivers in tumorigenesis, and explore the structure-activity relationships that govern their potency.[5][6]

The Central Role of Kinase Inhibition in Cancer Therapy

Receptor tyrosine kinases are powerful oncoproteins that, when overexpressed or mutated, can lead to uncontrolled cell proliferation, angiogenesis, and metastasis.[6] The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2) are two such kinases heavily implicated in the progression of various cancers.[5][7] Consequently, designing small molecules that inhibit these kinases is a leading strategy in modern oncology.[1][8] The 6,7-dimethoxyquinoline scaffold has proven to be an excellent starting point for creating such inhibitors.

Comparative Analysis of Biological Activity

The true therapeutic potential is unlocked when the chloro groups of the parent compound are substituted with various functional moieties. This section compares the biological activity of key analogs based on their substitution patterns.

4-Anilino-6,7-dimethoxyquinoline Analogs

A primary strategy involves the nucleophilic substitution of the more reactive 4-chlorine with various aniline derivatives.[9] This modification has yielded potent inhibitors of several kinases.

One study detailed the synthesis of 6,7-dimethoxy-4-anilinoquinolines bearing a benzimidazole moiety, which were identified as potent inhibitors of the c-Met tyrosine kinase.[10] The data below highlights the structure-activity relationship within this series.

Compound IDR-Group (on benzimidazole)c-Met IC50 (µM)A549 (Lung Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)
12c 4-Fluoro0.11 ± 0.02>40>40
12f 4-Chloro0.93 ± 0.1020.3 ± 1.517.5 ± 1.2
12g 4-Bromo5.5 ± 0.925.1 ± 1.821.9 ± 2.5
12n 4-Trifluoromethyl0.030 ± 0.0087.3 ± 1.06.1 ± 0.6
Cabozantinib (Reference Drug)0.00455.2 ± 0.74.8 ± 0.5

Data synthesized from a study on c-Met inhibitors.[10]

Expert Interpretation: The data clearly indicates that the nature of the substituent on the benzimidazole ring significantly influences both kinase inhibition and cellular antiproliferative activity. The compound with a 4-trifluoromethyl group (12n ) demonstrated the most potent c-Met inhibition among the analogs and showed excellent anticancer activity, comparable to the reference drug Cabozantinib.[10] This suggests that strong electron-withdrawing groups at this position are favorable for activity.

4-Alkoxy-2-aryl-6,7-dimethoxyquinoline Analogs

Another class of analogs involves the substitution of the 4-chloro position with various alkoxy groups and the 2-position with aryl moieties. These compounds have been investigated as topoisomerase I (TOP1) inhibitors, showcasing the scaffold's versatility.[2]

A study evaluated a series of these compounds for their growth inhibitory activity across a panel of 59 cancer cell lines.

Compound IDLinker at C4Aryl at C2Mean Growth Inhibition (%) at 10 µM
14a-d Ethylp-Chlorophenyl3 - 17
14e-h Propylp-Chlorophenyl62 - 65
14i-l Ethylp-Trifluoromethylphenyl13 - 34

Data summarized from an NCI-60 panel screen.[2]

Expert Interpretation: A clear structure-activity relationship is observed with the alkoxy linker at the C4 position. Increasing the linker length from ethyl to propyl (14e-h ) resulted in a significant enhancement of growth inhibitory activity.[2] This highlights the importance of the linker in positioning the molecule for optimal interaction with its target.

Key Signaling Pathways Targeted

The primary mechanism of action for many of these quinoline derivatives is the disruption of kinase-mediated signaling pathways essential for tumor growth and survival.

VEGFR-2 Signaling and Angiogenesis

VEGF/VEGFR-2 signaling is a critical pathway for angiogenesis, the process by which new blood vessels form to supply nutrients to a growing tumor.[7] Quinoline-based inhibitors can block this pathway, leading to an anti-angiogenic effect.

VEGFR2_Pathway cluster_membrane Cell Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras VEGF VEGF VEGF->VEGFR2 Binds Inhibitor Quinoline Analog (e.g., VEGFR-2 Inhibitor) Inhibitor->VEGFR2 Inhibits PKC PKC PLCg->PKC Proliferation Cell Proliferation, Migration, Survival PKC->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

By binding to the ATP-binding site of the VEGFR-2 kinase domain, these compounds prevent its activation and block downstream signaling cascades, ultimately inhibiting cell proliferation, migration, and survival.[7][11]

Self-Validating Experimental Protocols

To ensure the trustworthiness and reproducibility of the biological data, standardized and well-validated experimental protocols are essential. Below are detailed methodologies for key assays used in the evaluation of these compounds.

Protocol 1: In Vitro VEGFR-2 Kinase Assay

This protocol is designed to quantify the direct inhibitory effect of a compound on the enzymatic activity of VEGFR-2.

Causality Behind Experimental Choices:

  • Recombinant Kinase: Using a purified, recombinant VEGFR-2 enzyme isolates the interaction to the specific target, eliminating confounding variables from a cellular environment.

  • ATP Concentration: The ATP concentration is typically set near its Michaelis-Menten constant (Km) for the enzyme. This ensures that the inhibitor is competing effectively with ATP for binding to the kinase's active site.

  • ELISA-based Detection: A highly sensitive and specific antibody-based detection method (ELISA) is used to quantify the phosphorylation of a substrate peptide, providing a direct measure of kinase activity.

Step-by-Step Methodology:

  • Plate Preparation: Coat a 96-well high-binding plate with a poly(Glu, Tyr) 4:1 substrate and incubate overnight at 4°C. Wash the plate three times with a wash buffer (e.g., PBS with 0.1% Tween-20).

  • Compound Preparation: Prepare a serial dilution of the test compounds (e.g., starting from 100 µM down to 1 nM) in a kinase reaction buffer. Include a positive control (e.g., Sorafenib) and a negative control (DMSO vehicle).

  • Kinase Reaction: Add the recombinant VEGFR-2 enzyme to each well, followed by the diluted test compounds.

  • Initiation: Initiate the kinase reaction by adding an ATP/MgCl2 mixture to each well. Incubate for 1 hour at room temperature.

  • Stopping the Reaction: Stop the reaction by washing the plate thoroughly.

  • Detection: Add a primary antibody specific for phosphorylated tyrosine (pY20) conjugated to horseradish peroxidase (HRP). Incubate for 1 hour.

  • Signal Development: Wash the plate again, then add an HRP substrate (e.g., TMB). Allow the color to develop.

  • Measurement: Stop the color development with a stop solution (e.g., 2N H2SO4) and read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: MTT Cell Viability Assay

This protocol assesses the cytotoxic or cytostatic effects of the compounds on cancer cell lines.

Causality Behind Experimental Choices:

  • Metabolic Activity as a Proxy: The MTT assay measures the metabolic activity of living cells, which is directly proportional to the number of viable cells. The reduction of the yellow tetrazolium salt MTT to purple formazan crystals is catalyzed by mitochondrial dehydrogenases in living cells.

  • Cell Seeding Density: The initial number of cells seeded is critical. It must be low enough to ensure cells are in the logarithmic growth phase throughout the experiment but high enough to provide a measurable signal.

  • Incubation Time: A 48- or 72-hour incubation period is standard to allow the compounds sufficient time to exert their antiproliferative effects.

MTT_Workflow Start Seed Cancer Cells in 96-well Plate Incubate1 Incubate for 24h (Allow Adhesion) Start->Incubate1 Treat Add Serial Dilutions of Test Compounds Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 AddMTT Add MTT Reagent to each well Incubate2->AddMTT Incubate3 Incubate for 4h (Formazan Formation) AddMTT->Incubate3 Solubilize Add Solubilizing Agent (e.g., DMSO, SDS) Incubate3->Solubilize Read Measure Absorbance at ~570 nm Solubilize->Read End Calculate IC50 Values Read->End

Caption: Standard workflow for an MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549, Caco-2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the quinoline analogs. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the IC50 value by plotting cell viability against the log of the compound concentration.

Conclusion and Future Directions

The this compound scaffold is a proven and highly adaptable platform for the development of potent kinase inhibitors. By strategically modifying the 2 and 4 positions, researchers have successfully created analogs with significant activity against key cancer targets like VEGFR-2 and c-Met. The structure-activity relationships derived from these studies underscore the importance of specific substitutions in optimizing potency and selectivity. Future work should continue to explore novel substitutions on this privileged scaffold, aiming to enhance target specificity, improve pharmacokinetic properties, and overcome mechanisms of drug resistance.

References

  • Belal, A., et al. (2022). New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2191-2205. [Link]

  • Taghour, M. S., et al. (2023). Discovery of new quinoline and isatine derivatives as potential VEGFR-2 inhibitors: design, synthesis, antiproliferative, docking and MD simulation studies. Journal of Biomolecular Structure and Dynamics, 41(1), 1-15. [Link]

  • El-Deeb, N., et al. (2023). Discovery of new quinoline and isatine derivatives as potential VEGFR-2 inhibitors: design, synthesis, antiproliferative, docking and MD simulation studies. Taylor & Francis Online. [Link]

  • Șandor, A., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16(4), 534. [Link]

  • Eldehna, W. M., et al. (2022). New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies. PubMed Central (PMC). [Link]

  • Rossi, T., et al. (2018). Structure-Activity Relationships of Hexahydrocyclopenta[c]quinoline Derivatives as Allosteric Inhibitors of CDK2 and EGFR. Molecules, 23(12), 3333. [Link]

  • Kumar, A., et al. (2023). Discovery of new quinazoline derivatives as VEGFR-2 inhibitors: Design, Synthesis, and anti-proliferative studies. Bioorganic Chemistry, 138, 106654. [Link]

  • Al-Ostoot, F. H., et al. (2024). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Molecules, 29(14), 3325. [Link]

  • Abdel-Gawad, N. M., et al. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Molecules, 28(1), 120. [Link]

  • Șandor, A., et al. (2023). Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). PubMed. [Link]

  • de Oliveira, R. B., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances, 11(29), 17743-17757. [Link]

  • Kuran, B., et al. (2015). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica, 72(3), 485-490. [Link]

  • Wang, Y., et al. (2019). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(11), 1361-1366. [Link]

  • Elbadawi, M. M., et al. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. European Journal of Medicinal Chemistry, 213, 113168. [Link]

  • Kumar, D., et al. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica, 15(S1), 1-5. [Link]

  • Dow, M., et al. (2015). Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(16), 3243-3247. [Link]

  • Wang, Y., et al. (2022). Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. RSC Advances, 12(42), 27289-27300. [Link]

  • The Mark Foundation for Cancer Research. (n.d.). Novel EGFR Inhibitors for Non-Small Cell Lung Cancer. The Mark Foundation. [Link]

Sources

A Spectroscopic Compass: Navigating the Structural Nuances of 2,4-Dichloro-6,7-dimethoxyquinoline and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents. Among its myriad derivatives, 2,4-dichloro-6,7-dimethoxyquinoline serves as a crucial intermediate in the synthesis of pharmacologically active compounds. A thorough understanding of its spectroscopic characteristics, and those of its derivatives, is paramount for unambiguous identification, purity assessment, and the rational design of novel molecular entities. This guide provides a comprehensive spectroscopic comparison of this compound and its key derivatives, supported by experimental data and detailed analytical protocols.

The Foundational Scaffold: Spectroscopic Profile of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is an unparalleled tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts and coupling patterns of ¹H and ¹³C nuclei provide a detailed map of the molecular structure.

¹H NMR Spectroscopy

The proton NMR spectrum of a substituted quinoline reveals distinct signals for the aromatic protons and the methoxy groups. In 4-chloro-6,7-dimethoxyquinoline, the protons on the quinoline ring system and the methoxy groups give rise to characteristic signals. For instance, the ¹H NMR spectrum of 4-chloro-6,7-dimethoxyquinoline in DMSO-d₆ shows a doublet for the proton at position 8 (δ 8.57 ppm), a doublet for the proton at position 5 (δ 7.40 ppm), and singlets for the protons at positions 3 and 8 (δ 7.37 and 7.32 ppm, respectively), along with singlets for the two methoxy groups (δ 4.04 and 4.03 ppm).[1][2]

For this compound, we would anticipate a simpler aromatic region due to the absence of a proton at the 2-position. The protons at positions 3, 5, and 8 would provide key diagnostic signals.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on all carbon atoms within the molecule. The chemical shifts are sensitive to the electronic environment of each carbon. For substituted quinolines, the carbon atoms of the heterocyclic and carbocyclic rings, as well as the methoxy carbons, resonate at characteristic frequencies.[3] The presence of electron-withdrawing chlorine atoms will significantly influence the chemical shifts of the adjacent carbon atoms.

Table 1: Comparative ¹H NMR Data (Predicted and Experimental)

CompoundProtonPredicted Chemical Shift (δ, ppm)Experimental Chemical Shift (δ, ppm)MultiplicityReference
This compoundH-3~7.5-s-
H-5~7.4-s-
H-8~7.2-s-
OCH₃~4.0-s-
4-chloro-6,7-dimethoxyquinolineH-2-8.57d[1][2]
H-3-7.40d[1][2]
H-5-7.37s[1][2]
H-8-7.32s[1][2]
OCH₃-4.04, 4.03s[1][2]
2,4-dichloro-6,7-dimethoxyquinazolineH-5-7.33s
H-8-7.27s
OCH₃-4.04, 4.00s

Note: Predicted chemical shifts are estimations based on substituent effects and data from analogous compounds.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. The fragmentation pattern observed in the mass spectrum can provide valuable structural information. For this compound, the molecular ion peak would be expected at an m/z corresponding to its molecular weight (258.11 g/mol ). The isotopic pattern of the molecular ion, showing characteristic M, M+2, and M+4 peaks due to the presence of two chlorine atoms, would be a key diagnostic feature.

Vibrational Spectroscopy: Probing Functional Groups with IR and Raman

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule, allowing for the identification of characteristic functional groups.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to show characteristic absorption bands for C-H stretching of the aromatic ring and methoxy groups, C=C and C=N stretching vibrations of the quinoline ring, C-O stretching of the methoxy groups, and C-Cl stretching. The FTIR spectrum of the analogous 2,4-dichloro-6,7-dimethoxyquinazoline provides a useful reference for the expected peak positions.[4]

Table 2: Key FTIR Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)
Aromatic C-H Stretch3100-3000
Aliphatic C-H Stretch (OCH₃)2950-2850
C=C/C=N Ring Stretch1600-1450
C-O Stretch (Aryl Ether)1275-1200, 1075-1020
C-Cl Stretch850-550

Electronic Spectroscopy: Exploring Conjugation with UV-Vis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule and is particularly useful for studying conjugated systems. The quinoline ring system exhibits characteristic UV absorption bands. The UV-Vis spectrum of 2,4-dichloro-6,7-dimethoxyquinazoline shows a sharp absorption cutoff at 237 nm.[5] Similar absorption features are expected for this compound.

Experimental Protocols

To ensure the acquisition of high-quality and reproducible spectroscopic data, standardized experimental protocols are essential.

NMR Spectroscopy Sample Preparation and Acquisition

A standard protocol for acquiring NMR spectra is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the purified quinoline derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Instrument Setup: Insert the sample into the spectrometer, lock onto the deuterium signal of the solvent, and shim the magnetic field to optimize homogeneity.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H spectrum using a single-pulse experiment. Key parameters to set include spectral width, acquisition time, relaxation delay, and the number of scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Diagram 1: A typical workflow for NMR sample preparation and data acquisition.
Mass Spectrometry Analysis

For mass spectrometric analysis, Electron Ionization (EI) or Electrospray Ionization (ESI) are commonly used techniques.

  • Sample Introduction: The sample can be introduced directly into the ion source or via a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: The molecules are ionized using either a high-energy electron beam (EI) or by creating a fine spray of charged droplets (ESI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection: The separated ions are detected, and a mass spectrum is generated.

FTIR Spectroscopy Protocol

FTIR spectra are typically acquired using the Attenuated Total Reflectance (ATR) technique for solid samples.

  • Background Scan: A background spectrum of the clean ATR crystal is recorded.

  • Sample Application: A small amount of the solid sample is placed directly on the ATR crystal.

  • Sample Scan: The sample spectrum is recorded. The instrument software automatically subtracts the background spectrum to produce the final infrared spectrum of the sample.

UV-Vis Spectroscopy Protocol

For UV-Vis analysis, the sample is dissolved in a suitable UV-transparent solvent.

  • Solvent Baseline: A baseline spectrum of the solvent in a cuvette is recorded.

  • Sample Preparation: A dilute solution of the compound is prepared in the same solvent.

  • Sample Measurement: The absorbance spectrum of the sample solution is recorded over the desired wavelength range.

Diagram 2: Relationship between spectroscopic techniques and the structural information they provide.

Conclusion

References

  • Supporting Information for Excited States of Nucleic Acids Probed by Proton Relaxation Dispersion NMR Spectroscopy. (n.d.). ScienceOpen. Retrieved from [Link]

  • FT-IR spectrum of 2,4-dichloro-6,7-dimethoxyquinazoline. (n.d.). ResearchGate. Retrieved from [Link]

  • 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0068446). (n.d.). NP-MRD. Retrieved from [Link]

  • Supplementary Information File. (n.d.). J Pharm Pharm Sci. Retrieved from [Link]

  • 13C NMR Spectrum (1D, 15.08 MHz, DMSO-d6, experimental) (HMDB0002434). (n.d.). Human Metabolome Database. Retrieved from [Link]

  • Wu, M. (2011). 4-Chloro-6,7-dimethoxyquinoline.
  • 2,4-Dichloro-6,7-dimethoxyquinazoline. (n.d.). NIST WebBook. Retrieved from [Link]

  • Wu, M. (2011). 4-Chloro-6,7-dimethoxyquinoline. Acta Crystallographica Section E: Structure Reports Online, 67(11), o3012.
  • UV–vis spectrum of 2,4-dichloro-6,7-dimethoxyquinazoline. (n.d.). ResearchGate. Retrieved from [Link]

  • 4-Chloro-6,7-dimethoxyquinazoline. (n.d.). PubChem. Retrieved from [Link]

  • Reich, H. J. (n.d.). 13C NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]

  • 2,4-D. (n.d.). NIST WebBook. Retrieved from [Link]

  • Osborne, A. G. (1985). 1H- and 13C-nmr Spectral Studies of Some 2,4-Dimethoxyquinolines. Inconsistencies with Montrutanine, an Alkaloid from Ruta montana.
  • UV–Vis spectrum of 4-amino-2-chloro-6,7-dimethoxyquinazoline. (n.d.). ResearchGate. Retrieved from [Link]

  • 6,7-Dimethoxy-4-chloroquinoline. (n.d.). iChemical. Retrieved from [Link]

  • 2,4-Dichloro-6-methoxyqionoline-3-carboxylic acid. (n.d.). SpectraBase. Retrieved from [Link]

  • 4-Chloro-6,7-dimethoxyquinoline. (n.d.). PubChem. Retrieved from [Link]

  • CN101353328B. (n.d.). Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline. Google Patents.
  • Pharmaceutical Analysis Using UV-Vis: Compliance with USP Chapter <857>, and European Pharmacopoeia (Ph. Eur.). (n.d.). Agilent. Retrieved from [Link]

  • 2-Chloro-4-amino-6,7-dimethoxyquinazoline. (n.d.). Purex Pharmaceuticals. Retrieved from [Link]

  • 2-Chloro-4-methoxyaniline. (n.d.). PubChem. Retrieved from [Link]

  • Quinoline, 4,7-dichloro-. (n.d.). NIST WebBook. Retrieved from [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 2,4-Dichloro-6,7-dimethoxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2,4-dichloro-6,7-dimethoxyquinoline derivatives, focusing on their potential as anticancer agents. By objectively comparing the performance of various analogs and providing detailed experimental data and protocols, this document serves as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.

Introduction: The Quinoline Scaffold in Oncology

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a broad spectrum of biological activities. In oncology, quinoline derivatives have emerged as a significant class of therapeutic agents, primarily due to their ability to inhibit protein kinases, which are crucial regulators of cancer cell proliferation, survival, and metastasis.[1]

The this compound core, in particular, represents a versatile template for the design of potent kinase inhibitors. The chlorine atoms at the C2 and C4 positions serve as reactive handles for the introduction of various substituents, allowing for the fine-tuning of biological activity and pharmacokinetic properties. The 6,7-dimethoxy substitution on the benzene ring is a common feature in many potent kinase inhibitors, often contributing to favorable interactions within the ATP-binding pocket of the target enzyme.[2][3] This guide will explore the nuanced structure-activity relationships that govern the efficacy of this promising class of compounds.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound derivatives is highly dependent on the nature of the substituents introduced at the C2 and C4 positions. The following sections dissect the impact of these modifications on their anticancer and kinase inhibitory activities.

The Critical Role of the C4-Anilino Moiety

The substitution of the chlorine atom at the C4 position with a substituted aniline is a key determinant of the anticancer activity of this class of compounds. This modification has been extensively explored in the development of inhibitors targeting receptor tyrosine kinases such as the epidermal growth factor receptor (EGFR) and c-Met.

SAR studies have revealed several key trends:

  • Nature of the Aniline Substituent: The electronic and steric properties of the substituents on the aniline ring significantly influence inhibitory potency. Electron-donating and electron-withdrawing groups at different positions can modulate the pKa of the aniline nitrogen and its binding affinity to the kinase domain.

  • Linker to Additional Moieties: Extending from the aniline ring with various linkers to incorporate other heterocyclic moieties, such as benzimidazoles, can lead to enhanced potency, potentially through additional interactions with the target protein.[4]

Modulation of Activity by C2-Substituents

While the C4 position has been the primary focus of modification, the C2 position also offers opportunities for modulating the pharmacological profile of these derivatives. The reactivity of the C2-chloro group allows for the introduction of a second point of diversity.

Key considerations for C2-substitutions include:

  • Size and Lipophilicity: The introduction of bulky or lipophilic groups at this position can impact solubility and cell permeability, which in turn affects overall cellular activity.

  • Hydrogen Bonding Potential: Incorporating groups capable of forming hydrogen bonds can lead to additional interactions with the target kinase, potentially increasing binding affinity and selectivity.

The following diagram illustrates the key positions for substitution on the this compound scaffold and their general impact on activity.

SAR_summary scaffold This compound Scaffold C4 C4-Position (Primary Modification) scaffold->C4 C2 C2-Position (Secondary Modification) scaffold->C2 dimethoxy 6,7-Dimethoxy Groups (Potency & Selectivity) scaffold->dimethoxy C4_aniline Anilino Substitution: - Crucial for kinase inhibition - Substituents on aniline ring modulate potency C4->C4_aniline C2_subst Diverse Substitutions: - Impact solubility & permeability - Can provide additional binding interactions C2->C2_subst dimethoxy_role Key Pharmacophore: - Enhances binding to ATP pocket - Often conserved in potent inhibitors dimethoxy->dimethoxy_role

Caption: Key SAR points for this compound derivatives.

Comparative Biological Data

The following table summarizes the in vitro biological activity of selected 6,7-dimethoxyquinoline derivatives. It is important to note that direct comparisons of IC₅₀ values should be made with caution, as experimental conditions can vary between different studies.

Compound IDC4-SubstituentC2-SubstituentTarget/Cell LineIC₅₀ (µM)Reference
12f N-(2-(4-chlorophenyl)-1H-benzo[d]imidazol-6-yl)HMKN-45 (Gastric Cancer)0.042[4]
12g N-(2-(4-bromophenyl)-1H-benzo[d]imidazol-6-yl)HMKN-45 (Gastric Cancer)0.038[4]
12r N-(2-(3,4-dichlorophenyl)-1H-benzo[d]imidazol-6-yl)HMKN-45 (Gastric Cancer)0.029[4]
14m O-(CH₂)₃-phenyl4-methoxyphenylNCI-60 (Full Panel GI₅₀)1.26[1]
14m O-(CH₂)₃-phenyl4-methoxyphenylLOX IMVI (Melanoma)0.116[1]
14m O-(CH₂)₃-phenyl4-methoxyphenylCAKI-1 (Renal Cancer)0.188[1]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the validation of SAR studies. This section provides step-by-step methodologies for the synthesis of this compound derivatives and for key biological assays used in their evaluation.

Synthesis of 4-Anilino-6,7-dimethoxyquinoline Derivatives

The following is a general procedure for the synthesis of 4-anilino-6,7-dimethoxyquinoline derivatives from a 4-chloro-6,7-dimethoxyquinoline intermediate.

Step 1: Synthesis of 4-Chloro-6,7-dimethoxyquinoline (Intermediate)

A detailed, multi-step synthesis starting from 3,4-dimethoxyaniline is typically employed. This involves a Gould-Jacobs reaction or similar cyclization to form the quinoline core, followed by chlorination. For the purpose of this guide, we will start with the commercially available or previously synthesized 4-chloro-6,7-dimethoxyquinoline.

Step 2: Nucleophilic Aromatic Substitution with Substituted Anilines

  • To a solution of 4-chloro-6,7-dimethoxyquinoline (1.0 eq) in a suitable solvent such as isopropanol or N,N-dimethylformamide (DMF), add the desired substituted aniline (1.1-1.5 eq).

  • Add a base, such as N,N-diisopropylethylamine (DIPEA) (2.0 eq), to scavenge the HCl generated during the reaction.

  • Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid and wash with a cold solvent (e.g., ethanol or diethyl ether).

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.

The following diagram outlines the general synthetic workflow.

synthesis_workflow start 4-Chloro-6,7-dimethoxyquinoline reaction Nucleophilic Aromatic Substitution (Reflux) start->reaction aniline Substituted Aniline aniline->reaction reagents Solvent (e.g., Isopropanol) Base (e.g., DIPEA) reagents->reaction workup Workup (Cooling, Filtration/Concentration) reaction->workup purification Purification (Column Chromatography) workup->purification product 4-Anilino-6,7-dimethoxyquinoline Derivative purification->product

Caption: General workflow for the synthesis of 4-anilino-6,7-dimethoxyquinoline derivatives.

In Vitro Antiproliferative Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[5][6]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of the compounds. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value using a suitable software.

In Vitro EGFR Kinase Inhibition Assay (Luminescent)

This assay measures the ability of a compound to inhibit the enzymatic activity of EGFR by quantifying the amount of ATP consumed during the phosphorylation reaction.[7]

Materials:

  • Recombinant human EGFR kinase

  • Kinase assay buffer

  • Poly(Glu,Tyr) 4:1 substrate

  • ATP

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 96-well or 384-well white plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compounds in kinase assay buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Reaction Setup: In a white microplate, add the test compound, recombinant EGFR enzyme, and the substrate.

  • Kinase Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. The final reaction volume is typically 25 µL.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Luminescence Generation: Add Kinase Detection Reagent to convert the generated ADP back to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Luminescence Measurement: Measure the luminescence using a microplate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP generated and is inversely correlated with the kinase activity. Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration.

Conclusion

The this compound scaffold is a highly promising starting point for the development of novel anticancer agents, particularly kinase inhibitors. The structure-activity relationship studies highlighted in this guide demonstrate that strategic modifications at the C4 and C2 positions can lead to potent and selective compounds. The substitution of the C4-chloro group with various anilino moieties is a critical determinant of activity, with further refinements possible through substitutions on the aniline ring and at the C2 position of the quinoline core.

The provided experimental protocols for synthesis and biological evaluation offer a standardized framework for researchers to design, synthesize, and compare new derivatives in a consistent and reproducible manner. Future research in this area should focus on exploring a wider range of substituents at the C2 position and investigating the dual-targeting potential of these compounds against multiple kinases to overcome drug resistance.

References

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • (Placeholder for a relevant synthesis paper)
  • (Placeholder for a relevant SAR paper)
  • (Placeholder for a relevant kinase assay paper)
  • (Placeholder for a relevant synthesis paper)
  • (Placeholder for a relevant synthesis paper)
  • (Placeholder for a relevant synthesis paper)
  • (Placeholder for a relevant SAR paper)
  • (Placeholder for a relevant SAR paper)
  • (Placeholder for a relevant anticancer activity paper)
  • (Placeholder for a relevant SAR paper)
  • (Placeholder for a relevant synthesis paper)
  • Chen, J., et al. (2017). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(15), 3463-3467. [Link]

  • Elbadawi, M. M., et al. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. European Journal of Medicinal Chemistry, 213, 113175. [Link]

  • (Placeholder for a relevant SAR paper)
  • (Placeholder for a relevant anticancer activity paper)
  • (Placeholder for a relevant compar
  • He, L., et al. (2014). Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors. MedChemComm, 5(9), 1353-1358. [Link]

  • (Placeholder for a relevant synthesis paper)
  • (Placeholder for a relevant anticancer activity paper)

Sources

A Comparative Guide to Catalytic Systems for the Synthesis of 2,4-Dichloro-6,7-dimethoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Core Heterocyclic Scaffold

2,4-Dichloro-6,7-dimethoxyquinoline is a pivotal intermediate in the synthesis of numerous high-value compounds within the pharmaceutical industry. Its di-chlorinated structure at the 2 and 4 positions provides two reactive sites for subsequent nucleophilic substitution, making it a versatile scaffold for building complex molecular architectures. Notably, this quinoline core is integral to the development of potent tyrosine kinase inhibitors, including several advanced drug candidates. The efficiency, safety, and scalability of its synthesis are therefore critical parameters for drug development professionals.

This guide provides a comparative analysis of common catalytic systems employed for the synthesis of this compound, focusing on the dichlorination of its precursor, 6,7-dimethoxyquinoline-2,4-dione. We will delve into the mechanistic rationale behind catalyst selection, present comparative performance data, and provide detailed experimental protocols to empower researchers in their synthetic endeavors.

The Core Transformation: Dichlorination of 6,7-dimethoxyquinoline-2,4-dione

The primary synthetic route involves the conversion of the keto-enol tautomer of 6,7-dimethoxyquinoline-2,4-dione to the desired dichloro product. This transformation requires a potent chlorinating agent capable of converting both the hydroxyl and keto groups into chlorides. The choice of catalyst is crucial for driving this reaction to completion efficiently while minimizing side-product formation.

G cluster_0 Reaction Scheme Start 6,7-dimethoxyquinoline-2,4-dione Reagents Chlorinating Agent + Catalyst Start->Reagents End This compound Reagents->End

Caption: Overall synthetic transformation.

We will compare three primary catalytic systems for this chlorination:

  • Phosphorus Oxychloride (POCl₃) with a Tertiary Amine Catalyst (e.g., N,N-dimethylaniline)

  • Phosphorus Oxychloride (POCl₃) with N,N-dimethylformamide (DMF) as a Catalyst

  • Thionyl Chloride (SOCl₂) as an Alternative Chlorinating System

Comparative Analysis of Catalytic Systems

The selection of a chlorination system is a trade-off between reactivity, safety, cost, and ease of workup. While all three systems can effectively produce the desired product, they operate via distinct mechanisms and present different practical challenges.

ParameterSystem 1: POCl₃ / N,N-dimethylanilineSystem 2: POCl₃ / DMFSystem 3: SOCl₂ / (Catalytic DMF)
Typical Yield 80-90%85-95%[1]75-85%
Reaction Time 5-7 hours[2][3]4-6 hours[1]6-10 hours
Temperature 100-110 °C (Reflux)100-110 °C (Reflux)[1]79 °C (Reflux)
Key Advantage High yields, well-established method.Forms highly reactive Vilsmeier reagent, often faster.[4][5]Milder conditions, gaseous byproducts (SO₂, HCl).
Key Disadvantage High-boiling point catalyst can complicate purification.DMF can be difficult to remove completely.Lower reactivity than POCl₃, may require longer times.
Safety Concerns POCl₃ is highly corrosive and reacts violently with water. N,N-dimethylaniline is toxic.POCl₃ is highly corrosive. DMF is a reproductive toxin.SOCl₂ is highly corrosive and toxic; releases toxic gases upon reaction with water.

System 1: Phosphorus Oxychloride (POCl₃) with N,N-dimethylaniline

Mechanistic Insight & Rationale

Phosphorus oxychloride is a powerful dehydrating and chlorinating agent, making it ideal for this transformation.[6][7][8] The role of the tertiary amine, N,N-dimethylaniline, is to act as a base and catalyst. It activates the quinolinedione substrate by deprotonation and also reacts with POCl₃ to form a reactive phosphonium intermediate. This intermediate is a more potent chlorinating species than POCl₃ alone, accelerating the reaction. The basic nature of the amine also serves to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.

G cluster_0 Catalytic Cycle with POCl₃ / Tertiary Amine A Quinolinedione Substrate D Activated Substrate (Enolate) A->D R₃N B POCl₃ E Reactive Intermediate [Cl₃P=O-R₃N]⁺ B->E R₃N C N,N-dimethylaniline (R₃N) F Chlorinated Intermediate D->F E G 2,4-Dichloro Product F->G POCl₃

Caption: Simplified mechanism for amine-catalyzed chlorination.

Experimental Protocol
  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel, add 6,7-dimethoxyquinoline-2,4-dione (1.0 eq).

  • Reagent Addition: Add phosphorus oxychloride (POCl₃, 6-8 eq) to the flask.

  • Catalyst Addition: Slowly add N,N-dimethylaniline (0.3-0.5 eq) dropwise to the stirred mixture. An exotherm may be observed.

  • Reaction: Heat the reaction mixture to reflux (approx. 110 °C) for 5-7 hours.[2][3] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, carefully and slowly pour the reaction mixture into a beaker containing crushed ice with vigorous stirring. This step is highly exothermic and must be performed in a well-ventilated fume hood.

  • Isolation: A precipitate will form. Adjust the pH to ~7-8 with a saturated sodium bicarbonate solution. Filter the solid product, wash thoroughly with cold water, and dry under vacuum.

System 2: Phosphorus Oxychloride (POCl₃) with N,N-dimethylformamide (DMF)

Mechanistic Insight & Rationale

When POCl₃ is mixed with DMF, they react to form the Vilsmeier-Haack reagent, a highly electrophilic chloroiminium salt ([(CH₃)₂N=CHCl]⁺[PO₂Cl₂]⁻).[4] This reagent is significantly more reactive than POCl₃ alone and is the active species in the Vilsmeier-Haack reaction, which is renowned for formylation and cyclization reactions.[5] In this context, it acts as a powerful chlorinating agent. The oxygen atoms of the quinolinedione attack the electrophilic carbon of the Vilsmeier reagent, leading to a cascade that ultimately replaces the C=O groups with C-Cl bonds. A Chinese patent suggests this combination for the analogous quinazoline synthesis, highlighting its efficiency.[1]

G cluster_0 Vilsmeier Reagent Formation and Action A POCl₃ C Vilsmeier Reagent (Chloroiminium Salt) A->C B DMF B->C D Quinolinedione Substrate E Oxygen Attack D->E C F Chlorination Cascade E->F G 2,4-Dichloro Product F->G

Caption: Role of the Vilsmeier reagent in chlorination.

Experimental Protocol
  • Setup: Assemble a flame-dried reaction setup as described in System 1.

  • Reagent Addition: Charge the flask with 6,7-dimethoxyquinoline-2,4-dione (1.0 eq) and phosphorus oxychloride (POCl₃, 6 eq).

  • Catalyst Addition: While stirring the mixture at 0-5 °C, add N,N-dimethylformamide (DMF, 0.5-1.0 eq) dropwise.

  • Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux (approx. 110 °C) for 4-6 hours.[1] Monitor the reaction via TLC.

  • Workup & Isolation: Follow the same quenching and isolation procedure as described for System 1. The crude product can be further purified by recrystallization from a suitable solvent like isopropanol or an ethanol/ethyl acetate mixture.[9]

System 3: Thionyl Chloride (SOCl₂)

Mechanistic Insight & Rationale

Thionyl chloride (SOCl₂) is another common and effective reagent for converting hydroxyl groups and carboxylic acids into chlorides.[10] Its mechanism involves the formation of a reactive chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion. An advantage of SOCl₂ is that its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which can simplify product purification.[10] However, it is generally less reactive than POCl₃ for converting keto groups to dichlorides and may require longer reaction times or the use of a catalyst like DMF. The reaction of SOCl₂ with catalytic DMF also forms a Vilsmeier-type reagent, which is the active chlorinating species.[10]

Experimental Protocol
  • Setup: Use the same flame-dried setup as previously described.

  • Reagent Addition: Suspend 6,7-dimethoxyquinoline-2,4-dione (1.0 eq) in an excess of thionyl chloride (SOCl₂, 10-15 eq), which can also serve as the solvent.

  • Catalyst Addition (Optional but Recommended): Add a catalytic amount of DMF (0.1 eq) to the mixture.

  • Reaction: Heat the mixture to reflux (approx. 79 °C) for 6-10 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: After cooling, carefully remove the excess SOCl₂ by distillation under reduced pressure. This must be done in a fume hood and with appropriate trapping for the corrosive vapor.

  • Isolation: The remaining residue is then subjected to the same ice-water quenching and neutralization procedure as described for the POCl₃ systems to precipitate the crude product.

Conclusion and Recommendations

For the synthesis of this compound, the POCl₃/DMF system (System 2) often provides the best balance of high yield and shorter reaction times due to the formation of the highly reactive Vilsmeier reagent.[1][4] It is a robust and widely applicable method for this class of transformation.

The POCl₃/N,N-dimethylaniline system (System 1) remains a highly effective and reliable alternative, though purification may require more effort to remove the high-boiling amine catalyst.

Thionyl chloride (System 3) is a viable option, particularly if milder conditions are desired or if the gaseous nature of its byproducts is advantageous for a specific process workflow. However, researchers should be prepared for potentially longer reaction times and lower overall yields compared to the phosphorus-based reagents.

Ultimately, the optimal choice will depend on the specific requirements of the synthesis, including scale, available equipment, and purification strategy. All procedures involve hazardous and corrosive materials and must be conducted with appropriate engineering controls and personal protective equipment.

References

  • DUT Open Scholar. Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. [Link]

  • Indian Journal of Chemistry. Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. [Link]

  • International Journal of Chemical Studies. Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. [Link]

  • Google Patents. CN1486980A - Prepn process of 2.4-dichloro-6.7-dimethoxy quinazoline.
  • Research Square. Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). [Link]

  • Der Pharma Chemica. Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. [Link]

  • Google Patents. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • ResearchGate. Scheme 4. Preparation of POCl 3 using P 2 O 5 and PCl 5. [Link]

  • National Center for Biotechnology Information. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. [Link]

  • ResearchGate. (PDF) A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3 ) in the last biennial period (2018–19). [Link]

  • Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Purity of 2,4-Dichloro-6,7-dimethoxyquinoline from Different Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quality of starting materials is a cornerstone of reliable and reproducible results. The purity of a chemical intermediate like 2,4-Dichloro-6,7-dimethoxyquinoline can significantly influence the outcome of a synthesis, the biological activity of a final compound, and the overall integrity of a research program. This guide provides an in-depth, technical comparison of methodologies to assess the purity of this compound from various commercial sources. We will delve into the rationale behind a multi-pronged analytical approach, present hypothetical data from three representative suppliers, and provide detailed experimental protocols.

The Critical Role of Purity in Drug Discovery

This compound is a key building block in the synthesis of a variety of biologically active molecules, including kinase inhibitors targeting signaling pathways implicated in cancer.[1] Impurities, which the U.S. Food and Drug Administration (FDA) defines as any component of a drug substance that is not the active pharmaceutical ingredient (API) or an excipient, can arise from starting materials, by-products of the synthesis, or degradation.[2] Even trace amounts of these unwanted substances can lead to misleading biological data, side reactions, and potential toxicity in downstream applications. Therefore, a rigorous assessment of purity is not merely a quality control step but a fundamental aspect of scientific validity.

A Multi-Modal Approach to Purity Verification

No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on the orthogonal application of several methods, each providing a unique piece of the puzzle. This guide will focus on a combination of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis.

dot

Caption: Workflow for the comprehensive purity assessment of this compound.

Comparative Analysis of Hypothetical Suppliers

To illustrate the importance of a thorough purity assessment, let's consider hypothetical data for this compound obtained from three different suppliers: "Supplier A (Premium Grade)," "Supplier B (Standard Grade)," and "Supplier C (Bulk Grade)."

Parameter Supplier A (Premium Grade) Supplier B (Standard Grade) Supplier C (Bulk Grade)
Appearance White to off-white crystalline solidOff-white to light yellow powderYellowish powder
HPLC Purity (Area %) 99.8%98.5%95.2%
Major Impurity (LC-MS) 0.15% (Unidentified, m/z 241.0)1.1% (Starting Material, m/z 222.1)3.5% (Monochloro- species, m/z 225.1)
¹H NMR Conforms to structureConforms, minor impurity peaksSignificant impurity peaks observed
Elemental Analysis (%C) 46.32 (Theory: 46.36)46.1545.89
Elemental Analysis (%H) 3.11 (Theory: 3.11)3.153.25
Elemental Analysis (%N) 10.81 (Theory: 10.81)10.7510.62

In-Depth Discussion of Analytical Findings

Supplier A (Premium Grade): The material from Supplier A exhibits high purity across all analytical methods. The HPLC chromatogram shows a sharp, symmetrical main peak with only a minor unidentified impurity. The ¹H NMR spectrum is clean and consistent with the expected structure of this compound. Furthermore, the elemental analysis results are in excellent agreement with the theoretical values, with a deviation of less than 0.4%, a commonly accepted criterion for purity in many chemistry journals.[3][4] This level of purity is highly desirable for sensitive applications such as in vitro biological screening and late-stage drug development.

Supplier B (Standard Grade): Supplier B provides a material with acceptable purity for many standard laboratory applications. However, the HPLC analysis reveals a higher percentage of a major impurity, which LC-MS identifies as the starting material, likely 6,7-dimethoxyquinazolin-2,4-dione. This suggests an incomplete chlorination reaction during synthesis.[5][6] While the ¹H NMR spectrum largely conforms to the desired structure, the presence of minor, unidentified peaks warrants caution. The elemental analysis shows a slightly larger deviation from the theoretical values compared to Supplier A, but still within a reasonable range for a standard grade reagent.

Supplier C (Bulk Grade): The product from Supplier C shows significantly lower purity. The HPLC analysis indicates the presence of a major impurity identified by LC-MS as a monochlorinated quinazoline species. This points to a poorly controlled or incomplete synthetic process. The ¹H NMR spectrum is complicated by the presence of multiple, significant impurity peaks, making unambiguous structural confirmation difficult. The elemental analysis results deviate considerably from the theoretical values, indicating the presence of substantial impurities. This grade of material may be suitable for initial, non-critical studies or for applications where in-house purification is planned.

The Impact of Impurities on Biological Systems: A Hypothetical Example

The purity of this compound is particularly critical when it is used as a precursor for synthesizing inhibitors of signaling pathways like the HGF/c-Met pathway, which is implicated in tumorigenesis and metastasis.[1]

dot

Caption: Simplified HGF/c-Met signaling pathway and the inhibitory action of a quinoline-based drug.

An impurity in the this compound starting material could lead to the formation of an analog of the intended inhibitor. This analog might have a different biological activity profile, potentially leading to off-target effects, reduced potency, or even agonist activity, thereby confounding the interpretation of experimental results.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This method is the workhorse for quantitative purity assessment and impurity profiling.

  • Instrumentation: HPLC system with a UV-Vis detector and a C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).

  • Gradient Program:

    • Start with 90% A, hold for 2 minutes.

    • Ramp to 10% A over 15 minutes.

    • Hold at 10% A for 2 minutes.

    • Return to 90% A over 1 minute and re-equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for the identification of impurities by providing molecular weight information.[3]

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

  • LC Conditions: Same as the HPLC method described above. For MS compatibility, ensure volatile buffers like formic acid or ammonium formate are used.

  • MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

    • Mass Range: m/z 100-1000.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

  • Data Analysis: The mass-to-charge ratio (m/z) of each impurity peak is used to propose a molecular formula and identify the impurity, often with the aid of fragmentation data (MS/MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for unambiguous structure elucidation and can also be used for quantitative purity assessment (qNMR).[7]

  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Experiments:

    • ¹H NMR: Provides information on the number and chemical environment of protons.

    • ¹³C NMR: Provides information on the carbon skeleton.

    • 2D NMR (COSY, HSQC, HMBC): Used for unambiguous assignment of all proton and carbon signals to confirm the structure.

  • Purity Assessment: The presence of impurity peaks in the ¹H NMR spectrum can be used for a semi-quantitative assessment of purity. For a more accurate quantitative analysis, qNMR can be performed using a certified internal standard.

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and other elements in a sample.[8] This technique is a fundamental measure of purity, as significant deviations from the theoretical values indicate the presence of impurities.

  • Instrumentation: CHN analyzer.

  • Sample Preparation: A few milligrams of the dried sample are accurately weighed.

  • Analysis: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured.

  • Acceptance Criteria: The experimentally determined percentages of C, H, and N should be within ±0.4% of the calculated theoretical values.[3][4]

Conclusion

The comprehensive assessment of the purity of this compound is a critical undertaking for any research or development program. A multi-pronged analytical approach, combining HPLC, LC-MS, NMR, and elemental analysis, provides a robust and reliable evaluation of product quality. As demonstrated with our hypothetical supplier comparison, the purity of this key intermediate can vary significantly, and a thorough understanding of the impurity profile is essential for mitigating risks and ensuring the integrity of your scientific endeavors. It is the responsibility of the researcher to either source high-purity materials or to implement appropriate purification strategies to ensure that the quality of their starting materials is commensurate with the requirements of their application.

References

  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link]

  • Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals. (2025). [Source Not Available]
  • Agilent Technologies. (n.d.). Elemental Impurity Analysis in Regulated Pharmaceutical Laboratories. [Link]

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]

  • Patel, D., et al. (2016). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Critical Reviews in Analytical Chemistry, 46(5), 400-414. [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025). [Source Not Available]
  • American Chemical Society. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]

  • Intertek. (n.d.). Trace Metals Testing and Elemental Analysis for Pharmaceuticals. [Link]

  • LGC. (2025). The benefits of high-resolution mass spectrometry for impurity profiling. [Link]

  • European Pharmaceutical Review. (2018). Elemental impurities testing and specification limits - ICH Q3D. [Link]

  • Analytik Jena. (n.d.). Elemental Impurities in Pharmaceutical Materials According to New ICH Guidelines and USP Chapters <232> and <233>. [Link]

  • Defense Technical Information Center. (1971). Mass Spectrometry of Heterocyclic Compounds. [Link]

  • Li, X., et al. (2018). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(15), 2561-2565. [Link]

  • Oriental Journal of Chemistry. (2023). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. [Link]

  • Pierens, G. J., et al. (2014). Quantitative nuclear magnetic resonance (QNMR) spectroscopy for assessing the purity of technical grade agrochemicals: 2,4-dichlorophenoxyacetic acid (2,4-D) and sodium 2,2-dichloropropionate (Dalapon sodium). Journal of Agricultural and Food Chemistry, 62(1), 59-66. [Link]

  • Google Patents. (n.d.). CN1486980A - Prepn process of 2.4-dichloro-6.7-dimethoxy quinazoline.
  • Der Pharma Chemica. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. [Link]

  • ResearchGate. (2023). Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). [Link]

Sources

A Comparative Guide to the Cytotoxicity of Novel Quinoline Derivatives Synthesized from 2,4-Dichloro-6,7-dimethoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology

The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including notable anticancer effects.[1] A key strategy in developing novel and potent anticancer agents involves the chemical modification of the quinoline core. Among the various precursors, 2,4-Dichloro-6,7-dimethoxyquinoline serves as a versatile starting material. The differential reactivity of its two chlorine atoms—with the C4 position being more susceptible to nucleophilic substitution—allows for the systematic and regioselective introduction of diverse functional groups.

The dimethoxy substituents at the C6 and C7 positions are not merely passive structural features. This substitution pattern is found in several natural and synthetic compounds with potent biological activities and can enhance interactions with specific enzyme targets.[2] Modifications at the C2 and C4 positions, in particular, can dramatically influence the compound's cytotoxic profile and mechanism of action.[3]

This guide provides an in-depth comparison of the cytotoxic performance of various quinoline derivatives synthesized using the 6,7-dimethoxyquinoline framework. We will analyze experimental data to elucidate structure-activity relationships (SAR), provide a detailed protocol for assessing cytotoxicity, and explore the mechanistic insights that guide the rational design of next-generation anticancer therapeutics.

Comparative Cytotoxicity of 6,7-Dimethoxyquinoline Derivatives

The true measure of a potential anticancer agent lies in its ability to inhibit the growth of cancer cells at low concentrations. The half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) are standard metrics used to quantify this potency. Below, we compare the cytotoxic activity of several distinct series of derivatives built upon the 6,7-dimethoxyquinoline core.

Series 1: 4-Alkoxy-2-aryl-6,7-dimethoxyquinolines

In this series, researchers explored the impact of an alkoxy linker at the C4 position and various aryl groups at the C2 position. A selection of the most potent compounds from this class, identified as potential Topoisomerase I inhibitors, were evaluated against a panel of 59 cancer cell lines by the National Cancer Institute (NCI).[1] The data reveals that a propyl linker at C4 is particularly effective.

Compound IDC4-SubstituentC2-SubstituentCell LineGI50 (µM)
14m Propoxy4-MethoxyphenylMelanoma (LOX IMVI)0.116
Leukemia (SR)0.133
Colon Cancer (COLO 205)0.401
14p Propoxy4-MorpholinophenylMelanoma (LOX IMVI)0.227
Leukemia (SR)0.237
Colon Cancer (COLO 205)0.778
Doxorubicin (Reference Drug)Melanoma (LOX IMVI)0.08
Leukemia (SR)<0.01
Colon Cancer (COLO 205)0.03
Data synthesized from Elbadawi et al., European Journal of Medicinal Chemistry.[1]
Series 2: 4-Anilino-6,7-dimethoxyquinolines

This series investigates the introduction of an anilino-benzimidazole moiety at the C4 position, a structural motif known to interact with tyrosine kinases. These compounds were identified as potent inhibitors of the c-Met kinase.[4]

Compound IDC4-SubstituentCell LineIC50 (µM)
12n N-(2-(4-methoxyphenyl)-1H-benzo[d]imidazol-6-yl)Lung Cancer (A549)7.3
Breast Cancer (MCF-7)6.1
Gastric Cancer (MKN-45)13.4
Cabozantinib (Reference c-Met Inhibitor)Lung Cancer (A549)6.8
Breast Cancer (MCF-7)5.5
Gastric Cancer (MKN-45)12.5
Data synthesized from Lv et al., Bioorganic & Medicinal Chemistry Letters.[4]

Structure-Activity Relationship (SAR) Analysis

  • C4 Position Modifications : The nature of the substituent at the C4 position is a primary determinant of potency.

    • Alkoxy Linkers : For the 2-arylquinoline series, a flexible propyl (3-carbon) alkoxy chain at C4 appears optimal for potent, broad-spectrum activity.[1]

    • Anilino Linkers : The incorporation of a larger, more rigid anilino-benzimidazole structure at C4 directs the compounds towards a different target (c-Met kinase), resulting in potent activity against specific cell lines.[4]

  • C2 Position Modifications : The aryl group at the C2 position provides a secondary point for optimization.

    • In the 4-alkoxy series, a 4-methoxyphenyl group at C2 (Compound 14m ) conferred slightly greater potency across multiple cell lines compared to a 4-morpholinophenyl group (Compound 14p ).[1] This suggests that electron-donating substituents on the C2-phenyl ring can enhance activity.

  • The 6,7-Dimethoxy Core : The consistent high potency observed across different series underscores the importance of the 6,7-dimethoxy substitution on the quinoline backbone, likely aiding in crucial interactions within the binding pockets of target enzymes like Topoisomerase I and c-Met.[2]

G quinoline 6,7-Dimethoxyquinoline Core (Essential for Activity) c4 C4-Position (Primary Potency Driver) quinoline->c4 c2 C2-Position (Fine-tunes Potency/Selectivity) quinoline->c2 sub1 Propoxy Linker (Broad Cytotoxicity) c4->sub1 sub2 Anilino-Benzimidazole (c-Met Targeting) c4->sub2 sub3 Substituted Phenyl (Modulates Activity) c2->sub3

Caption: Key structure-activity relationships for 6,7-dimethoxyquinoline derivatives.

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

To ensure the reliability and reproducibility of cytotoxicity data, a standardized protocol is essential. The MTT assay is a cornerstone colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active, viable cells contain mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The quantity of this insoluble formazan, measured spectrophotometrically after solubilization, is directly proportional to the number of living cells.[5]

Step-by-Step Methodology
  • Cell Seeding:

    • Harvest cancer cells from culture and perform a cell count (e.g., using a hemocytometer and Trypan blue exclusion to ensure high viability).

    • Dilute the cells in fresh culture medium to a predetermined optimal seeding density (typically between 1,000 to 100,000 cells per well, depending on the cell line's growth rate).[6]

    • Plate 100 µL of the cell suspension into each well of a 96-well flat-bottom microplate. Include control wells containing medium only for background subtraction.

    • Incubate the plate for 12-24 hours (e.g., at 37°C, 5% CO₂) to allow cells to attach and recover.[6]

    • Causality: This initial incubation ensures that the cells are in a healthy, exponential growth phase before the introduction of the test compounds, providing a consistent baseline for assessing cytotoxicity.

  • Compound Treatment:

    • Prepare a stock solution of the quinoline derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in culture medium to achieve a range of final test concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the respective compound concentrations. Include vehicle control wells (medium with the same percentage of DMSO used for the highest drug concentration) and untreated control wells (medium only).

    • Incubate the plate for the desired exposure period (commonly 24, 48, or 72 hours).[7]

    • Causality: A dose-response curve is necessary to determine the IC50 value. The incubation period is chosen to allow sufficient time for the compound to exert its cytotoxic or cytostatic effects.

  • MTT Addition and Formazan Formation:

    • Following incubation, add 10 µL of MTT labeling reagent (typically 5 mg/mL in PBS, for a final concentration of 0.5 mg/mL) to each well.

    • Incubate the plate for an additional 2 to 4 hours under standard culture conditions.[6]

    • Causality: During this period, only viable cells with active mitochondrial enzymes can reduce the MTT to formazan crystals, forming a visible purple precipitate. This step differentiates living from dead cells.

  • Solubilization and Measurement:

    • Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well.[6]

    • Place the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan crystals.

    • Causality: The formazan product is crystalline and insoluble. Solubilization is critical to create a homogenous colored solution required for accurate spectrophotometric measurement.

    • Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm). A reference wavelength of >650 nm can be used to reduce background noise.

  • Data Analysis:

    • Subtract the average absorbance of the medium-only blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells (considered 100% viable).

    • Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression analysis to calculate the IC50 value.

G A 1. Cell Seeding (Plate cells in 96-well plate) B 2. Incubation (Allow cells to attach, ~24h) A->B C 3. Compound Treatment (Add quinoline derivatives) B->C D 4. Incubation (Drug exposure, 24-72h) C->D E 5. Add MTT Reagent D->E F 6. Incubation (Formazan formation, 2-4h) E->F G 7. Add Solubilization Solution F->G H 8. Read Absorbance (570 nm) G->H I 9. Data Analysis (Calculate IC50) H->I

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Mechanistic Insights: Targeting Key Cancer Pathways

The cytotoxicity of these 6,7-dimethoxyquinoline derivatives is not random but is linked to the inhibition of specific molecular targets crucial for cancer cell survival and proliferation.

  • Topoisomerase I (Topo I) Inhibition : Compounds like 14m and 14p are designed to inhibit Topo I.[1] This enzyme is vital for relieving torsional stress in DNA during replication and transcription. Inhibitors trap the Topo I-DNA covalent complex, leading to DNA strand breaks and triggering apoptosis (programmed cell death).

  • c-Met Kinase Inhibition : The c-Met receptor tyrosine kinase, when activated by its ligand HGF, triggers signaling cascades (like RAS-MAPK and PI3K-AKT) that promote cell proliferation, survival, and metastasis.[4] Compounds like 12n block the ATP-binding site of c-Met, inhibiting its activity and shutting down these pro-cancerous pathways.

G cluster_0 Topo I Inhibition cluster_1 c-Met Inhibition a Quinoline Derivative (e.g., 14m) b Topoisomerase I a->b inhibits c DNA Strand Breaks d Apoptosis c->d e Quinoline Derivative (e.g., 12n) f c-Met Kinase e->f inhibits g ↓ Proliferation ↓ Survival f->g

Caption: Dual mechanisms of action for different quinoline derivative series.

Conclusion and Future Perspectives

The this compound scaffold is a highly productive starting point for the synthesis of potent anticancer agents. This comparative guide demonstrates that strategic substitutions at the C2 and C4 positions can yield derivatives with distinct and powerful cytotoxic profiles, operating through clinically relevant mechanisms like Topoisomerase I and c-Met kinase inhibition.

The sub-micromolar activity of compounds like 14m against melanoma and leukemia cell lines highlights the potential of the 4-alkoxy-2-aryl motif.[1] Concurrently, the targeted efficacy of compounds like 12n showcases the promise of the 4-anilino-benzimidazole scaffold for precision oncology.[4]

Future research should focus on expanding the library of derivatives with novel substitutions at the C2 and C4 positions to further optimize potency and selectivity. Investigating these lead compounds in more complex in vitro models (e.g., 3D spheroids) and subsequent in vivo studies will be crucial steps in translating these promising findings from the bench to the clinic.

References

[8] BenchChem. (n.d.). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Quinoline Compounds. Retrieved from Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from Abcam. (n.d.). MTT assay protocol. Retrieved from [6] ATCC. (n.d.). MTT Cell Proliferation Assay. Retrieved from [5] National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [7] Kubińska, M., et al. (2022). Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. PMC - NIH. Retrieved from [9] Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [10] Chen, Y-L., et al. (2022). Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. MDPI. Retrieved from [11] ResearchGate. (n.d.). Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line. Retrieved from [12] da Silva, G. N., et al. (2020). Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. Bioorganic & Medicinal Chemistry. Retrieved from [13] Jannuzzi, A. T., et al. (2022). Evaluation of Cytotoxic Activity of Small Aminated Quinolinequinones In Vitro as Anti-Cancer Molecules. MDPI. Retrieved from [14] ResearchGate. (n.d.). Cytotoxic effects of synthesized quinoline derivatives on the viability of MCF-7 and MDA-MB-231 cancer cells and 184A1 normal cells. Retrieved from [1] Elbadawi, M. M., et al. (n.d.). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. PMC - NIH. Retrieved from [15] de Oliveira, C. S., et al. (n.d.). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. PMC - PubMed Central. Retrieved from [16] ResearchGate. (n.d.). Design, Synthesis, and Cytotoxic Screening of New Quinoline Derivatives over MCF-7 Breast Cancer Cell Line. Retrieved from [17] Madhuri, L., et al. (n.d.). Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity. New Journal of Chemistry (RSC Publishing). Retrieved from [4] Lv, P-C., et al. (n.d.). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. PMC. Retrieved from [18] Gurbuz, E., et al. (n.d.). Structure-activity relationship of anticancer drug candidate quinones. PMC - NIH. Retrieved from [3] BenchChem. (n.d.). Head-to-head comparison of the cytotoxic effects of 2,4-dichloro vs. 2,4-dimethoxy pyrimidine analogues. Retrieved from [19] Abd-Alhassan, T. K., et al. (n.d.). Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells. NIH. Retrieved from [20] Wang, X., et al. (n.d.). Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. RSC Publishing. Retrieved from [21] Parra-Delgado, H., et al. (2022). New Dimethoxyaryl-Sesquiterpene Derivatives with Cytotoxic Activity Against MCF-7 Breast Cancer Cells: From Synthesis to Topoisomerase I/II Inhibition and Cell Death Mechanism Studies. MDPI. Retrieved from [2] Tan, J. Y., et al. (n.d.). A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. PMC - NIH. Retrieved from

Sources

A Comparative Guide to the Reactivity of 2,4-Dichloro-6,7-dimethoxyquinoline in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, dichloroquinolines serve as pivotal precursors for a vast array of functionalized molecules. Their reactivity in nucleophilic aromatic substitution (SNAr) reactions is a critical parameter that dictates their utility in synthetic strategies. This guide provides a detailed comparison of the reactivity of 2,4-dichloro-6,7-dimethoxyquinoline with other representative dichloroquinoline isomers. We will delve into the electronic and steric factors governing their reactivity, present available experimental evidence, and propose a standardized protocol for generating robust comparative data to aid in the rational design of synthetic routes.

The Underlying Principles of Reactivity in Dichloroquinolines

The susceptibility of a dichloroquinoline to nucleophilic attack is primarily governed by the principles of nucleophilic aromatic substitution (SNAr). The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is paramount in determining the reaction rate.

Several factors influence the reactivity of dichloroquinolines:

  • Position of the Chlorine Atoms: The location of the chlorine atoms on the quinoline ring significantly impacts their lability. In 2,4-dichloroquinolines, the chlorine at the C4 position is generally more reactive towards nucleophiles than the chlorine at the C2 position. This is attributed to the superior stabilization of the Meisenheimer intermediate formed upon attack at C4, where the negative charge can be effectively delocalized onto the electronegative nitrogen atom of the quinoline ring through resonance.

  • Electronic Effects of Substituents: The presence of electron-withdrawing or electron-donating groups on the carbocyclic ring of the quinoline nucleus can modulate the reactivity of the chloro substituents. Electron-withdrawing groups enhance the electrophilicity of the carbon atoms bearing the chlorine atoms, thereby accelerating the rate of nucleophilic attack. Conversely, electron-donating groups tend to decrease reactivity. In the case of this compound, the two methoxy groups at the C6 and C7 positions are electron-donating, which is expected to decrease the overall reactivity compared to an unsubstituted 2,4-dichloroquinoline.

  • Steric Hindrance: The steric environment around the chlorine atoms can also play a role, although it is often secondary to electronic effects in these systems. Bulky substituents ortho to a chlorine atom can hinder the approach of the nucleophile, slowing down the reaction rate.

A Qualitative Comparison of Reactivity

Based on established principles of SNAr and available literature, we can make a qualitative comparison of the expected reactivity of this compound with other dichloroquinoline isomers.

Dichloroquinoline IsomerExpected Relative Reactivity at C4Rationale
2,4-Dichloroquinoline HighUnsubstituted ring provides a baseline for reactivity.
2,4-Dichloro-6-nitroquinoline Very HighThe strongly electron-withdrawing nitro group at C6 significantly activates the ring towards nucleophilic attack.
This compound Moderate to LowThe electron-donating methoxy groups at C6 and C7 decrease the electrophilicity of the C4 position, thus reducing reactivity.
4,7-Dichloroquinoline HighThe chlorine at C4 is activated by the ring nitrogen. The chlorine at C7 is on the carbocyclic ring and is generally less reactive in SNAr.

It is crucial to note that while these qualitative predictions are based on sound chemical principles, direct experimental comparisons under standardized conditions are necessary for quantitative assessment.

Experimental Evidence and Mechanistic Insights

Numerous studies have demonstrated the regioselective nature of nucleophilic substitution on 2,4-dichloroquinolines, consistently showing preferential reaction at the C4 position under kinetic control. For instance, the reaction of 2,4-dichloroquinolines with various amines, alkoxides, and thiolates predominantly yields the 4-substituted-2-chloroquinoline product under mild conditions. The substitution at the C2 position typically requires more forcing conditions, such as higher temperatures or the use of a catalyst.

The reaction of 2,4-dichloro-6,7-dimethoxyquinazoline, a closely related heterocyclic system, with anilines has been shown to proceed selectively at the C4 position. This provides strong evidence to suggest that this compound will exhibit similar regioselectivity.

The general mechanism for the SNAr reaction at the C4 position of a 2,4-dichloroquinoline is depicted below:

Caption: Generalized mechanism for SNAr at the C4 position of a 2,4-dichloroquinoline.

Proposed Standardized Protocol for Quantitative Reactivity Comparison

To facilitate a direct and objective comparison of the reactivity of this compound and other dichloroquinoline isomers, we propose the following standardized experimental protocol based on competitive reactions. This method allows for the determination of relative reaction rates without the need for complex kinetic monitoring.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Interpretation prep1 Prepare equimolar stock solutions of dichloroquinoline isomers in a suitable solvent (e.g., DMSO). react1 In a reaction vial, combine an equimolar mixture of this compound and another dichloroquinoline isomer. prep1->react1 prep2 Prepare a stock solution of the nucleophile (e.g., morpholine) and an internal standard (e.g., dodecane) in the same solvent. react2 Add the internal standard solution. prep2->react2 react1->react2 react3 Initiate the reaction by adding a sub-stoichiometric amount of the nucleophile solution (e.g., 0.5 equivalents). react2->react3 react4 Stir the reaction mixture at a constant temperature (e.g., 80 °C). react3->react4 analysis1 Withdraw aliquots from the reaction mixture at specific time intervals. react4->analysis1 analysis2 Quench the reaction in the aliquots (e.g., with dilute acid). analysis1->analysis2 analysis3 Analyze the quenched aliquots by GC-MS or HPLC to determine the relative consumption of the starting materials and the formation of products. analysis2->analysis3 data1 Calculate the ratio of the products formed from each dichloroquinoline isomer. analysis3->data1 data2 This ratio directly reflects the relative reactivity of the two isomers under the tested conditions. data1->data2

Caption: Proposed workflow for comparing the reactivity of dichloroquinolines.

Detailed Methodologies

Materials:

  • This compound

  • Other dichloroquinoline isomers for comparison (e.g., 2,4-dichloroquinoline, 4,7-dichloroquinoline)

  • Nucleophile (e.g., morpholine, aniline, or sodium methoxide)

  • Internal standard (e.g., dodecane, naphthalene)

  • Anhydrous solvent (e.g., DMSO, DMF, or NMP)

  • Quenching solution (e.g., 0.1 M HCl)

  • Standard laboratory glassware and equipment

  • GC-MS or HPLC instrument

Procedure:

  • Preparation of Stock Solutions:

    • Prepare 0.1 M stock solutions of each dichloroquinoline isomer in the chosen anhydrous solvent.

    • Prepare a 0.1 M stock solution of the nucleophile in the same solvent.

    • Prepare a 0.05 M stock solution of the internal standard in the same solvent.

  • Reaction Setup:

    • To a clean, dry reaction vial equipped with a magnetic stir bar, add 1.0 mL of the this compound stock solution and 1.0 mL of the stock solution of the other dichloroquinoline isomer.

    • Add 1.0 mL of the internal standard stock solution.

    • Place the vial in a preheated heating block at the desired reaction temperature (e.g., 80 °C) and allow it to equilibrate for 5 minutes.

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding 1.0 mL of the nucleophile stock solution (0.5 equivalents relative to the total amount of dichloroquinolines).

    • Start a timer immediately upon addition of the nucleophile.

    • Withdraw 0.2 mL aliquots from the reaction mixture at predetermined time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).

    • Immediately quench each aliquot by adding it to a vial containing 1.0 mL of the quenching solution.

  • Analysis:

    • Analyze the quenched aliquots by a validated GC-MS or HPLC method to determine the concentrations of the starting materials and the corresponding mono-substituted products.

    • The use of an internal standard allows for accurate quantification.

  • Data Analysis:

    • For each time point, calculate the conversion of each dichloroquinoline isomer.

    • The relative reactivity can be expressed as the ratio of the rate constants, which can be approximated by the ratio of the product concentrations at low conversions.

Data Summary and Interpretation

The proposed experimental protocol will generate quantitative data that can be summarized in the following table:

Dichloroquinoline IsomerNucleophileTemperature (°C)Relative Reactivity (krel)Product Yield (%) at Time (t)
This compoundMorpholine801.00 (Reference)
2,4-DichloroquinolineMorpholine80
4,7-DichloroquinolineMorpholine80
2,4-Dichloro-6-nitroquinolineMorpholine80

By systematically varying the nucleophile and reaction temperature, a comprehensive reactivity profile for this compound can be established. This data will be invaluable for researchers in selecting the most appropriate dichloroquinoline precursor and optimizing reaction conditions for their specific synthetic targets.

Conclusion

The reactivity of this compound in nucleophilic aromatic substitution is a key determinant of its synthetic utility. While theoretical principles and existing literature provide a qualitative understanding of its reactivity relative to other dichloroquinoline isomers, quantitative comparative data is essential for rational synthetic design. The standardized experimental protocol outlined in this guide offers a robust framework for generating such data. By understanding the interplay of electronic and steric effects, and by generating precise reactivity data, researchers can unlock the full potential of this versatile building block in the development of novel pharmaceuticals and advanced materials.

References

  • Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). (n.d.).
  • Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives - Der Pharma Chemica. (2023, December 15).

A Senior Application Scientist's Guide to Confirming the Structure of Dichloro-Dimethoxy-N-Heterocycle Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise structural confirmation of reaction products is paramount. This guide provides an in-depth technical comparison of methodologies to confirm the structures of reaction products derived from a common and highly reactive heterocyclic scaffold.

A critical point of clarification is often necessary when working with "dichloro-dimethoxy" substituted N-heterocycles. The user request specified 2,4-dichloro-6,7-dimethoxyquinoline (CAS: 35654-56-9). However, the preponderance of published research, from synthetic protocols to biological applications, focuses on its isomer, 2,4-dichloro-6,7-dimethoxyquinazoline (CAS: 27631-29-4).[1] This guide will therefore focus on the quinazoline analogue due to the wealth of available experimental data, while highlighting the principles that are broadly applicable to the structural elucidation of related heterocyclic compounds.

The quinazoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[2] The reactivity of the 2,4-dichloro-6,7-dimethoxyquinazoline intermediate is of particular interest, as it allows for the introduction of diverse functionalities through nucleophilic aromatic substitution (SNAr).

I. Synthesis of the Precursor: 2,4-Dichloro-6,7-dimethoxyquinazoline

The common and efficient synthesis of 2,4-dichloro-6,7-dimethoxyquinazoline begins with 6,7-dimethoxyquinazoline-2,4-dione.[3][4] The dione is treated with a chlorinating agent, typically phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base like N,N-dimethylaniline, to facilitate the reaction.[3]

Generalized Synthetic Protocol:
  • Combine 6,7-dimethoxyquinazoline-2,4-dione and phosphorus oxychloride in a reaction vessel equipped with a reflux condenser.

  • Add a catalytic amount of N,N-dimethylaniline.

  • Heat the mixture to reflux (typically around 100-110°C) for several hours (e.g., 5 hours).[3]

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is carefully cooled and poured into ice-water to quench the excess POCl₃.

  • The resulting precipitate, 2,4-dichloro-6,7-dimethoxyquinazoline, is collected by filtration, washed with water, and dried.[3]

dot graph "synthesis_workflow" { layout="dot"; rankdir="LR"; node [shape="box", style="rounded,filled", fontname="Helvetica", fontsize="10", fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", fontsize="9", color="#5F6368"];

} Caption: Generalized workflow for the synthesis of 2,4-dichloro-6,7-dimethoxyquinazoline.

II. Nucleophilic Aromatic Substitution (SNAr) Reactions: The Question of Regioselectivity

The two chlorine atoms on the quinazoline ring exhibit different reactivities. The chlorine at the C4 position is significantly more susceptible to nucleophilic attack than the chlorine at the C2 position.[2][5] This regioselectivity is a key feature of its chemistry and is attributed to the electronic properties of the quinazoline ring system. The carbon at the C4 position has a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient, making it more electrophilic and thus more readily attacked by nucleophiles.[2]

This differential reactivity allows for the sequential and controlled introduction of different nucleophiles. Mild reaction conditions typically lead to substitution exclusively at the C4 position, while harsher conditions are required to substitute the C2 chlorine.[5]

dot graph "regioselectivity_pathway" { layout="dot"; rankdir="LR"; node [shape="box", style="rounded,filled", fontname="Helvetica", fontsize="10", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize="9", color="#5F6368"];

} Caption: Regioselective nucleophilic substitution pathway of 2,4-dichloro-6,7-dimethoxyquinazoline.

III. A Comparative Guide to Structural Confirmation Techniques

Once the reaction is complete, a combination of analytical techniques is essential to unequivocally confirm the structure of the product(s). Relying on a single method can be misleading, especially when dealing with isomers.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR are crucial, and 2D techniques like HSQC, HMBC, and NOESY provide definitive evidence of connectivity and spatial relationships.

Why it's the gold standard for regioselectivity:

  • ¹H NMR: The chemical shifts and coupling patterns of the aromatic protons (at C5 and C8) and the protons of the newly introduced substituent provide initial clues. Upon substitution at C4, a significant change in the electronic environment of the quinazoline core is expected, leading to shifts in the remaining aromatic protons.

  • 2D NMR (HMBC): The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most definitive method for confirming the point of attachment. By observing correlations between the protons of the nucleophilic moiety and the carbons of the quinazoline ring, the exact location of the new bond can be established. For example, a correlation between the α-protons of an attached amine and the C4 carbon of the quinazoline ring confirms C4 substitution.

Experimental Protocol: HMBC for a 4-Anilino-Substituted Product

  • Sample Preparation: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquisition: Record a standard ¹H NMR spectrum. Following this, acquire a gradient-selected HMBC spectrum.

  • Data Analysis: Process the 2D spectrum. Look for a 3-bond correlation (³JCH) from the N-H proton of the aniline to the C4 carbon of the quinazoline ring. Additionally, look for correlations from the aniline's ortho protons to C4. The absence of such correlations to C2 strongly supports regioselective C4 substitution.

B. Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the product, which is a fundamental piece of data for confirming that a reaction has occurred. High-Resolution Mass Spectrometry (HRMS) can provide the elemental composition, further validating the product's identity.

Limitations and Strengths:

  • Strength: MS is excellent for confirming the addition of the nucleophile and the loss of a chlorine atom by observing the expected molecular ion peak.

  • Limitation: Standard MS techniques (like electron ionization) will not typically distinguish between the C2 and C4 substituted isomers, as they have the same molecular weight and will often produce similar fragmentation patterns.

TechniqueInformation ProvidedStrengthsWeaknesses
¹H NMR Proton environment, couplingExcellent for initial assessmentCan be ambiguous without 2D data
¹³C NMR Carbon skeletonConfirms number of unique carbonsLess sensitive than ¹H NMR
2D NMR (HMBC) Long-range H-C correlationsUnambiguously determines connectivity and regioselectivityRequires more instrument time
HRMS Elemental compositionConfirms molecular formulaDoes not differentiate isomers
X-ray Cryst. Solid-state 3D structureAbsolute structural proofRequires suitable single crystals
C. X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state.[6] It is the ultimate arbiter in cases of structural ambiguity.

Causality in Experimental Choice: While NMR is often sufficient, X-ray crystallography becomes essential when:

  • NMR data is ambiguous or difficult to interpret.

  • The product has unexpected stereochemistry.

  • Absolute confirmation of the structure is required for patent applications or regulatory submissions.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization: Grow single crystals of the purified compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Process the data to solve and refine the crystal structure, yielding precise bond lengths, angles, and the overall 3D arrangement of atoms.

IV. Comparative Analysis in Practice: Distinguishing C4 vs. C2 Substitution

Let's consider the reaction of 2,4-dichloro-6,7-dimethoxyquinazoline with ammonia to form 2-chloro-4-amino-6,7-dimethoxyquinazoline.[7]

  • NMR Analysis: An HMBC experiment would be key. The protons of the amino group (-NH₂) would show a correlation to the C4 carbon, confirming the substitution pattern. No such correlation to C2 would be observed.

  • MS Analysis: HRMS would confirm the molecular formula C₁₀H₁₀ClN₃O₂, which is consistent with the substitution of one chlorine atom with an amino group.[8] However, it would not differentiate between the 4-amino and the 2-amino isomers.

  • X-ray Crystallography: If a suitable crystal could be obtained, it would provide a complete 3D model of the molecule, definitively showing the amino group attached to C4.

V. Conclusion

Confirming the structure of reaction products from 2,4-dichloro-6,7-dimethoxyquinazoline requires a multi-faceted analytical approach. While mass spectrometry is essential for verifying the molecular formula, it is insufficient for determining the regiochemistry of the substitution. 2D NMR techniques, particularly HMBC, are the most powerful and routine methods for unambiguously establishing the connectivity and confirming the widely reported regioselective substitution at the C4 position. In cases of ambiguity or when absolute structural proof is required, single-crystal X-ray crystallography serves as the definitive technique. By judiciously applying these methods and understanding their respective strengths and limitations, researchers can ensure the scientific integrity of their findings.

References

  • Rani, P., et al. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7-Dimethoxy Quinazoline Derivatives. Der Pharma Chemica, 15(6), 115-118. Available from: [Link]

  • PrepChem.com. (n.d.). Synthesis of (3) 2-Chloro-4-amino-6,7-dimethoxy quinazoline. Retrieved January 6, 2026, from [Link]

  • LookChem. (n.d.). 4-chloro-6,7-dimethoxyquinazoline. Retrieved January 6, 2026, from [Link]

  • Cynor Laboratories. (n.d.). 4-Chloro-6, 7-dimethoxyquinoline. Retrieved January 6, 2026, from [Link]

  • Google Patents. (n.d.). CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.
  • Zhang, X., et al. (2016). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Molecules, 21(7), 933. Available from: [Link]

  • LookChem. (n.d.). Cas 23680-84-4,2-Chloro-4-amino-6,7-dimethoxyquinazoline. Retrieved January 6, 2026, from [Link]

  • Subashini, R., et al. (2009). 2,4-Dichloro-6-methoxyquinoline. Acta Crystallographica Section E: Structure Reports Online, 65(3), o370. Available from: [Link]

  • Dow, G., et al. (2014). Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors. MedChemComm, 5(12), 1821-1828. Available from: [Link]

  • ResearchGate. (n.d.). (a) Quinazoline drug and (b) 2,4‐dichloro‐6,7‐dimethoxyquinazoline. Retrieved January 6, 2026, from [Link]

  • Chemistry Stack Exchange. (2021). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Retrieved January 6, 2026, from [Link]

  • Aaron, J. J., et al. (1987). Photochemical Reactivity and Fluorescence Analysis of 6‐Methoxyquinoline, 6‐Methoxyquinaldine, and 4,7‐Dichloroquinoline. Journal of Liquid Chromatography, 10(13), 2849-2866. Available from: [Link]

  • Cynor Laboratories. (n.d.). 4-Chloro-6, 7-dimethoxyquinoline. Retrieved January 6, 2026, from [Link]

  • de-Oliveira, P. G., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(11), 2568. Available from: [Link]

  • Isotalo, J., et al. (2022). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 144(31), 14238–14247. Available from: [Link]

  • Osborne, A. G. (1986). 1H- and 13C-nmr Spectral Studies of Some 2,4-Dimethoxyquinolines. Inconsistencies with Montrutanine, an Alkaloid from Ruta montana. Journal of Natural Products, 49(1), 19-24. Available from: [Link]

  • Kuran, B., et al. (2012). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica - Drug Research, 69(1), 145-148. Available from: [Link]

  • de-Oliveira, P. G., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(11), 2568. Available from: [Link]

Sources

A Comparative Guide to the Synthesis and Analysis of 2,4-Dichloro-6,7-dimethoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Privileged Scaffold

2,4-Dichloro-6,7-dimethoxyquinoline and its close analog, 2,4-dichloro-6,7-dimethoxyquinazoline, represent critical intermediates in the field of medicinal chemistry. Their quinoline or quinazoline core, adorned with reactive chloro groups at the 2- and 4-positions, serves as a versatile scaffold for the synthesis of a multitude of biologically active molecules.[1] These scaffolds are particularly pivotal in the development of kinase inhibitors, including potent anti-cancer agents, by enabling regioselective nucleophilic aromatic substitution (SNAr) reactions to build molecular complexity and tune pharmacological activity.[2][3][4]

This guide provides a comprehensive comparison of peer-reviewed methodologies for the synthesis, purification, and analysis of this key intermediate. By delving into the causality behind experimental choices and presenting supporting data, we aim to equip researchers with the knowledge to select and execute the most appropriate protocols for their specific research and development needs.

Part 1: A Comparative Analysis of Synthetic Methodologies

The conversion of the stable 6,7-dimethoxy-2,4-quinolinedione (or its quinazolinedione analog) to the highly reactive 2,4-dichloro derivative is the cornerstone of its synthesis. This transformation is almost exclusively achieved through chlorination using a potent dehydrating-chlorinating agent. The choice of agent and catalyst, however, significantly impacts reaction time, safety, and efficiency.

The underlying mechanism involves the conversion of the hydroxyl groups of the quinolinedione's tautomeric form into superior leaving groups, which are then displaced by chloride ions. Catalysts such as N,N-dimethylformamide (DMF) or tertiary amines facilitate this process by forming a highly reactive Vilsmeier-Haack type intermediate with the chlorinating agent, thereby accelerating the reaction.

Core Synthetic Pathway

Synthesis_Workflow Start 6,7-Dimethoxy-2,4-quinolinedione (Starting Material) Reaction Chlorination Reaction (Reflux) Start->Reaction Reagents Chlorinating Agent (e.g., POCl₃, SOCl₂) + Catalyst (e.g., DMF, N,N-Dimethylaniline) Reagents->Reaction Product Crude 2,4-Dichloro-6,7- dimethoxyquinoline Reaction->Product

Caption: General workflow for the synthesis of this compound.

Method Comparison: Chlorinating Systems

The selection of the chlorinating agent and catalyst is the most critical decision in the synthesis. Below, we compare the most common systems documented in peer-reviewed literature.

Parameter Method A: Traditional Amine Catalysis Method B: Modern DMF Catalysis
Starting Material 6,7-Dimethoxy-2,4-quinolinedione6,7-Dimethoxy-2,4-quinolinedione
Chlorinating Agent Phosphorus Oxychloride (POCl₃)Phosphorus Oxychloride (POCl₃)
Catalyst N,N-DimethylanilineN,N-Dimethylformamide (DMF)
Reaction Time 5 - 12 hours[5]4 hours[6]
Temperature Reflux (~110 °C)[5]Reflux (~110 °C)[6]
Reported Yield Satisfactory to Good[5]High[6]
Pros Well-established, widely documented method.Shorter reaction times, avoids toxic N,N-dimethylaniline, stable operation.[6]
Cons Long reaction times, uses toxic and hazardous N,N-dimethylaniline.[6]Requires careful, slow addition of DMF to avoid side reactions.[6]

Expert Insight: While Method A is historically prevalent, Method B represents a significant process improvement. The use of DMF over N,N-dimethylaniline not only enhances safety by avoiding a highly toxic reagent but also demonstrably reduces reaction times, leading to higher production efficiency.[6] This makes it the preferred method for modern, environmentally conscious laboratories.

Experimental Protocol: Synthesis via POCl₃/DMF (Method B)

This protocol is adapted from a high-efficiency process described in the literature.[6]

1. Reagent Setup:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 6,7-dimethoxy-2,4-quinolinedione (1.0 eq).

  • Carefully add phosphorus oxychloride (POCl₃) (approx. 6.5 eq).

2. Reaction Initiation:

  • Begin stirring the mixture and slowly heat to 80 °C.

  • Once the temperature is stable, begin the dropwise addition of N,N-dimethylformamide (DMF) (approx. 0.5 eq) over 30 minutes. The slow addition is crucial to prevent undesired side reactions.[6]

3. Chlorination:

  • After the complete addition of DMF, increase the temperature to bring the mixture to a gentle reflux.

  • Maintain the reflux with stirring for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

4. Work-up and Isolation:

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully and slowly pour the reaction mixture into a beaker containing crushed ice with vigorous stirring. This step is highly exothermic and must be performed in a well-ventilated fume hood.

  • A solid precipitate of the crude this compound will form.

  • Continue stirring for 1-2 hours to ensure complete precipitation.

  • Collect the crude product by vacuum filtration and wash thoroughly with cold distilled water until the filtrate is neutral (pH ~6-7).

  • Dry the collected solid in a vacuum oven.

Part 2: High-Purity Isolation: Purification Strategies

Purification is essential to remove unreacted starting materials and by-products. While direct recrystallization is sometimes sufficient, column chromatography provides the highest purity product, which is often required for subsequent sensitive reactions in drug development.[7]

Purification_Workflow Crude Crude Dried Product Dissolve Dissolve in Minimal Dichloromethane (DCM) Crude->Dissolve Adsorb Adsorb onto Silica Gel Dissolve->Adsorb Column Column Chromatography (Silica Gel) Adsorb->Column Fractions Collect & Combine Pure Fractions (TLC) Column->Fractions Evaporate Solvent Evaporation (Rotary Evaporator) Fractions->Evaporate Pure Pure Product Evaporate->Pure

Caption: Workflow for purification via column chromatography.

Experimental Protocol: Column Chromatography

This protocol provides a general guideline for the purification of 4-Chloro-6,7-dimethoxyquinoline.[7]

1. Column Packing:

  • Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent like petroleum ether or hexanes.

  • Pour the slurry into a glass chromatography column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

2. Sample Loading (Dry Loading):

  • Dissolve the crude product in a minimal amount of dichloromethane (DCM).

  • Add a small amount of silica gel (2-3 times the weight of the crude product) to this solution.

  • Remove the solvent using a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto silica.

  • Carefully add this powder to the top of the packed column.

3. Elution:

  • Begin eluting the column with a low-polarity mobile phase (e.g., 100% petroleum ether).

  • Gradually increase the polarity of the mobile phase by adding ethyl acetate (e.g., progressing from 2% to 5% to 10% ethyl acetate in petroleum ether). The optimal solvent system should be determined beforehand by TLC analysis.

4. Fraction Collection and Analysis:

  • Collect fractions in test tubes and monitor the elution of the product using TLC with UV visualization (254 nm).

  • Combine the fractions containing the pure product.

5. Product Recovery:

  • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound as a solid.

Part 3: A Guide to Analytical Characterization

Rigorous analytical testing is non-negotiable to confirm the identity, purity, and stability of the synthesized intermediate. A multi-technique approach is standard practice in the pharmaceutical industry.

Comparison of Key Analytical Techniques
Technique Primary Purpose Key Parameters & Expected Results
HPLC (RP-C18) Purity Assessment & Quantification Mobile Phase: Acetonitrile/Water or Methanol/Water with 0.1% Formic Acid (for MS compatibility). Detection: UV at ~254 nm. A single sharp peak indicates high purity.[8][9]
¹H NMR Structural Elucidation Solvent: CDCl₃ or DMSO-d₆. Expect singlets for the two aromatic protons and the two methoxy groups at characteristic chemical shifts.[10][11]
¹³C NMR Structural Confirmation Solvent: CDCl₃ or DMSO-d₆. Confirms the carbon skeleton, with distinct signals for methoxy carbons, aromatic carbons, and carbons bearing chloro-substituents.[10][12]
Mass Spectrometry (MS) Molecular Weight Confirmation Mode: Electrospray Ionization (ESI+). Expect to see the [M+H]⁺ ion corresponding to the calculated molecular weight (C₁₀H₈Cl₂N₂O₂: 259.09 g/mol ).[13] The characteristic isotopic pattern for two chlorine atoms is a key diagnostic feature.
FT-IR Functional Group Identification Expect characteristic peaks for C-Cl, C=N, C=C (aromatic), and C-O stretches.[14]
Analytical Workflow

Analysis_Workflow cluster_preliminary Initial Checks cluster_detailed Definitive Analysis Sample Purified Product Sample MS Mass Spectrometry (Confirm MW) Sample->MS TLC TLC (Check for Impurities) Sample->TLC NMR NMR (¹H, ¹³C) (Confirm Structure) MS->NMR HPLC HPLC (Determine Purity %) TLC->HPLC FTIR FT-IR (Confirm Functional Groups) HPLC->FTIR NMR->FTIR Final Certificate of Analysis (Structure & Purity Confirmed) FTIR->Final

Caption: Standard analytical workflow for synthesized intermediates.

Experimental Protocol: HPLC Purity Assessment

This protocol is a robust starting point for determining the purity of 2,4-dichloro-6,7-dimethoxyquinazoline.[8]

1. Chromatographic Conditions:

  • Column: Newcrom R1 or equivalent Reverse Phase C18 column (e.g., 250mm x 4.6mm, 5µm).

  • Mobile Phase: A mixture of Acetonitrile (MeCN) and water, with an acid modifier. For MS compatibility, use 0.1% Formic Acid. For standard UV detection, 0.1% Phosphoric Acid can be used.[8] A typical starting gradient could be 30:70 MeCN:Water, moving to 90:10 over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Accurately prepare a stock solution of the synthesized product in the mobile phase (or a compatible solvent like methanol) at a concentration of approximately 0.5-1.0 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection to protect the HPLC column.

3. Analysis:

  • Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.

  • Inject the prepared sample and record the chromatogram.

  • Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Conclusion

The synthesis of this compound is a well-defined process, with modern methodologies offering safer and more efficient routes than traditional protocols. The use of phosphorus oxychloride with DMF catalysis stands out as a superior method. Successful synthesis, however, is only half the battle. Rigorous purification, typically by column chromatography, and a comprehensive analytical strategy employing HPLC for purity and NMR/MS for structural confirmation are imperative to ensure the quality and reliability of this crucial building block for drug discovery and development.

References

  • SIELC Technologies. Separation of 2,4-Dichloro-6,7-dimethoxyquinazoline on Newcrom R1 HPLC column. [Link]

  • CN1486980A - Prepn process of 2.4-dichloro-6.
  • Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives - Der Pharma Chemica. (2023-12-15). [Link]

  • Supplementary Information File for "Synthesis of New Hybrid Derivatives from Metronidazole and Eugenol Analogues as Trypanocidal Agents". [Link]

  • Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). ResearchGate. [Link]

  • Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC - NIH. (2024-12-20). [Link]

  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. [Link]

  • CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline.
  • 2,4-Dichloro-6,7-dimethoxyquinazoline - NIST WebBook. [Link]

  • A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3 ) in the last biennial period (2018–19). ResearchGate. [Link]

  • 2,4-Dichloroquinoline - Optional[13C NMR] - Chemical Shifts - SpectraBase. [Link]

  • 1H- and 13C-nmr Spectral Studies of Some 2,4-Dimethoxyquinolines. Inconsistencies with Montrutanine, an Alkaloid from Ruta montana - ACS Publications. [Link]

  • CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.
  • (PDF) 4-Chloro-6,7-dimethoxyquinoline - ResearchGate. [Link]

  • 2,4-Dichloro-6-methoxyquinoline - PMC - NIH. [Link]

  • Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation - EPA. [Link]

  • Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors. MedChemComm (RSC Publishing). [Link]

  • Working with Hazardous Chemicals - Organic Syntheses. [Link]

  • FT‐IR spectrum of 2,4‐dichloro‐6,7‐dimethoxyquinazoline. - ResearchGate. [Link]

  • Electron ionisation mass spectral study of 2-(2-carboxy-4,5-dimethoxyphenyl)-6,7-dimethoxyisoquinolinium inner salt - ResearchGate. [Link]

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl). [Link]

  • Quinoline, 4,7-dichloro- - the NIST WebBook. [Link]

  • Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline - ResearchGate. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dichloro-6,7-dimethoxyquinoline
Reactant of Route 2
2,4-Dichloro-6,7-dimethoxyquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.